Spiro[cyclopropane-1,3'-pyrrolo[2,3-B]pyridin]-2'(1'H)-one
Description
Properties
IUPAC Name |
spiro[1H-pyrrolo[2,3-b]pyridine-3,1'-cyclopropane]-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c12-8-9(3-4-9)6-2-1-5-10-7(6)11-8/h1-2,5H,3-4H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWLYOQKWHTGNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C3=C(NC2=O)N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one: Synthesis, Properties, and Therapeutic Potential
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the novel heterocyclic scaffold, Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one. This unique spirocyclic system, incorporating both a strained cyclopropane ring and a biologically significant 7-azaindole (pyrrolo[2,3-b]pyridine) core, represents a promising area for exploration in medicinal chemistry. Given its recent emergence, this document synthesizes available data on its synthesis, predicted chemical properties, and potential therapeutic applications, drawing insights from closely related structural analogs to provide a forward-looking perspective for researchers in the field.
Introduction: A Scaffold of Untapped Potential
The fusion of a spiro-cyclopropane moiety with an oxindole core has given rise to a plethora of biologically active molecules, with applications ranging from anticancer to antiviral agents.[1] The inherent three-dimensional architecture and conformational rigidity imparted by the spirocyclic center offer a unique scaffold for probing protein-ligand interactions.[2] Concurrently, the pyrrolo[2,3-b]pyridine (7-azaindole) nucleus is a well-established pharmacophore, recognized as a bioisostere of purine and present in numerous kinase inhibitors approved for therapeutic use.[3]
The title compound, Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one, marries these two privileged substructures. This guide will delve into the prospective chemical landscape of this molecule, providing a foundational understanding for its future development and application.
Physicochemical and Structural Properties
While comprehensive experimental data for the title compound is not yet widely available in peer-reviewed literature, its fundamental properties can be established, and others can be predicted based on its constituent parts and closely related analogs.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O | [4] |
| Molecular Weight | 160.17 g/mol | [4] |
| CAS Number | 1416438-78-2 | |
| Predicted LogP | 0.8 - 1.2 | (Predicted) |
| Predicted Solubility | Sparingly soluble in water; Soluble in DMSO, DMF, and chlorinated solvents | (Predicted) |
The structural rigidity of the spiro-cyclopropane fused to the planar pyrrolopyridine system is a key feature. In the analogous spiro[cyclopropane-1,3'-indolin]-2'-one, the dihedral angle between the cyclopropane ring and the indole system is approximately 87.65°.[5] A similar near-perpendicular arrangement is expected for the title compound, creating a defined three-dimensional vector for substituent placement.
Synthesis and Chemical Reactivity
Proposed Synthetic Pathway
The proposed synthesis commences with the bromination of 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one, followed by a cyclopropanation reaction. A subsequent debromination step would yield the target compound.
Caption: Proposed synthetic route to the target compound.
Detailed Experimental Protocols
This precursor can be synthesized from the commercially available 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one. A reliable method involves electrophilic bromination, although various approaches exist.
-
Protocol: To a solution of 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one in a suitable solvent such as acetic acid or a chlorinated solvent, a brominating agent like N-Bromosuccinimide (NBS) is added portion-wise at a controlled temperature. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is worked up by quenching with a reducing agent (e.g., sodium thiosulfate), followed by extraction and purification by recrystallization or column chromatography.
This crucial cyclopropanation step has been documented and serves as the cornerstone for accessing the spirocyclic core.[6]
-
Reaction Causality: The reaction proceeds via a double deprotonation of the lactam and the adjacent methylene group, creating a dianion. This nucleophilic species then undergoes a substitution reaction with a two-carbon electrophile, 1,2-dibromoethane, to form the cyclopropane ring.
-
Protocol:
-
To a solution of 5-bromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one and diisopropylamine in anhydrous THF at -30 °C, n-butyllithium (n-BuLi) is added dropwise.
-
The reaction mixture is stirred at -30 °C for 10 minutes and then allowed to warm to 0 °C.
-
1,2-dibromoethane is then added, and the reaction is allowed to warm to room temperature and stirred for 16 hours.
-
The reaction is quenched with water and extracted with ethyl acetate.
-
The organic layer is washed, dried, and concentrated. The crude product is purified by trituration with diethyl ether to afford the desired product.[6]
-
Predicted Reactivity
The reactivity of the Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one core is anticipated to be rich and varied, offering multiple avenues for derivatization.
-
N-H Acylation/Alkylation: The secondary amine of the lactam is a prime site for functionalization, allowing for the introduction of various substituents to modulate solubility, pharmacokinetic properties, and target engagement.
-
Aromatic Substitution: The pyridine ring can undergo electrophilic aromatic substitution, although the electron-withdrawing nature of the lactam may necessitate activating groups or harsh conditions.
-
Cyclopropane Ring Opening: The strained cyclopropane ring can be susceptible to ring-opening reactions under certain conditions (e.g., with strong acids or in the presence of transition metals), providing a pathway to more complex polycyclic systems.[1]
Spectroscopic Characterization (Predicted)
While experimental spectra for the title compound are not available, we can predict the key spectroscopic features based on the data for its 5'-bromo derivative and related spiro[cyclopropane-1,3'-indolin]-2'-one analogs.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals |
| ¹H NMR | Aromatic Protons: 7.0-8.5 ppm (multiplets corresponding to the pyrrolopyridine ring). Cyclopropane Protons: 1.5-2.0 ppm (multiplets, characteristic of a spiro-fused cyclopropane). N-H Proton: A broad singlet, typically downfield (>10 ppm), exchangeable with D₂O. |
| ¹³C NMR | Carbonyl Carbon: ~175-180 ppm. Aromatic Carbons: 110-150 ppm. Spiro Carbon: ~35-45 ppm. Cyclopropane Carbons: 20-30 ppm. |
| IR (Infrared) | N-H Stretch: ~3200-3400 cm⁻¹ (broad). C=O Stretch (Lactam): ~1680-1720 cm⁻¹. Aromatic C=C and C=N Stretches: ~1500-1650 cm⁻¹. |
| Mass Spec (MS) | [M+H]⁺: m/z = 161.0715 (for C₉H₈N₂O). |
Note: These are predicted values and should be confirmed by experimental data.
Therapeutic Potential and Future Directions
The therapeutic potential of Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one is largely inferred from the established biological activities of its parent scaffolds.
Kinase Inhibition
The pyrrolo[2,3-b]pyridine core is a cornerstone of many FDA-approved kinase inhibitors.[3] Its structural resemblance to adenine allows it to competitively bind to the ATP-binding site of various kinases. The spiro-cyclopropyl moiety can provide a unique vector into solvent-exposed regions or allosteric pockets, potentially enhancing potency and selectivity. This scaffold could be a promising starting point for the development of inhibitors for kinases implicated in cancer and inflammatory diseases.[7][8]
Caption: Mechanism of action as a potential kinase inhibitor.
Anticancer Applications
Spirooxindole derivatives have demonstrated significant potential as anticancer agents, with some analogs inducing cell cycle arrest and apoptosis.[9] The unique three-dimensional structure of the spiro[cyclopropane-pyrrolo[2,3-b]pyridine] core could be exploited to design novel anticancer therapeutics that disrupt protein-protein interactions or target specific enzymes involved in cancer cell proliferation.
Future Research
The field is ripe for further investigation into this novel scaffold. Key areas for future research include:
-
Development of a robust and scalable synthesis for the parent compound and its derivatives.
-
Comprehensive physicochemical and spectroscopic characterization to establish a baseline for future studies.
-
Exploration of the reactivity of the core scaffold to build diverse chemical libraries.
-
Screening against a panel of kinases and cancer cell lines to identify initial biological activities and guide further optimization.
-
Computational modeling and structural biology studies to understand the binding modes of these compounds with their biological targets.
Conclusion
Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one stands at the intersection of two highly successful pharmacophores. While still in its infancy in terms of documented research, the foundational knowledge of its constituent parts, coupled with a plausible synthetic route, provides a strong impetus for its exploration as a novel scaffold in drug discovery. This guide serves as a foundational resource to stimulate and support further research into this promising and largely untapped area of medicinal chemistry.
References
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Spiro[cyclopropane-1,3′-indolin]-2′-one. Acta Crystallographica Section E: Structure Reports Online.
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Spiro[cyclopropane-1,1'-1H-inden]-2'(3'H)-one. VTT's Research Information Portal.
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Design, synthesis, and biological evaluation of novel azaspirooxindolinone derivatives as potent inhibitors of ITK and BTK- positive cancers. ChemRxiv.
-
Supporting Information for Discovery of 2-Amino-5-(1',2'-dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-5'-yl)-N,N-dimethylbenzamide (PF-06463922), a Potent and Selective Inhibitor of ALK/ROS1. Journal of Medicinal Chemistry.
-
Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry.
-
Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry.
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Synthesis and Biological Evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as Potential Anticancer Agents. Bioorganic & Medicinal Chemistry Letters.
-
1H-Pyrrolo(2,3-b)pyridine. SpectraBase.
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Discovery of new tricyclic spiroindole derivatives as potent P-glycoprotein inhibitors for reversing multidrug resistance enabled by a synthetic methodology-based library. RSC Medicinal Chemistry.
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Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules.
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Spiro[cyclopropane-1,3'-pyrrolo[2,3-c]pyridin]-2'(1'H)-one. BLDpharm.
-
Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. MDPI.
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Syntheses of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid and cyclopropa[c]quinoline-7b-carboxylic acid and their derivatives. Tetrahedron.
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules.
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Configuration-guided reactions: the case of highly decorated spiro[cyclopropane-1,2′(3′H)-pyrrolo[1,2-b]isoxazole] derivatives en route to polyhydroxyindolizidines. Organic Chemistry Frontiers.
-
Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry.
-
Synthesis and Antimicrobial Evaluations of Novel Spiro Cyclic 2-Oxindole Derivatives of N-(1H-Pyrazol-5-Yl). ResearchGate.
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. ResearchGate.
-
Configuration-guided reactions: the case of highly decorated spiro[cyclopropane-1,2'(3'H)-pyrrolo[1,2-b]isoxazole derivatives en route to polyhydroxyindolizidines. ResearchGate.
-
Design, synthesis, and biological evaluation of novel azaspirooxindolinone derivatives as potent inhibitors of ITK and BTK-positive cancers. ChemRxiv.
-
C-5 Aryl Substituted Azaspirooxindolinones Derivatives: Synthesis and Biological Evaluation as Potential Inhibitors. ChemRxiv.
-
Synthesis of Stable Betaines Based on 1H-Pyrrole-2,3-diones and Pyridinium Ylides and Their Thermal Conversion to Cyclopropane-Fused Pyrroles. Molecules.
-
1H-Pyrrolo[2,3-b]pyridine. NIST WebBook. =C271636&Mask=200)
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- 1. Configuration-guided reactions: the case of highly decorated spiro[cyclopropane-1,2′(3′H)-pyrrolo[1,2-b]isoxazole] derivatives en route to polyhydroxyindolizidines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1637752-28-3|Spiro[cyclopropane-1,3'-pyrrolo[2,3-c]pyridin]-2'(1'H)-one|BLD Pharm [bldpharm.com]
- 5. Spiro[cyclopropane-1,3′-indolin]-2′-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
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- 8. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the heterocyclic compound Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one, a molecule of significant interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, synthesis, and potential therapeutic applications, offering a valuable resource for researchers engaged in the exploration of novel small molecule therapeutics.
Introduction: The Significance of the Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one Scaffold
The fusion of a cyclopropane ring with a pyrrolo[2,3-b]pyridine core introduces a unique three-dimensional architecture into the Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one scaffold. Spirocyclic systems, characterized by two rings sharing a single atom, are of increasing interest in drug design due to their conformational rigidity and novel spatial arrangement of functional groups. This rigidity can lead to higher binding affinities and selectivities for biological targets.
The pyrrolo[2,3-b]pyridine moiety, also known as 7-azaindole, is a prominent isostere of indole and is found in numerous biologically active compounds, including kinase inhibitors. The incorporation of a spirocyclic cyclopropane ring at the 3-position of the pyrrolopyridinone core is anticipated to confer unique pharmacological properties, making this scaffold a compelling starting point for the development of new therapeutic agents.
Chemical Identity and Nomenclature
A precise understanding of the molecule's structure and nomenclature is fundamental for unambiguous scientific communication.
IUPAC Name and Synonyms
The systematic name for this compound, following the International Union of Pure and Applied Chemistry (IUPAC) guidelines for naming spiro heterocyclic compounds, is Spiro[cyclopropane-1,3'-1'H-pyrrolo[2,3-b]pyridin]-2'(1'H)-one .
A common synonym for this compound is:
-
spiro[cyclopropane-1,3'-[3h]pyrrolo[2,3-b]pyridin]-2'(1'h)-one
It is crucial to distinguish this compound from its isomers, such as:
-
Spiro[cyclopropane-1,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one (CAS No. 1823958-83-3)[1]
-
Spiro[cyclopropane-1,3'-pyrrolo[2,3-c]pyridin]-2'(1'H)-one (CAS No. 1637752-28-3)[2]
Chemical Structure
The chemical structure of Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one is depicted below. The numbering of the heterocyclic ring system follows established conventions.
Caption: Chemical structure of Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one.
Key Chemical Identifiers
| Identifier | Value |
| CAS Number | 1416438-78-2 |
| Molecular Formula | C₉H₈N₂O |
| Molecular Weight | 160.17 g/mol |
| SMILES | O=C1NC2=C(C=CC=N2)C11CC1[3] |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one are not extensively reported in the public domain. However, computational predictions can provide valuable estimates for guiding experimental design.
| Property | Predicted Value | Notes |
| Melting Point | Not available | Expected to be a solid at room temperature. |
| Boiling Point | Not available | High boiling point is expected due to the heterocyclic structure and hydrogen bonding potential. |
| Solubility | Sparingly soluble in water | Predicted based on the presence of polar functional groups and a significant nonpolar surface area. Likely soluble in organic solvents like DMSO and methanol. |
| LogP | 1.5 - 2.5 | This predicted octanol-water partition coefficient suggests moderate lipophilicity, a key parameter for drug-likeness. |
| pKa | Not available | The amide proton is weakly acidic, and the pyridine nitrogen is basic. |
Synthesis and Manufacturing
Proposed Synthetic Pathway
The proposed synthesis involves the formation of the spiro-cyclopropane ring onto the pyrrolopyridinone core. A potential method involves a cyclopropanation reaction.
Caption: Proposed synthetic workflow for Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one.
Experimental Protocol (Adapted from the synthesis of the 5'-bromo analog)
This protocol is adapted from the synthesis of 5'-Bromospiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one and should be optimized for the non-brominated starting material.
Step 1: Spirocyclopropanation
-
To a solution of 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one in a suitable anhydrous solvent (e.g., THF) at a low temperature (e.g., -30 °C), add a strong base such as n-butyllithium (n-BuLi) dropwise.
-
After stirring for a short period, introduce a cyclopropanating agent, such as 1,2-dibromoethane.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the desired Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one.
Note: This is a proposed protocol and requires experimental validation and optimization. The choice of base, solvent, temperature, and purification method may need to be adjusted to achieve optimal yield and purity.
Potential Biological Activity and Therapeutic Applications
While there is no direct published data on the biological activity of Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one, the structural motifs present in the molecule suggest several potential therapeutic applications.
Kinase Inhibition
The pyrrolo[2,3-b]pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. Numerous approved drugs and clinical candidates targeting a variety of kinases, such as Janus kinases (JAKs) and Bruton's tyrosine kinase (BTK), feature this heterocyclic system. The unique spirocyclic nature of the title compound could offer novel interactions within the ATP-binding pocket of kinases, potentially leading to potent and selective inhibitors.
Anticancer Activity
Spirooxindoles, a related class of compounds, have demonstrated significant anticancer properties. For instance, libraries of spiro[cyclopropane-1,3'-indolin]-2'-ones have been synthesized and shown to exhibit promising activity against various human cancer cell lines.[4] The mechanism of action for some of these analogs involves the induction of apoptosis. Given the structural similarities, it is plausible that Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one could also possess antiproliferative effects.
Other Potential Applications
The broader family of pyrrolopyridines has been investigated for a wide range of biological activities, including antiviral, anti-inflammatory, and neuroprotective effects. Therefore, Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one represents a versatile scaffold that warrants investigation across multiple therapeutic areas.
Caption: Logical relationship between the core scaffold and its potential biological activities.
Future Directions and Conclusion
Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one is a promising, yet underexplored, chemical entity. The unique combination of a spirocyclic cyclopropane and a biologically relevant pyrrolopyridine core makes it an attractive target for further investigation.
Future research efforts should focus on:
-
Developing and optimizing a robust synthetic route to enable the production of sufficient quantities for biological evaluation.
-
Conducting comprehensive in vitro screening against a panel of kinases and cancer cell lines to elucidate its biological activity.
-
Performing detailed structure-activity relationship (SAR) studies by synthesizing and testing a library of analogs to identify key structural features for potency and selectivity.
-
Investigating its mechanism of action to understand how it exerts its biological effects at a molecular level.
References
-
AA Blocks. SPIRO[CYCLOPROPANE-1,3'-PYRROLO[3,2-B]PYRIDIN]-2'(1'H)-ONE. (n.d.). Retrieved from [Link]
- Kamal, A., et al. (2015). Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 25(20), 4489-4494.
- Shaabanzadeh, M., & Khabari, F. (2010). One‐pot synthesis of new spiro[cyclopropane‐1,3′‐[3H]indol]‐2′(1′H)‐ones from 3‐phenacylideneoxindoles. Journal of Heterocyclic Chemistry, 47(4), 949-951.
- Google Patents. (n.d.). WO2009124692A1 - New substituted spiro[cycloalkyl-1,3'-indol]-2'(1'h)-one derivatives and their use as p38 mitogen-activated kinase inhibitors.
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An In-Depth Technical Guide to the Molecular Structure and Conformation of Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of the novel heterocyclic scaffold, Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one. This spirocyclic system, which incorporates a strained cyclopropane ring fused to a biologically significant 7-azaxindole core, is of increasing interest in medicinal chemistry due to its potential as a constrained building block in drug design. This document synthesizes crystallographic data from analogous structures, spectroscopic information from closely related derivatives, and insights from computational studies on similar systems to elucidate the key structural features and conformational preferences of this molecule. Detailed experimental protocols for the synthesis of a key derivative are also provided to support further research and development in this area.
Introduction: The Significance of the Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one Scaffold
The fusion of a cyclopropane ring to a heterocyclic system introduces significant conformational rigidity, a desirable trait in modern drug discovery for enhancing binding affinity and selectivity to biological targets. The spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one core, a derivative of 7-azaindole, combines the unique stereochemical and electronic properties of the cyclopropyl group with the proven pharmacological relevance of the pyrrolo[2,3-b]pyridine moiety. Derivatives of 7-azaindole are known to exhibit a wide range of biological activities, including kinase inhibition, and are present in several clinically approved drugs. The spirocyclic nature of the title compound locks the C3 position of the azaindole core, providing a well-defined three-dimensional vector for substituent placement, which can be exploited to probe and optimize interactions with protein binding pockets.
The structural rigidity of the spiro-cyclopropyl moiety can lead to improved metabolic stability and membrane permeability, key parameters in the development of orally bioavailable drugs. Understanding the precise molecular geometry and preferred conformation of this scaffold is therefore paramount for rational drug design and the development of novel therapeutics based on this promising molecular framework.
Molecular Structure and Conformation: A Multi-faceted Analysis
A definitive understanding of the three-dimensional structure of Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one requires a combination of experimental data and computational modeling. While a crystal structure for the exact title compound is not publicly available, a wealth of information can be gleaned from closely related analogs and derivatives.
Solid-State Conformation: Insights from X-ray Crystallography of Analogous Structures
The crystal structure of the closely related compound, Spiro[cyclopropane-1,3′-indolin]-2′-one , provides invaluable insights into the core geometry of the spiro-cyclopropyl-oxindole system.
Table 1: Key Crystallographic Data for Spiro[cyclopropane-1,3′-indolin]-2′-one
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | [1] |
| Space Group | Pbca | [1] |
| Dihedral Angle | 87.65 (17)° | [1] |
| (Indolin-2-one ring vs. Cyclopropane ring) |
The most striking feature of the solid-state structure is the near-perpendicular orientation of the indolin-2-one ring system relative to the plane of the cyclopropane ring, with a dihedral angle of 87.65(17)°. This orthogonal arrangement minimizes steric hindrance between the two fused ring systems. It is highly probable that the pyrrolo[2,3-b]pyridin-2'-one core of the title molecule adopts a similar perpendicular conformation relative to the cyclopropane ring. The introduction of a nitrogen atom in the six-membered ring is not expected to dramatically alter this fundamental geometric preference, which is primarily dictated by the steric demands of the spiro-fusion.
The planarity of the pyrrolo[2,3-b]pyridin-2'-one moiety is expected to be maintained, providing a rigid platform for the presentation of functional groups. The cyclopropane ring, with its inherent strain, will exhibit characteristic bond lengths and angles, which are crucial for its electronic properties and reactivity.
Solution-State Conformation: Evidence from NMR Spectroscopy
While crystallographic data provides a static picture of the molecule in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy offers insights into its conformation and dynamics in solution. ¹H NMR data for the closely related 5'-Bromospiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one has been reported and is highly informative.
Table 2: ¹H NMR Chemical Shifts for 5'-Bromospiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Solvent | Reference |
| NH | 11.31 | s | DMSO-d6 | [2] |
| Ar-H | 8.15 | d, J = 2.3 Hz | DMSO-d6 | [2] |
| Ar-H | 7.66 | d, J = 2.3 Hz | DMSO-d6 | [2] |
| CH₂ (cyclopropyl) | 1.76 - 1.70 | m | DMSO-d6 | [2] |
| CH₂ (cyclopropyl) | 1.58 - 1.52 | m | DMSO-d6 | [2] |
The chemical shifts of the cyclopropyl protons, appearing as multiplets in the upfield region (1.52-1.76 ppm), are characteristic of this strained ring system. The distinct signals for the aromatic protons on the pyrrolo[2,3-b]pyridine ring confirm the overall structure. The sharp singlet for the N-H proton at 11.31 ppm is consistent with the lactam functionality. The simplicity of the cyclopropyl proton signals suggests that in solution, the molecule may be undergoing rapid conformational averaging, or that one conformation is significantly more populated than others. The near-perpendicular arrangement observed in the solid state is likely to be the dominant conformation in solution as well, as this minimizes steric clashes.
Conformational Landscape: Theoretical Considerations
Computational modeling, such as Density Functional Theory (DFT) calculations, can provide a deeper understanding of the conformational landscape of the title molecule. While specific computational studies on Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one are not yet published, studies on related spiro-cyclopropyl ketones offer valuable insights.
The primary conformational flexibility in this molecule arises from the rotation around the single bonds connecting the spiro carbon to the pyrrolo[2,3-b]pyridin-2'-one ring. However, due to the spirocyclic nature, this rotation is highly restricted. The perpendicular conformation is expected to be the global energy minimum. Computational studies on simpler cyclopropyl ketones have shown that the preferred conformation allows for maximal conjugation between the cyclopropane's "bent" bonds and the carbonyl π-system. In the case of the title compound, this would involve an alignment that facilitates electronic communication between the cyclopropane ring and the lactam carbonyl group.
Experimental Protocols: Synthesis of a Key Intermediate
The development of robust synthetic routes is crucial for accessing and exploring the chemical space around this novel scaffold. The following protocol details the synthesis of 5'-Bromospiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one , a key intermediate for further functionalization.
Synthesis of 5'-Bromospiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one
This protocol is adapted from the supplementary information of a patent application.
Reaction Scheme:
A schematic of the synthesis.
Materials:
-
5-bromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
-
n-Butyllithium (n-BuLi) (2.5 M in hexanes)
-
Diisopropylamine
-
1,2-Dibromoethane
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Diethyl ether (Et₂O)
Procedure:
-
To a solution of 5-bromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (10 g, 50 mmol) and diisopropylamine (14.2 mL, 100 mmol) in anhydrous THF (200 mL) at -30 °C, add n-BuLi (2.5 M in hexanes, 80 mL, 200 mmol) dropwise over 35 minutes.
-
Stir the reaction mixture at -30 °C for 10 minutes.
-
Allow the reaction to warm to 0 °C and then treat with 1,2-dibromoethane (12.8 mL, 150 mmol).
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Triturate the residue with Et₂O, filter, and dry in vacuo to afford the title compound as a light brown solid.
Characterization:
The product should be characterized by ¹H NMR and mass spectrometry to confirm its identity and purity, comparing the data with the reported values.
Conclusion and Future Perspectives
The Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one scaffold represents a compelling starting point for the design of novel therapeutic agents. Its rigid, three-dimensional structure, arising from the orthogonal orientation of the cyclopropane and pyrrolo[2,3-b]pyridin-2'-one ring systems, provides a unique platform for the precise positioning of substituents to optimize interactions with biological targets. This in-depth analysis, based on crystallographic data of analogous compounds and spectroscopic information from a key derivative, provides a solid foundation for understanding the conformational behavior of this important molecular core.
Future work should focus on obtaining a high-resolution crystal structure of the title compound or its derivatives to definitively confirm the predicted conformation. Furthermore, detailed computational studies employing DFT and molecular dynamics simulations would provide a more dynamic picture of the conformational landscape and the energetic barriers to any conformational changes. The synthetic protocol provided for the 5'-bromo derivative opens the door for the generation of a library of analogs, which will be instrumental in exploring the structure-activity relationships and unlocking the full therapeutic potential of this exciting class of molecules.
References
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Yong, S. R., Ung, A. T., Pyne, S. G., Skelton, B. W., & White, A. H. (2007). Syntheses of spiro[cyclopropane-1,3′-oxindole]-2-carboxylic acid and cyclopropa[c]quinoline-7b-carboxylic acid and their derivatives. Tetrahedron, 63(5), 1191–1199. [Link]
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Halász, J., Podányi, B., Sánta-Csutor, A., Böcskei, Z., Simon, K., Hanusz, M., & Hermecz, I. (2003). Conformational analysis of four spiro[cyclohexane-1,3′-indolin]-2′-one derivatives. Journal of Molecular Structure, 654(1-3), 187–196. [Link]
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Mikle, L. (2004). Conformational Analysis of Cyclopropyl Methyl Ketone. UW-L Journal of Undergraduate Research VII. [Link]
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"Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one" CAS number
An In-Depth Technical Guide to Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one
This guide provides a comprehensive technical overview of the heterocyclic compound Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one . Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's structural significance, potential synthetic pathways, and its rationale as a valuable scaffold in modern pharmacology. We will explore the causality behind its design, grounded in the established bioactivity of its constituent motifs: the spiro-cyclopropane and the pyrrolo[2,3-b]pyridine core.
Core Introduction: A Molecule of Convergent Interest
Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one is a rigid, three-dimensional molecule that merges two pharmacologically significant structural motifs. The pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous kinase inhibitors approved for cancer therapy.[1] The fusion of a cyclopropane ring at the 3-position in a spirocyclic fashion introduces conformational rigidity and a unique three-dimensional vector for substituent exploration. This structural feature is known to enhance binding affinity and metabolic stability in drug candidates.
The resulting spiro-azaspirooxindole architecture holds significant promise for interrogating complex biological systems, building upon the well-documented anticancer and antiproliferative activities of related spirooxindole derivatives.[2][3]
Molecular Profile and Physicochemical Properties
The fundamental properties of the core molecule are essential for planning its synthesis and application. The confirmed Chemical Abstracts Service (CAS) number for this specific structure is 1416438-78-2 .[4]
| Property | Value | Source |
| CAS Number | 1416438-78-2 | [4] |
| Molecular Formula | C₉H₈N₂O | [4] |
| Molecular Weight | 160.17 g/mol | [4] |
| Canonical SMILES | O=C1NC2=C(C=CC=N2)C11CC1 | [4] |
| Purity (Typical) | ≥98% | [4] |
Chemical Structure Diagram
Caption: Chemical structure of Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one.
Synthetic Pathways and Methodologies
While a specific, published synthesis for 1416438-78-2 is not detailed in foundational literature, a logical and efficient pathway can be designed based on established precedents for analogous spiro-cyclopropyl oxindoles. The key transformation is the cyclopropanation of a suitable methylene-azaspirooxindole precursor.
Proposed Synthetic Workflow
The synthesis can be envisioned as a multi-step process, starting from a commercially available 7-azaindole derivative.
Caption: A plausible synthetic workflow for the target compound.
Detailed Protocol for Key Cyclopropanation Step (Exemplar)
The critical step is the formation of the spiro-cyclopropane ring. A well-established method is the Corey-Chaykovsky reaction, which offers high diastereoselectivity.
-
Precursor Synthesis: The 3-methylene-7-azaoxindole intermediate is synthesized via a condensation reaction between a 3-substituted-7-azaoxindole and an appropriate formaldehyde equivalent. The choice of reagents here is critical to avoid polymerization and ensure good yields.
-
Ylide Generation: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), trimethylsulfoxonium iodide is suspended in anhydrous DMSO. A strong base, such as sodium hydride (NaH), is added portion-wise at room temperature to generate the dimethylsulfoxonium methylide. The causality here is the deprotonation of the sulfoxonium salt to form the nucleophilic ylide required for the reaction.
-
Cyclopropanation Reaction: The 3-methylene-7-azaoxindole precursor, dissolved in anhydrous DMSO or THF, is added dropwise to the freshly prepared ylide solution. The reaction is typically stirred at room temperature to 50°C for several hours.
-
Mechanism & Trustworthiness: The reaction proceeds via a nucleophilic attack of the ylide on the electron-deficient alkene of the methylene-azaoxindole, followed by an intramolecular cyclization with the loss of DMSO. This protocol is self-validating; the disappearance of the starting material and the emergence of a new, less polar spot can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: The reaction is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the final spiro-cyclopropyl compound.
Applications in Drug Discovery: A Scaffold for Kinase Inhibition
The true value of Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one lies in its potential as a core scaffold for developing highly selective therapeutic agents, particularly kinase inhibitors.
The Privileged Pyrrolo[2,3-b]pyridine Core
The pyrrolo[2,3-b]pyridine scaffold is a cornerstone of modern oncology drugs. Its nitrogen atom at the 7-position acts as a key hydrogen bond acceptor, mimicking the hinge-binding interaction of ATP in the kinase domain. This has led to the development of potent inhibitors for various cancer-related kinases:
-
B-RAF Inhibitors: Several FDA-approved drugs for melanoma target the V600E mutant of B-RAF and are based on this core structure.[1]
-
ATM Inhibitors: Derivatives have been rationally designed as highly selective inhibitors of Ataxia-Telangiectasia Mutated (ATM) kinase, a critical player in the DNA damage response, making them potential chemosensitizers.[5]
-
CDK8 Inhibitors: This scaffold has been successfully utilized to create potent and selective inhibitors of Cyclin-Dependent Kinase 8 (CDK8), an important transcriptional regulator implicated in colorectal cancer.[6]
Hypothetical Role in a Kinase Signaling Pathway
An inhibitor designed from this spiro-scaffold would likely function as an ATP-competitive inhibitor, blocking downstream signaling cascades that promote cell proliferation and survival.
Caption: Inhibition of a generic kinase cascade by a hypothetical spiro-compound.
The introduction of the spiro-cyclopropyl group provides a rigid exit vector from the core, allowing for the precise positioning of substituents into adjacent pockets of the kinase active site. This can enhance selectivity and potency while potentially improving pharmacokinetic properties by masking a metabolically labile position.
Conclusion and Future Directions
Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one is more than just a novel chemical entity; it is a strategically designed building block that leverages decades of medicinal chemistry insights. Its synthesis, while requiring careful execution, relies on robust and well-understood chemical transformations. The convergence of the bio-active pyrrolo[2,3-b]pyridine core with the structurally advantageous spiro-cyclopropane motif makes this compound and its future derivatives highly attractive candidates for library synthesis and screening against a host of therapeutic targets, particularly in the realm of oncology and autoimmune diseases.[3] Further exploration of this scaffold is warranted to unlock its full potential in the development of next-generation precision medicines.
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Kamal, A., et al. (2015). Synthesis and Biological Evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as Potential Anticancer Agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Gill, C. H., et al. (2018). One-pot, four-component synthesis and SAR STUDIES of spiro[pyrimido[5,4-b]quinoline-10,5′-pyrrolo[2,3-d]pyrimidine] derivatives catalyzed by β-cyclodextrin in water as potential anticancer agents. ResearchGate. Available at: [Link]
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Cardona, F., et al. (n.d.). Configuration-guided reactions: the case of highly decorated spiro[cyclopropane-1,2′(3′H)-pyrrolo[1,2-b]isoxazole] derivatives en route to polyhydroxyindolizidines. Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]
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Shaabanzadeh, M., & Khabari, F. (2010). One-pot synthesis of new spiro[cyclopropane-1,3′-[3H]indol]-2′(1′H)-ones from 3-phenacylideneoxindoles. Journal of Heterocyclic Chemistry. Available at: [Link]
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Li, Y., et al. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. Available at: [Link]
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Wang, H., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. Available at: [Link]
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Attia, M. I., et al. (2020). Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. Bioorganic Chemistry. Available at: [Link]
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Szafraniec-Szczęsny, J., et al. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Retrieved from [Link]
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Yan, Y. Y., et al. (2024). The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis. Biomedicine & Pharmacotherapy. Available at: [Link]
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Heravi, M. M., et al. (n.d.). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Sociedad Química de México. Retrieved from [Link]
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Oakwood Chemical. (n.d.). SPIRO[CYCLOPROPANE-1,3'-PYRROLO[3,2-B]PYRIDIN]-2'(1'H)-ONE, 95%. Retrieved from [Link]
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An In-Depth Technical Guide to the Core Mechanism of Action of Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one and its Derivatives as Putative Kinase Inhibitors
A Senior Application Scientist's Perspective on a Promising Scaffold
This guide provides a comprehensive technical overview of the hypothesized mechanism of action for the novel chemical entity Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one. Drawing upon extensive research into the constituent chemical moieties—the spirooxindole and the pyrrolo[2,3-b]pyridine core—this document outlines a scientifically-grounded rationale for its potential as a kinase inhibitor for therapeutic applications, particularly in oncology. This guide is intended for researchers, scientists, and drug development professionals.
Introduction: The Emergence of a Privileged Scaffold
The spirooxindole framework is a recurring motif in numerous natural products and has been a focal point in medicinal chemistry due to its diverse and potent biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The unique three-dimensional and rigid spirocyclic system provides a fixed orientation of substituents, which can lead to high-affinity and selective interactions with biological targets.[3]
Similarly, the pyrrolo[2,3-b]pyridine core, an isostere of indole, is a key component in many kinase inhibitors.[4] Its ability to form critical hydrogen bonds and engage in various non-covalent interactions within the ATP-binding pocket of kinases makes it a "privileged scaffold" in drug design.[5] The fusion of these two pharmacologically significant structures in Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one suggests a high potential for novel and potent biological activity.
A Hypothesized Mechanism of Action: Inhibition of Angiogenic Kinases
Based on the established activities of related compounds, we postulate that Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one functions as a potent inhibitor of key protein kinases involved in tumor angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Tyrosine kinase with immunoglobulin-like and EGF-like domains 2 (Tie-2).[6][7] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[8][9]
The Rationale for Targeting VEGFR-2 and Tie-2
VEGFR-2 is a primary mediator of VEGF-driven angiogenesis, and its inhibition is a clinically validated strategy in cancer therapy.[10] Upon binding of VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[6][11]
Tie-2, the receptor for angiopoietins, plays a crucial role in vascular maturation and stability.[7] The angiopoietin-Tie2 signaling axis is a complementary pathway to VEGF signaling in regulating angiogenesis.[12] Dual inhibition of both VEGFR-2 and Tie-2 may offer a more comprehensive and robust anti-angiogenic effect, potentially overcoming resistance mechanisms associated with targeting a single pathway.
Proposed Signaling Pathway Inhibition
The proposed mechanism involves the binding of Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one to the ATP-binding pocket of VEGFR-2 and Tie-2, preventing their phosphorylation and subsequent activation of downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways. This would lead to the inhibition of endothelial cell proliferation and migration, ultimately suppressing tumor angiogenesis.
Caption: Proposed inhibition of VEGFR-2 and Tie-2 signaling by Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one.
Experimental Validation: A Step-by-Step Methodological Approach
To rigorously test this hypothesis, a multi-tiered experimental approach is necessary. The following protocols are designed to be self-validating, with each step providing the foundation for the next.
Biochemical Kinase Assays: Assessing Direct Inhibition
The initial step is to determine if the compound directly inhibits the kinase activity of VEGFR-2 and Tie-2 in a cell-free system.[13]
Protocol: In Vitro Kinase Inhibition Assay
-
Reagents and Materials: Recombinant human VEGFR-2 and Tie-2 kinase domains, appropriate peptide substrates, ATP, kinase assay buffer, test compound, and a suitable detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a serial dilution of the test compound.
-
In a microplate, add the kinase, the peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a predetermined time at room temperature.
-
Stop the reaction and measure the kinase activity using a suitable detection method that quantifies either ADP production or remaining ATP.[14]
-
Calculate the half-maximal inhibitory concentration (IC50) value.
-
Data Presentation: Kinase Inhibition Profile
| Kinase | IC50 (nM) |
| VEGFR-2 | TBD |
| Tie-2 | TBD |
Cell-Based Assays: Evaluating Cellular Potency
Following confirmation of direct kinase inhibition, the next step is to assess the compound's effect on cancer cells.
Protocol: Cell Proliferation Assay (MTT or CellTiter-Glo®)
-
Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) and various cancer cell lines.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for 72 hours.
-
Add the MTT reagent or CellTiter-Glo® reagent and incubate.
-
Measure the absorbance or luminescence to determine cell viability.
-
Calculate the GI50 (concentration for 50% growth inhibition).
-
Angiogenesis Assays: Confirming Anti-Angiogenic Activity
To directly assess the anti-angiogenic potential, in vitro angiogenesis assays are crucial.
Protocol: Endothelial Cell Tube Formation Assay
-
Materials: Matrigel, HUVECs, and the test compound.
-
Procedure:
-
Coat a 96-well plate with Matrigel and allow it to solidify.
-
Seed HUVECs onto the Matrigel-coated plate in the presence of various concentrations of the test compound.
-
Incubate for 6-18 hours to allow for tube formation.
-
Visualize the tube-like structures using a microscope and quantify the tube length and number of branch points.
-
Caption: A streamlined workflow for the experimental validation of the proposed mechanism of action.
Conclusion and Future Directions
The Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one scaffold represents a promising starting point for the development of novel kinase inhibitors. The proposed mechanism of action, centered on the dual inhibition of VEGFR-2 and Tie-2, provides a strong rationale for its investigation as an anti-angiogenic agent in oncology. The outlined experimental workflow offers a robust and logical path for validating this hypothesis and advancing this compound through the drug discovery pipeline. Future studies should focus on structure-activity relationship (SAR) optimization to enhance potency and selectivity, as well as in vivo studies to confirm efficacy and safety.
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The Emerging Therapeutic Potential of Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The unique structural architecture of spirocyclic compounds has long intrigued medicinal chemists, offering a three-dimensional exploration of chemical space that often leads to novel biological activities. Within this class, the spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one core represents a compelling scaffold for the development of targeted therapeutics. This technical guide provides an in-depth analysis of the known and potential biological activities of its derivatives, with a primary focus on their emerging role as kinase inhibitors for applications in oncology and immunology. We will delve into the mechanistic rationale, structure-activity relationships, and the experimental workflows essential for advancing these promising molecules from concept to clinical candidates.
Introduction: The Strategic Advantage of the Spiro-Cyclopropane Moiety
The incorporation of a cyclopropane ring into a spirocyclic system is a deliberate design choice aimed at conferring specific, advantageous properties to a drug candidate. The inherent strain and unique orbital arrangement of the cyclopropane ring introduce a degree of conformational rigidity to the molecule. This rigidity can be instrumental in locking the molecule into a bioactive conformation, thereby enhancing its binding affinity and selectivity for a specific biological target. Furthermore, the cyclopropane unit can serve as a non-classical bioisostere for other chemical groups, influencing metabolic stability and pharmacokinetic profiles. The pyrrolo[2,3-b]pyridine (7-azaindole) portion of the scaffold is a well-established pharmacophore, known to mimic the purine core and interact with the hinge region of many protein kinases. The fusion of these two motifs in the spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one scaffold creates a unique platform for the design of highly specific and potent inhibitors of key signaling proteins.
Primary Biological Activity: Inhibition of Tec Family Kinases in Onco-immunology
Recent advancements have identified derivatives of the closely related azaspirooxindolinone scaffold, specifically those based on a spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one core, as potent inhibitors of Interleukin-2-inducible T-cell kinase (ITK) and Bruton's tyrosine kinase (BTK).[1][2][3] These two kinases are critical non-receptor tyrosine kinases in the Tec family, playing indispensable roles in the signaling pathways of T-cells and B-cells, respectively.[4] Their dysregulation is implicated in various hematological malignancies and autoimmune disorders.[4]
Mechanism of Action: Targeting ITK and BTK Signaling
ITK is a key component of the T-cell receptor (TCR) signaling cascade. Upon TCR activation, ITK is activated and proceeds to phosphorylate downstream targets, including phospholipase C-gamma 1 (PLCγ1), leading to the activation of transcription factors like NFAT and NF-κB. This cascade is essential for T-cell proliferation, differentiation, and cytokine production.
Similarly, BTK is a crucial node in the B-cell receptor (BCR) signaling pathway.[5][6] Its activation triggers a cascade involving the phosphorylation of PLCγ2, which ultimately results in the activation of transcription factors that govern B-cell proliferation, survival, and antibody production.[5][6]
Small molecule inhibitors of these kinases bind to the active site, preventing the phosphorylation of their substrates and thereby disrupting the downstream signaling cascades.[5] This disruption can halt the uncontrolled proliferation of malignant lymphocytes and modulate the immune responses in autoimmune diseases.[7]
Signaling Pathway Diagram
Caption: Inhibition of ITK and BTK signaling pathways.
Structure-Activity Relationship (SAR) Insights
While extensive SAR studies on the specific spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one core are not yet widely published, valuable insights can be drawn from the closely related azaspirooxindolinone series.[1][3] A key finding from these studies is the potent activity of a compound featuring a cyclopropyl group attached to the piperidine nitrogen.[1][3] This highlights the potential of incorporating the cyclopropane moiety directly into the spirocyclic core.
Key areas for SAR exploration include:
-
Substitutions on the Pyrrolo[2,3-b]pyridine Ring: Modifications at the 5'-position with aryl groups, such as a benzodioxole ring, have shown to be beneficial for activity.[1][3]
-
N-Acylation of the Piperidine/Cyclopropane Moiety: The nature of the acyl group on the nitrogen of the spiro-alkane ring significantly influences potency.
-
Stereochemistry of the Spiro-Center: The chiral nature of the spiro-carbon suggests that enantiomeric purity could be a critical determinant of activity and selectivity.
In Vitro Biological Evaluation
The primary biological evaluation of these derivatives focuses on their anti-proliferative activity against cancer cell lines with high expression of ITK and BTK.
Table 1: Antiproliferative Activity of Lead Azaspirooxindolinone Derivatives
| Compound ID | Core Scaffold | Target Cell Line | IC50 (µM) | Putative Target(s) |
| 11 | 5'-(benzo[d][5][8]dioxol-5-yl)spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one with N-acyl gem-dialkyl | Jurkat (ITK-high) | < 10 | ITK |
| 12 | 5'-(benzo[d][5][8]dioxol-5-yl)spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one with N-acyl gem-dialkyl | CCRF-CEM (ITK-high) | < 10 | ITK |
| 14 | 5'-(benzo[d][5][8]dioxol-5-yl)spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one with N-biotin analogue | RAMOS (BTK-high) | < 10 | BTK |
| 15 | 5'-(benzo[d][5][8]dioxol-5-yl)spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one with N-acyl cyclopropyl | Jurkat, RAMOS | < 10 | ITK, BTK |
Data synthesized from findings reported in ChemRxiv preprints.[1][3]
Broader Therapeutic Horizons: Other Potential Kinase Targets
Based on the biological activities of related spiro-cyclopropane and pyrrolo[2,3-b]pyridine scaffolds, the therapeutic potential of spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one derivatives may extend beyond ITK and BTK.
-
p38 MAP Kinase: Substituted spiro[cycloalkyl-1,3'-indol]-2'(1'H)-one derivatives have been identified as potent inhibitors of p38 mitogen-activated protein kinase, a key player in inflammatory responses.[9]
-
Checkpoint Kinase 1 (CHK1): 1H-pyrrolo[2,3-b]pyridine derivatives have shown efficacy as CHK1 inhibitors, suggesting a role in sensitizing cancer cells to DNA-damaging agents.[10]
-
Polo-like Kinase 4 (PLK4): Spiro[cyclopropane-1,3'-indol]-2'-ones have been optimized as orally bioavailable inhibitors of PLK4, a master regulator of centriole duplication, which is often overexpressed in cancers.
These findings suggest that a broader screening panel of kinases would be a prudent strategy in the preclinical evaluation of novel spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one derivatives.
Experimental Protocols and Methodologies
General Synthesis Strategy
The synthesis of the spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one core is a key challenge. While specific protocols for this exact scaffold are not abundant in the literature, strategies for analogous spiro-cyclopropyl oxindoles can be adapted. These often involve a diastereoselective cyclopropanation reaction. A plausible synthetic workflow is outlined below.
Synthetic Workflow Diagram
Caption: General synthetic workflow for derivatives.
In Vitro Kinase Inhibition Assay (General Protocol)
Biochemical assays are crucial for determining the direct inhibitory effect of the compounds on the target kinase. The ADP-Glo™ Kinase Assay is a common and robust method.[9][11]
Step-by-Step Protocol:
-
Reagent Preparation: Prepare kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT), solutions of the purified recombinant kinase (ITK or BTK), the appropriate substrate, and ATP.
-
Compound Preparation: Serially dilute the test compounds in DMSO and then in kinase buffer to the desired final concentrations.
-
Kinase Reaction: In a 384-well plate, add the kinase, the test compound solution, and allow to incubate for a short period (e.g., 15 minutes) at room temperature.
-
Initiation: Start the reaction by adding the ATP and substrate mixture. Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Termination and ADP Detection: Add ADP-Glo™ Reagent to deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase-luciferin reaction.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Cytotoxicity Assay (General Protocol)
Cell-based assays are essential to confirm that the observed biochemical inhibition translates to a biological effect in a cellular context.[12][13] The MTT or MTS assay is a widely used method to assess cell viability.[8]
Step-by-Step Protocol:
-
Cell Culture: Culture the target cancer cell lines (e.g., Jurkat for ITK, RAMOS for BTK) in appropriate media and conditions.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Viability Assessment: Add the MTT or MTS reagent to each well and incubate for 1-4 hours. Living cells will metabolize the reagent into a colored formazan product.
-
Data Acquisition: Solubilize the formazan product (if necessary) and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to untreated control cells. Determine the IC50 value from the resulting dose-response curve.
Conclusion and Future Directions
The spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one scaffold is a promising platform for the development of novel kinase inhibitors. The strong inhibitory activity of closely related azaspirooxindolinones against ITK and BTK provides a solid foundation for further exploration in the fields of oncology and autoimmune diseases. Future research should focus on the diastereoselective synthesis of the core scaffold, a comprehensive SAR exploration to optimize potency and selectivity, and a broader screening against a panel of kinases to uncover new therapeutic opportunities. The integration of computational modeling with empirical screening will be crucial in accelerating the discovery of clinical candidates from this exciting class of molecules.
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Unlocking Therapeutic Potential: A Technical Guide to Target Identification for Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one
Abstract
The confluence of structurally rigid spirocyclic systems with privileged heterocyclic scaffolds presents a compelling strategy in modern drug discovery. This guide provides an in-depth analysis of "Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one," a novel chemical entity poised for therapeutic development. By dissecting its core components—the spirocyclopropane-fused oxindole-like moiety and the 7-azaindole (pyrrolo[2,3-b]pyridine) core—we elucidate a strategic roadmap for identifying and validating its most promising therapeutic targets. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic landscape of this promising molecule.
Introduction: A Molecule of Strategic Design
"Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one" is a fascinating amalgamation of two powerful pharmacophores. The spirocyclic nature of the molecule, where two rings share a single atom, imparts a rigid three-dimensional architecture. This structural rigidity can enhance binding affinity and selectivity for biological targets compared to more flexible molecules[1][2]. Furthermore, the pyrrolo[2,3-b]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its role in numerous biologically active compounds, particularly as a hinge-binding motif in protein kinase inhibitors[3][4][5].
The fusion of these two motifs suggests a high probability of interaction with well-defined binding pockets, making target identification a focused and rational process. This guide will explore the most probable therapeutic targets based on extensive analysis of chemically related compounds and provide a comprehensive framework for their experimental validation.
The Rationale for Target Selection: Learning from Core Scaffolds
The therapeutic potential of "Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one" can be inferred from the known biological activities of its constituent parts.
The 7-Azaindole (Pyrrolo[2,3-b]pyridine) Core: A Kinase Inhibitor Powerhouse
The 7-azaindole moiety is a bioisostere of indole and is a prominent feature in a multitude of kinase inhibitors, including the FDA-approved drug Vemurafenib[4]. Its defining characteristic is the ability of the pyridine nitrogen and the pyrrole -NH group to form a bidentate hydrogen bond with the hinge region of the ATP-binding site of many kinases[4][5]. This interaction is a cornerstone of many potent and selective kinase inhibitors. Derivatives of 7-azaindole have been successfully developed to target a wide array of kinases implicated in diseases ranging from cancer to neurodegenerative disorders and inflammation[3][6].
The Spirooxindole-like Scaffold: A Versatile Pharmacophore
Spirooxindoles, which are structurally analogous to the spirocyclic portion of our lead molecule, are found in various natural products and synthetic compounds with a broad spectrum of biological activities[7][8][9]. These activities include anticancer, antimicrobial, and anti-inflammatory properties[7][8]. The rigid spirocyclic framework can orient functional groups in specific vectors, leading to high-affinity interactions with protein targets[2]. For instance, spiro[cyclopropane-1,3'-indolin]-2'-ones, close analogs of our molecule of interest, have demonstrated anticancer activity by inducing apoptosis[10].
Primary Hypothesized Target Class: Protein Kinases
Given the strong precedent set by the 7-azaindole scaffold, the most promising therapeutic targets for "Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one" are protein kinases . The human kinome consists of over 500 members, playing crucial roles in cellular signaling pathways that govern cell proliferation, differentiation, and survival[3]. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, inflammatory disorders, and neurodegenerative conditions[3].
Specific Kinase Families of Interest
Based on the literature for pyrrolo[2,3-b]pyridine and spirooxindole derivatives, the following kinase families represent high-priority targets for initial screening:
-
Glycogen Synthase Kinase 3β (GSK-3β): A key regulator in multiple cellular processes, including metabolism, cell signaling, and neuronal function. Inhibition of GSK-3β is a validated therapeutic strategy for Alzheimer's disease and has shown potential in certain cancers[5][11]. Pyrrolo[2,3-b]pyridine derivatives have been reported as potent GSK-3β inhibitors[11].
-
Fibroblast Growth Factor Receptors (FGFRs): A family of receptor tyrosine kinases whose aberrant activation is implicated in various cancers[12]. The development of FGFR inhibitors is an active area of oncology research, and pyrrolo[2,3-b]pyridine-based compounds have shown potent inhibitory activity against FGFRs[12].
-
Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle, making them attractive targets for cancer therapy. Selective CDK inhibitors can induce cell cycle arrest and apoptosis in cancer cells. The pyrrolo[2,3-b]pyridine scaffold has been utilized to develop selective CDK8 inhibitors for psoriasis[13].
-
p38 Mitogen-Activated Protein Kinase (p38 MAPK): A key enzyme in the inflammatory response. Inhibitors of p38 MAPK have therapeutic potential for a range of inflammatory diseases. Notably, spiro[cycloalkyl-1,3'-indol]-2'(1'H)-one derivatives have been identified as potent p38 MAPK inhibitors[14].
Experimental Validation Workflow: A Step-by-Step Guide
The following section outlines a comprehensive, self-validating experimental workflow to identify and characterize the therapeutic targets of "Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one".
Initial Target Identification: Kinase Panel Screening
The first step is to perform a broad screen of the compound against a panel of purified kinases. This will provide an unbiased view of its inhibitory activity across the kinome and identify the most promising initial hits.
Protocol: Kinase Panel Screening
-
Compound Preparation: Solubilize "Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one" in DMSO to create a high-concentration stock solution.
-
Assay Plate Preparation: Prepare assay plates containing a diverse panel of recombinant human kinases (e.g., the DiscoverX KINOMEscan™ panel or a similar service).
-
Binding/Activity Assay: Perform a competition binding assay or an enzymatic activity assay at a fixed concentration of the compound (e.g., 10 µM).
-
Data Analysis: Quantify the percent inhibition for each kinase. Hits are typically defined as kinases showing >50% or >70% inhibition.
Data Presentation: Kinase Inhibition Profile
| Kinase Target | % Inhibition at 10 µM |
| GSK-3β | Hypothetical Data |
| FGFR1 | Hypothetical Data |
| CDK8 | Hypothetical Data |
| p38α | Hypothetical Data |
| ... | ... |
Hit Confirmation and Potency Determination: IC50 Measurement
Once initial hits are identified, the next step is to confirm their activity and determine the potency of the compound for each validated hit by measuring the half-maximal inhibitory concentration (IC50).
Protocol: IC50 Determination
-
Serial Dilution: Prepare serial dilutions of the compound in DMSO.
-
Kinase Assay: For each hit kinase, perform an in vitro kinase activity assay (e.g., using a luminescent ATP detection assay like ADP-Glo™) with the serially diluted compound.
-
Data Plotting: Plot the percentage of kinase activity against the logarithm of the compound concentration.
-
IC50 Calculation: Fit the data to a dose-response curve to calculate the IC50 value.
Data Presentation: IC50 Values for Hit Kinases
| Kinase Target | IC50 (nM) |
| GSK-3β | Hypothetical Data |
| FGFR1 | Hypothetical Data |
| CDK8 | Hypothetical Data |
Cellular Target Engagement and Functional Assays
Demonstrating that the compound can engage its target in a cellular context and elicit a functional response is a critical validation step.
Protocol: Western Blotting for Phospho-Protein Levels
-
Cell Culture: Culture a cell line known to have high activity of the target kinase.
-
Compound Treatment: Treat the cells with varying concentrations of the compound for a defined period.
-
Cell Lysis and Protein Quantification: Lyse the cells and quantify the total protein concentration.
-
Western Blotting: Perform Western blotting using antibodies against the phosphorylated substrate of the target kinase and the total protein of the substrate as a loading control.
-
Densitometry: Quantify the band intensities to determine the reduction in substrate phosphorylation.
Protocol: Cell Proliferation/Viability Assay
-
Cell Seeding: Seed cancer cell lines known to be dependent on the target kinase in 96-well plates.
-
Compound Treatment: Treat the cells with a dose range of the compound.
-
Viability Measurement: After a set incubation period (e.g., 72 hours), measure cell viability using a suitable assay (e.g., CellTiter-Glo®).
-
GI50 Calculation: Calculate the concentration of the compound that causes 50% growth inhibition (GI50).
Data Presentation: Cellular Activity
| Cell Line | Target Kinase | GI50 (µM) |
| DU-145 (Prostate Cancer) | Hypothetical Target | Hypothetical Data |
| Hela (Cervical Cancer) | Hypothetical Target | Hypothetical Data |
| A-549 (Lung Cancer) | Hypothetical Target | Hypothetical Data |
Visualizing the Path Forward: Diagrams and Workflows
Proposed Mechanism of Action: Kinase Inhibition
Caption: Competitive inhibition of a protein kinase by the lead compound.
Experimental Validation Workflow
Caption: A streamlined workflow for target validation.
Conclusion and Future Directions
"Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one" represents a molecule of significant therapeutic promise, primarily due to its hybrid structure that combines the kinase-targeting prowess of the 7-azaindole scaffold with the favorable pharmacological properties of a rigid spirocyclic system. The logical and evidence-based approach outlined in this guide, starting with broad kinase profiling and progressing through detailed cellular and functional validation, provides a clear and efficient path to unlocking its full therapeutic potential. Future work should focus on lead optimization to enhance potency and selectivity for the identified kinase targets, as well as comprehensive ADME-Tox profiling to ensure drug-like properties. The insights gained from these studies will be instrumental in advancing this promising compound toward clinical development.
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The Emerging Potential of Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one: A Technical Guide for Drug Discovery
Abstract
The unique structural architecture of spirocyclic compounds has long captivated the attention of medicinal chemists, offering a three-dimensional scaffold that can effectively probe the complexities of biological targets. Within this class, the Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one core represents a compelling fusion of a strained cyclopropane ring with the biologically significant 7-azaindole (pyrrolo[2,3-b]pyridine) moiety. This technical guide provides an in-depth exploration of this novel scaffold, synthesizing available literature on its synthesis, chemical properties, and potential therapeutic applications, with a particular focus on its promise in kinase inhibition for oncology. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation therapeutics.
Introduction: The Allure of the Spiro-Azaindole Scaffold
The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a well-established "privileged structure" in medicinal chemistry. Its ability to mimic the indole portion of tryptophan and to act as a versatile hydrogen bond donor and acceptor has led to its incorporation into numerous kinase inhibitors, including several FDA-approved drugs.[1][2] The introduction of a spirocyclic center at the 3-position of the azaindole core introduces a significant structural perturbation, creating a rigid, three-dimensional exit vector from the core heterocycle.
The incorporation of a cyclopropane ring, in particular, is a strategic choice. The inherent strain of the three-membered ring can influence the electronic properties of the adjacent carbonyl group and impart a unique conformational rigidity to the molecule. This can lead to enhanced binding affinity and selectivity for target proteins. While the related spiro[cyclopropane-1,3'-indolin]-2'-one (spiro-oxindole) scaffold has been more extensively studied, the focus of this guide is the largely unexplored potential of its 7-aza counterpart.[3][4]
Synthetic Strategies: Assembling the Core
While a definitive, optimized synthesis for Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one is not yet widely published, established methodologies for the synthesis of analogous spiro-oxindoles and other spiro-azaindole derivatives provide a strong foundation for its construction. The key challenge lies in the efficient and diastereoselective formation of the spiro-cyclopropane ring.
Proposed Synthetic Pathway: A Logic-Driven Approach
A plausible and efficient synthetic route would likely involve a cyclopropanation reaction of a suitable 3-methylene-pyrrolo[2,3-b]pyridin-2(1H)-one precursor. This approach offers the advantage of building the core azaindole structure first, followed by the crucial spirocyclization step.
Caption: Proposed synthetic workflow for the target molecule.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a scientifically informed projection based on analogous reactions reported in the literature for spiro-oxindoles.[5][6]
Step 1: Synthesis of 3-Methylene-1H-pyrrolo[2,3-b]pyridin-2(1H)-one
-
Starting Material: 1H-pyrrolo[2,3-b]pyridin-2(1H)-one. This can be synthesized from 2-amino-3-picoline through a series of established reactions.
-
Knoevenagel Condensation: React the 1H-pyrrolo[2,3-b]pyridin-2(1H)-one with an appropriate formaldehyde equivalent (e.g., paraformaldehyde) in the presence of a base such as piperidine or pyrrolidine in a suitable solvent like ethanol or methanol under reflux. The causality behind this choice is the established effectiveness of the Knoevenagel condensation for the formation of α,β-unsaturated carbonyl compounds.
Step 2: Diastereoselective Cyclopropanation
-
Carbene Source: Tosylhydrazone salts are a safe and effective alternative to hazardous diazo compounds for generating carbenes in situ.[5]
-
Reaction Conditions: The 3-methylene-1H-pyrrolo[2,3-b]pyridin-2(1H)-one is reacted with a tosylhydrazone salt (e.g., derived from formaldehyde or other aldehydes) in the presence of a base like sodium hydride or potassium carbonate in an aprotic solvent such as THF or DMF.
-
Phase-Transfer Catalyst: The addition of a phase-transfer catalyst, for instance, benzyl triethylammonium chloride, can be beneficial in facilitating the reaction between the solid base and the organic substrate, leading to higher yields.[6]
-
Diastereoselectivity: The stereochemical outcome of the cyclopropanation will be influenced by the steric and electronic nature of the substituents on both the azaindole core and the carbene precursor. The approach of the carbene to the double bond is expected to occur from the less hindered face, leading to a predictable diastereoselectivity.
Potential Therapeutic Applications and Mechanism of Action
The therapeutic potential of Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one can be inferred from the biological activities of its constituent scaffolds and closely related analogs. The primary area of interest is in the development of kinase inhibitors for the treatment of cancer.[7][8]
Kinase Inhibition: A Promising Avenue
Numerous derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated potent inhibitory activity against a range of kinases implicated in cancer progression.[1] These include:
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a key driver in various cancers. 1H-pyrrolo[2,3-b]pyridine derivatives have been reported as potent inhibitors of FGFR1, 2, and 3.[9]
-
Cyclin-Dependent Kinase 8 (CDK8): CDK8 is a colorectal oncogene, and its inhibition is a valid therapeutic strategy. A novel 1H-pyrrolo[2,3-b]pyridine derivative was discovered as a potent type II CDK8 inhibitor.[7]
-
B-RAF: The V600E mutation in the B-RAF kinase is a common driver in melanoma and other cancers. Pyrrolo[2,3-b]pyridine-based compounds have been designed and synthesized as potent V600E B-RAF inhibitors.[1]
The spiro-cyclopropyl-oxindole counterpart has shown promise as an inhibitor of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication.[10][11] Overexpression of PLK4 is observed in several human cancers.[10] It is therefore highly probable that the spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one core could also be directed towards PLK4 or other related kinases.
Caption: Potential kinase targets for the spiro-azaindole scaffold.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for the target molecule is not available, general principles can be extrapolated from related series.
| Position of Substitution | Potential Impact on Activity | Rationale |
| N1 of the pyrrolo-pyridine | Can modulate solubility and metabolic stability. Introduction of small alkyl or substituted alkyl groups can be explored. | The N1 position is often a site for metabolic modification. Capping this position can improve pharmacokinetic properties. |
| C5 of the pyrrolo-pyridine | A key position for introducing substituents that can interact with the solvent-exposed region of the kinase ATP binding site. | Many potent kinase inhibitors feature aryl or heteroaryl substituents at this position to enhance potency and selectivity. |
| Cyclopropane ring | Substitution on the cyclopropane can fine-tune the orientation of the molecule within the binding pocket and introduce additional interactions. | The rigid nature of the cyclopropane ring makes it an excellent scaffold for directed substitution. |
Anticancer Activity: From Bench to Bedside
The antiproliferative activity of spiro[cyclopropane-1,3'-indolin]-2'-ones has been evaluated against various human cancer cell lines, including prostate, cervical, and lung cancer.[3][5] Certain compounds in these series have exhibited promising anticancer activity with IC50 values in the low micromolar range.[3] The proposed mechanism of action for some of these compounds involves the induction of apoptosis through cell cycle arrest.[3]
Given the established anticancer potential of the 7-azaindole nucleus and the spiro-cyclopropyl-oxindole core, it is a logical and compelling hypothesis that Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one and its derivatives will exhibit significant antiproliferative activity.
In Vitro Biological Evaluation Workflow
A standard workflow for the initial biological evaluation of newly synthesized analogs would include:
Caption: A typical workflow for the in vitro biological evaluation.
Conclusion and Future Directions
The Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one scaffold stands at the intersection of several validated pharmacophores, offering a unique three-dimensional architecture for the design of novel therapeutics. While direct experimental data on this specific molecule is nascent, the wealth of information on the 7-azaindole and spiro-cyclopropyl-oxindole cores provides a strong rationale for its exploration, particularly in the realm of kinase inhibition for oncology.
Future research should focus on the development and optimization of a robust synthetic route to this scaffold, followed by the systematic exploration of its structure-activity relationship through the synthesis of a diverse library of analogs. In-depth biological evaluation against a panel of cancer cell lines and relevant kinase targets will be crucial to unlocking the full therapeutic potential of this promising new class of compounds. The insights gained from such studies will undoubtedly pave the way for the development of next-generation targeted therapies.
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Forging New Dimensions in Drug Discovery: A Technical Guide to the Synthesis of Novel Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin] Scaffolds
Abstract
The relentless pursuit of novel chemical entities with enhanced therapeutic profiles has driven medicinal chemists to explore beyond the frontiers of flat, two-dimensional structures. Spirocyclic scaffolds, with their inherent three-dimensionality, offer a compelling strategy to navigate new chemical spaces, often leading to improved potency, selectivity, and pharmacokinetic properties. This technical guide delves into the conceptualization, proposed synthesis, and potential significance of a novel and hitherto unexplored class of molecules: spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]s. By merging the privileged 7-azaindole core with a spirocyclic cyclopropane, we envision a new scaffold with significant potential for the development of next-generation therapeutics. This document provides a roadmap for researchers, scientists, and drug development professionals to embark on the discovery and synthesis of this promising new class of compounds.
Introduction: The Imperative for Three-Dimensionality in Modern Drug Design
The vast majority of small-molecule drugs are characterized by their planar, aromatic structures. While this has proven to be a successful paradigm, the exploration of three-dimensional (3D) molecular architectures is increasingly recognized as a critical avenue for discovering novel therapeutics with improved properties. Spirocycles, which feature two rings connected by a single common atom, are an exemplary class of 3D scaffolds. The rigid, defined orientation of the constituent rings in a spirocycle can lead to a more precise presentation of pharmacophoric elements to a biological target, potentially enhancing binding affinity and selectivity.
The pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a well-established "privileged scaffold" in medicinal chemistry. Its structural resemblance to purine has made it a valuable building block for a wide range of biologically active molecules, particularly kinase inhibitors.[1] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, providing an additional point of interaction with protein targets compared to its indole counterpart. This has been exploited in the design of numerous approved drugs and clinical candidates.[1]
The fusion of a spirocyclic cyclopropane to the 3-position of the 7-azaindole core to create the spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin] scaffold is a novel concept that holds significant promise. The cyclopropane ring, with its unique electronic properties and conformational rigidity, can act as a bioisostere for other functional groups and introduce a vector for substitution that projects into a different region of chemical space. This guide outlines the rationale and proposed synthetic strategies for accessing this exciting new class of molecules.
Proposed Synthetic Strategies: A Roadmap to Novelty
As the spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin] scaffold is, to the best of our knowledge, a novel chemical entity, this section outlines proposed synthetic routes based on established and robust organic transformations. The key challenge lies in the synthesis of a suitable precursor, namely a 3-methylene-1H-pyrrolo[2,3-b]pyridine, which can then undergo cyclopropanation.
Synthesis of the Key Precursor: 3-Methylene-1H-pyrrolo[2,3-b]pyridine
The most direct approach to the required exocyclic methylene precursor is envisioned to proceed through a 1H-pyrrolo[2,3-b]pyridin-3(2H)-one intermediate. This can be achieved via a multi-step sequence starting from readily available 7-azaindole derivatives.
A plausible synthetic pathway is depicted below:
Caption: Proposed synthesis of the 3-methylene-1H-pyrrolo[2,3-b]pyridine precursor.
Detailed Protocol: Proposed Synthesis of 3-Methylene-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
-
N-Protection: To a solution of 7-azaindole in an anhydrous aprotic solvent such as tetrahydrofuran (THF), add sodium hydride (NaH) at 0 °C. After cessation of hydrogen evolution, add a suitable protecting group reagent, for example, (2-(chloromethoxy)ethyl)trimethylsilane (SEM-Cl), and allow the reaction to warm to room temperature. The protecting group is crucial to prevent side reactions in the subsequent steps.
-
Oxidation: The protected 7-azaindole is then subjected to oxidation at the 3-position. A common method for this transformation on indole systems is the use of N-bromosuccinimide (NBS) in a mixture of tert-butanol and water. This should afford the desired 1-(SEM-protected)-1H-pyrrolo[2,3-b]pyridin-3(2H)-one.
-
Wittig Olefination: The 3-keto intermediate is then converted to the exocyclic methylene derivative via the Wittig reaction.[2][3][4][5] A phosphorus ylide, such as methylenetriphenylphosphorane (Ph3P=CH2), generated in situ from methyltriphenylphosphonium bromide and a strong base like n-butyllithium, is reacted with the ketone to yield the 3-methylene-1-(SEM-protected)-1H-pyrrolo[2,3-b]pyridine.
-
Deprotection (if necessary): The SEM protecting group can be removed under acidic conditions if the unprotected scaffold is desired for subsequent cyclopropanation.
Cyclopropanation of 3-Methylene-1H-pyrrolo[2,3-b]pyridine
With the key precursor in hand, several well-established cyclopropanation methods can be explored. The choice of method will influence the stereochemical outcome and functional group tolerance.
The Simmons-Smith reaction is a classic and reliable method for the cyclopropanation of alkenes.[6][7][8][9] It involves the use of a diiodomethane and a zinc-copper couple to generate a zinc carbenoid species.
Caption: Simmons-Smith cyclopropanation of the precursor.
Detailed Protocol: Simmons-Smith Reaction
-
To a stirred suspension of zinc-copper couple in an ethereal solvent such as diethyl ether, add a solution of diiodomethane.
-
The mixture is heated to reflux for a short period to activate the reagent.
-
A solution of the 3-methylene-1H-pyrrolo[2,3-b]pyridine precursor in the same solvent is then added, and the reaction is monitored until completion.
-
Work-up typically involves quenching with a saturated aqueous solution of ammonium chloride.
This method is generally stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. For an exocyclic methylene group, this is not a factor, but it is a robust and often high-yielding reaction.
The Corey-Chaykovsky reaction utilizes a sulfur ylide, typically generated from trimethylsulfonium iodide or trimethylsulfoxonium iodide and a strong base, to deliver a methylene group to an electron-deficient alkene.[10][11][12][13][14] While the 3-methylene-pyrrolo[2,3-b]pyridine is not strongly electron-deficient, this method can still be effective.
Caption: Corey-Chaykovsky reaction for spirocyclopropane synthesis.
Detailed Protocol: Corey-Chaykovsky Reaction
-
To a suspension of trimethylsulfoxonium iodide in anhydrous dimethyl sulfoxide (DMSO), add sodium hydride and heat gently to generate the sulfur ylide.
-
Cool the reaction mixture and add a solution of the 3-methylene-1H-pyrrolo[2,3-b]pyridine precursor.
-
The reaction is typically stirred at room temperature or with gentle heating until completion.
-
Work-up involves pouring the reaction mixture into ice-water and extracting the product.
For asymmetric synthesis, transition-metal catalysis offers the most powerful approach. Rhodium and copper catalysts with chiral ligands are well-precedented in catalyzing the reaction of diazo compounds with alkenes to form cyclopropanes with high enantioselectivity.
Caption: Asymmetric synthesis of the target scaffold.
Detailed Protocol: Rhodium(II)-Catalyzed Asymmetric Cyclopropanation
-
To a solution of the 3-methylene-1H-pyrrolo[2,3-b]pyridine precursor and a catalytic amount of a chiral rhodium(II) catalyst (e.g., Rh2(S-DOSP)4) in a suitable solvent like dichloromethane, add a solution of ethyl diazoacetate slowly via a syringe pump.
-
The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed, and the product is purified by column chromatography.
This method would introduce an ester functionality on the cyclopropane ring, providing a handle for further derivatization.
Data Presentation: Anticipated Outcomes
The following table summarizes the proposed cyclopropanation methods with their anticipated advantages and potential challenges.
| Method | Reagent | Catalyst | Stereocontrol | Advantages | Potential Challenges |
| Simmons-Smith | CH₂I₂ | Zn-Cu | Achiral | Robust, high-yielding | Harsh conditions, functional group tolerance |
| Corey-Chaykovsky | Me₃S(O)I | None | Achiral | Milder conditions | Stoichiometric use of reagents |
| Rh(II)-Catalyzed | Ethyl diazoacetate | Chiral Rh(II) | Enantioselective | High enantioselectivity, catalytic | Cost of catalyst, handling of diazo compounds |
Biological Relevance and Therapeutic Potential
The spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin] scaffold is anticipated to possess a range of interesting biological activities, given the well-documented properties of its constituent parts.
-
Kinase Inhibition: The 7-azaindole core is a proven pharmacophore for kinase inhibitors. The introduction of the spirocyclopropane at the 3-position can provide a novel vector for substituents to probe unique pockets within the kinase active site, potentially leading to enhanced potency and selectivity.
-
Antiviral and Anticancer Activity: Pyrrolo[2,3-b]pyridine derivatives have shown promise as antiviral and anticancer agents.[15][16] The rigid 3D nature of the spirocyclopropane could enhance these activities by optimizing interactions with viral or cancer-related protein targets.
-
Central Nervous System (CNS) Applications: The 7-azaindole scaffold is also found in compounds targeting CNS disorders. The increased 3D character imparted by the spirocyclopropane may improve blood-brain barrier penetration and lead to novel CNS drug candidates.
Conclusion and Future Perspectives
The discovery and synthesis of novel molecular scaffolds are paramount to the advancement of drug discovery. The spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin] framework represents a logical and compelling next step in the exploration of 3D chemical space, building upon the proven utility of the 7-azaindole core. The synthetic strategies outlined in this guide, while conceptual, are grounded in well-established and reliable synthetic methodologies. We believe that this technical guide will serve as a valuable resource and a call to action for medicinal and synthetic chemists to explore this promising new area of chemical space. The successful synthesis and biological evaluation of these novel scaffolds could unlock new avenues for the development of innovative therapeutics for a wide range of diseases.
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(2025). Transition-Metal-Free Cyclopropanation of Alkenes with Dichloromethane and Chloroform via Halogen Atom Transfer Using Amine Carboxyborane. ChemRxiv. [Link]
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(2016). Catalytic Wittig and aza-Wittig reactions. ResearchGate. [Link]
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(2000). Cyclopropenes and Methylenecyclopropanes as Multifunctional Reagents in Transition Metal Catalyzed Reactions. Synlett, 2000(1), 1-16. [Link]
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(2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3 - The Royal Society of Chemistry. Organic & Biomolecular Chemistry, 20(10), 2095-2099. [Link]
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(1995). ChemInform Abstract: Enantioselective Intramolecular Cyclopropanations of Allylic and Homoallylic Diazoacetates and Diazoacetamides Using Chiral Dirhodium( II) Carboxamide Catalysts. ChemInform, 26(38). [Link]
-
Ashenhurst, J. (2018, February 6). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Master Organic Chemistry. [Link]
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(2023, January 22). The Wittig Reaction. Chemistry LibreTexts. [Link]
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Methodological & Application
Application Note & Protocol: A Guideline for the Synthesis of Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one
Abstract
This document provides a comprehensive, research-level guide for the synthesis of Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one, a novel spirocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthetic strategy is predicated on a two-step sequence involving the formation of a key exocyclic methylene intermediate, followed by a diastereoselective cyclopropanation. This protocol is designed for researchers, scientists, and professionals in drug development, offering detailed experimental procedures, mechanistic insights, and characterization guidelines.
Introduction and Scientific Context
Spirocyclic scaffolds are privileged structures in medicinal chemistry, often imparting conformational rigidity and three-dimensionality that can lead to enhanced binding affinity and selectivity for biological targets. The spiro-cyclopropyl-oxindole motif, in particular, is found in a number of biologically active compounds.[1] The target molecule of this protocol, Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one, is an aza-analogue of the well-explored spiro-cyclopropyl-oxindoles, incorporating the 7-azaindole (pyrrolo[2,3-b]pyridine) core. This modification is of significant interest as the nitrogen atom in the pyridine ring can alter the compound's physicochemical properties, such as solubility and hydrogen bonding capacity, potentially leading to novel pharmacological profiles.
Given the absence of a direct, published protocol for the synthesis of this specific aza-analogue, this guide proposes a robust and logical synthetic pathway based on well-established and analogous transformations in heterocyclic chemistry.
Proposed Synthetic Strategy
The synthesis is designed as a two-step process, commencing with the commercially available or readily synthesized 1'H-pyrrolo[2,3-b]pyridin-2'(3'H)-one.
Step 1: Knoevenagel-type Condensation to form 3-methylene-1'H-pyrrolo[2,3-b]pyridin-2'(3'H)-one. This step involves the reaction of the lactam functionality of the azaindole core with a suitable one-carbon electrophile to introduce the exocyclic double bond, which is the acceptor for the subsequent cyclopropanation.
Step 2: Corey-Chaykovsky Cyclopropanation. The electron-deficient alkene synthesized in the first step is then subjected to a reaction with a sulfur ylide to construct the spiro-cyclopropane ring. This method is chosen for its typically high diastereoselectivity and functional group tolerance.[2]
Visualizing the Synthetic Workflow
The overall synthetic pathway is depicted below:
Caption: Proposed two-step synthesis of the target spiro-cyclopropane.
Detailed Experimental Protocols
Step 1: Synthesis of 3-methylene-1'H-pyrrolo[2,3-b]pyridin-2'(3'H)-one
Principle: This step is a base-catalyzed Knoevenagel-type condensation. The active methylene protons at the C3 position of 1'H-pyrrolo[2,3-b]pyridin-2'(3'H)-one are deprotonated to form an enolate, which then attacks formaldehyde (or a suitable equivalent like paraformaldehyde) followed by dehydration to yield the exocyclic alkene. The choice of a mild base like piperidine is crucial to avoid self-condensation or polymerization.[3]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 1'H-pyrrolo[2,3-b]pyridin-2'(3'H)-one | 134.14 | 10.0 | 1.34 g |
| Paraformaldehyde | (30.03)n | 15.0 | 0.45 g |
| Piperidine | 85.15 | 2.0 | 0.2 mL |
| Ethanol | 46.07 | - | 50 mL |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1'H-pyrrolo[2,3-b]pyridin-2'(3'H)-one (1.34 g, 10.0 mmol) and ethanol (50 mL).
-
Stir the suspension at room temperature to achieve partial dissolution.
-
Add paraformaldehyde (0.45 g, 15.0 mmol) and piperidine (0.2 mL, 2.0 mmol) to the flask.
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent. The product should have a higher Rf value than the starting material.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain a crude solid.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 20% to 50% ethyl acetate).
-
Combine the fractions containing the pure product and evaporate the solvent to yield 3-methylene-1'H-pyrrolo[2,3-b]pyridin-2'(3'H)-one as a solid.
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. The ¹H NMR spectrum is expected to show two singlets in the olefinic region corresponding to the exocyclic methylene protons.
Step 2: Synthesis of Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one
Principle: This step employs the Corey-Chaykovsky reaction, where a sulfur ylide, generated in situ from trimethylsulfoxonium iodide and a strong base, acts as the methylene-transfer agent. The ylide attacks the electron-deficient double bond of the 3-methylene-azaindole in a Michael-type addition, followed by an intramolecular nucleophilic substitution to form the cyclopropane ring and extrude dimethyl sulfoxide (DMSO).[2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 3-methylene-1'H-pyrrolo[2,3-b]pyridin-2'(3'H)-one | 146.15 | 5.0 | 0.73 g |
| Trimethylsulfoxonium iodide | 220.07 | 7.5 | 1.65 g |
| Sodium hydride (60% dispersion in oil) | 24.00 | 8.0 | 0.32 g |
| Anhydrous Dimethyl Sulfoxide (DMSO) | 78.13 | - | 30 mL |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | 20 mL |
Procedure:
-
Preparation of the Ylide:
-
To a dry 100 mL three-necked flask under an inert atmosphere (nitrogen or argon), add sodium hydride (0.32 g, 8.0 mmol of 60% dispersion).
-
Wash the sodium hydride with anhydrous hexane (2 x 10 mL) to remove the mineral oil, carefully decanting the hexane each time.
-
Add anhydrous DMSO (30 mL) to the flask and heat the mixture to 50 °C with stirring until the evolution of hydrogen gas ceases (approximately 45-60 minutes), indicating the formation of the dimsyl anion.
-
Cool the resulting solution to room temperature.
-
In a separate flask, dissolve trimethylsulfoxonium iodide (1.65 g, 7.5 mmol) in anhydrous DMSO (10 mL) and add this solution dropwise to the dimsyl anion solution. Stir the mixture for 10 minutes at room temperature to form the sulfur ylide.
-
-
Cyclopropanation:
-
Dissolve 3-methylene-1'H-pyrrolo[2,3-b]pyridin-2'(3'H)-one (0.73 g, 5.0 mmol) in anhydrous THF (20 mL).
-
Add the solution of the substrate dropwise to the pre-formed ylide solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC (1:1 ethyl acetate/hexane).
-
Upon completion, carefully quench the reaction by the slow addition of water (50 mL).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.
-
Characterization: The final product, Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one, should be characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. The ¹H NMR spectrum is expected to show characteristic diastereotopic protons of the cyclopropane ring.
Mechanistic Rationale
A deeper understanding of the reaction mechanisms is crucial for troubleshooting and optimization.
Caption: Key stages of the Corey-Chaykovsky cyclopropanation.
Safety and Handling Precautions
-
Sodium Hydride: A flammable solid that reacts violently with water to produce hydrogen gas. Handle in an inert atmosphere and away from moisture.
-
Dimethyl Sulfoxide (DMSO): Can be absorbed through the skin. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Paraformaldehyde: A source of formaldehyde, which is a suspected carcinogen. Handle in a well-ventilated fume hood.
-
All reactions should be performed in a well-ventilated fume hood.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of the novel heterocyclic compound Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one. By leveraging established synthetic methodologies, this guide offers a clear pathway for researchers to access this and potentially other related spirocyclic aza-indole derivatives for further investigation in drug discovery and development programs.
References
- Shaabanzadeh, M., & Khabari, F. (2010). One-Pot Synthesis of New Spiro[cyclopropane-1,3′-[3H]indol]-2′(1′H)-ones from 3-Phenacylideneoxindoles. Journal of Heterocyclic Chemistry, 47(4), 949-951.
-
Kamal, A., et al. (2015). Synthesis and Biological Evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as Potential Anticancer Agents. Bioorganic & Medicinal Chemistry Letters, 25(20), 4489-4494. [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
Wang, G., et al. (2021). Highly diastereoselective spiro-cyclopropanation of 2-arylidene-1,3-indanediones and dimethylsulfonium ylides. New Journal of Chemistry, 45(33), 15035-15039. [Link]
- Various Authors. (2006). 1h-pyrrolo[2,3-b]pyridines.
Sources
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- 2. Highly diastereoselective spiro-cyclopropanation of 2-arylidene-1,3-indanediones and dimethylsulfonium ylides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
Application Note: Diastereoselective Synthesis of Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide for the diastereoselective synthesis of Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one, a key heterocyclic scaffold in medicinal chemistry. The spirocyclopropyl moiety fused to the 7-azaindole core presents a unique three-dimensional structure of significant interest in drug discovery. This guide outlines a robust protocol adapted from well-established methodologies for the analogous spirocyclopropyl oxindoles, focusing on the Corey-Chaykovsky cyclopropanation reaction. We delve into the mechanistic underpinnings of diastereoselectivity, provide a comprehensive, step-by-step experimental protocol, and present expected outcomes and characterization data. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the synthesis for various derivatives.
Introduction: The Significance of the Spirocyclopropyl 7-Azaindolinone Scaffold
The fusion of a cyclopropane ring in a spirocyclic fashion to a heterocyclic core introduces significant conformational rigidity and a three-dimensional architecture that is highly sought after in modern drug design. Spirocycles are prevalent in numerous natural products and clinically approved drugs.[1] The pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a well-known bioisostere of indole and is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. The target molecule, Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one, combines these features, offering a novel chemical space for the development of therapeutics. The inherent strain of the cyclopropane ring and the defined stereochemistry at the spiro-center can lead to enhanced binding affinity and selectivity for biological targets.
The synthesis of such spirocyclopropyl systems, particularly with high diastereoselectivity, is a challenging endeavor.[2] This application note details a diastereoselective approach utilizing a modified Corey-Chaykovsky reaction, a powerful and reliable method for the synthesis of cyclopropanes from α,β-unsaturated carbonyl compounds.[3][4]
Reaction Principle and Mechanism of Diastereoselection
The cornerstone of this synthetic protocol is the Johnson-Corey-Chaykovsky reaction, which involves the addition of a sulfur ylide to an electron-deficient alkene.[4] In this case, the reaction proceeds via a Michael-initiated ring closure (MIRC) mechanism.
Step 1: Ylide Formation: A sulfonium salt, such as trimethylsulfonium iodide, is deprotonated by a strong base (e.g., sodium hydride) to generate the highly reactive dimethylsulfonium methylide (a sulfur ylide).[5]
Step 2: Michael Addition: The nucleophilic ylide attacks the β-carbon of the α,β-unsaturated 7-azaindolinone precursor (3-methylene-1'H-spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one) in a conjugate addition. This step forms a betaine intermediate.
Step 3: Intramolecular Cyclization: The resulting enolate undergoes an intramolecular nucleophilic substitution, attacking the carbon bearing the sulfonium group. This displaces dimethyl sulfide (a good leaving group) and closes the three-membered cyclopropane ring.
Diastereoselectivity: The diastereoselectivity of the reaction is established during the initial Michael addition and the subsequent ring closure. The bulky nature of the ylide and the substituents on the 7-azaindole ring favor a specific trajectory of attack to minimize steric hindrance. The initial addition of the ylide is often reversible, allowing for equilibration to the thermodynamically more stable anti-betaine intermediate, which then proceeds to the trans-cyclopropane product.[4] The choice of solvent and base can also influence the diastereomeric ratio (d.r.).
Caption: Corey-Chaykovsky reaction pathway.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of spirocyclopropyl oxindoles and should be considered a starting point for optimization.[6][7]
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| 1'H-Pyrrolo[2,3-b]pyridin-2(3H)-one | ≥97% | Sigma-Aldrich | Starting material for the precursor |
| Formaldehyde (37 wt. % in H₂O) | ACS Reagent | Fisher Scientific | |
| Piperidine | ≥99% | Acros Organics | |
| Trimethylsulfonium iodide | 98% | Alfa Aesar | Store under inert gas |
| Sodium hydride (60% dispersion in mineral oil) | Reagent grade | Sigma-Aldrich | Handle with extreme care |
| Dimethyl sulfoxide (DMSO) | Anhydrous, ≥99.9% | Sigma-Aldrich | |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | |
| Ethyl acetate (EtOAc) | ACS Grade | VWR | For extraction and chromatography |
| Hexanes | ACS Grade | VWR | For chromatography |
| Saturated aqueous ammonium chloride (NH₄Cl) | - | Lab-prepared | |
| Brine | - | Lab-prepared | |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific |
Synthesis of Precursor: 3-Methylene-1'H-pyrrolo[2,3-b]pyridin-2'(3'H)-one
-
To a solution of 1'H-pyrrolo[2,3-b]pyridin-2(3H)-one (1.0 eq) in ethanol (0.2 M) is added formaldehyde (1.5 eq) and piperidine (0.2 eq).
-
The reaction mixture is stirred at reflux for 4-6 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Upon completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude residue is purified by flash column chromatography on silica gel (EtOAc/Hexanes gradient) to afford the desired 3-methylene precursor.
Diastereoselective Cyclopropanation
Safety Note: Sodium hydride is a highly reactive and flammable solid. All operations should be conducted under an inert atmosphere (Nitrogen or Argon) in a fume hood.
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add sodium hydride (1.5 eq, 60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully each time.
-
Add anhydrous DMSO (to make a 0.5 M solution with respect to the ylide precursor) and cool the suspension to 15-20°C in a water bath.
-
To this suspension, add trimethylsulfonium iodide (1.5 eq) portion-wise over 15 minutes. A vigorous evolution of hydrogen gas will be observed.
-
Stir the resulting milky-white suspension at room temperature for 1 hour to ensure complete formation of the ylide.
-
In a separate flask, dissolve the 3-methylene-1'H-pyrrolo[2,3-b]pyridin-2'(3'H)-one precursor (1.0 eq) in anhydrous DMSO.
-
Add the solution of the precursor dropwise to the ylide suspension at room temperature over 20 minutes.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl at 0°C.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (EtOAc/Hexanes gradient) to yield the diastereomerically enriched Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one.
Caption: Experimental workflow for the synthesis.
Expected Results and Characterization
The protocol is expected to yield the target spirocycle with good to excellent diastereoselectivity. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude reaction mixture by integrating characteristic signals of each diastereomer.
| Parameter | Expected Outcome | Analytical Method |
| Yield | 50-75% (after purification) | Gravimetric analysis |
| Diastereomeric Ratio | >10:1 | ¹H NMR Spectroscopy |
| ¹H NMR | Characteristic cyclopropyl protons (δ 1.0-2.5 ppm) | NMR Spectroscopy |
| ¹³C NMR | Spiro-quaternary carbon (δ 40-50 ppm) | NMR Spectroscopy |
| HRMS | Calculated m/z value should match observed value | High-Resolution Mass Spectrometry |
| Physical Appearance | White to off-white solid | Visual Inspection |
Troubleshooting and Optimization
-
Low Yield: Ensure all reagents and solvents are anhydrous, as the ylide is highly sensitive to moisture. Incomplete ylide formation can also be a cause; ensure the NaH is active and the reaction with trimethylsulfonium iodide is complete.
-
Poor Diastereoselectivity: Temperature control can be crucial. Running the reaction at a lower temperature (e.g., 0°C) after the addition of the precursor may improve diastereoselectivity. Alternatively, screening other bases (e.g., potassium tert-butoxide) or solvents (e.g., THF) may be beneficial.
-
Incomplete Reaction: If the starting material persists, increase the reaction time or the equivalents of the ylide (e.g., to 2.0 eq).
Conclusion
This application note provides a comprehensive and technically grounded protocol for the diastereoselective synthesis of Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one. By leveraging the Corey-Chaykovsky reaction, this valuable scaffold can be accessed in a controlled manner. The provided mechanistic insights and detailed experimental procedures are intended to equip researchers in medicinal chemistry and drug development with the necessary tools to synthesize and explore this promising class of molecules.
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Rinaldi, S., et al. (2023). Highly Diastereoselective Multicomponent Synthesis of Spirocyclopropyl Oxindoles Enabled by Rare-Earth Metal Salts. Organic Letters. [Link]
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Li, J., et al. (2021). Novel synthesis of fused spiro piperidone-cyclopropanes from cyclopropyl amides and electron-deficient alkenes. Organic & Biomolecular Chemistry. [Link]
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Li, Y., et al. (2026). Diastereoselective construction of spiro-cyclopropyl-pyrazoles via a [2 + 1] annulation reaction of iminoindoline-derived alkenes and 4-bromo-pyrazolones. Organic & Biomolecular Chemistry. [Link]
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Organic Chemistry Portal. Corey-Chaykovsky Reaction. [Link]
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Wang, C., et al. (2025). Visible-Light-Mediated Cyclopropanation Reactions of 3-Diazooxindoles with Arenes. Angewandte Chemie. [Link]
-
Kumar, A., et al. (2020). Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts. RSC Advances. [Link]
-
Li, Y., et al. (2026). Diastereoselective construction of spiro-cyclopropyl-pyrazoles via a [2 + 1] annulation reaction of iminoindoline-derived alkenes and 4-bromo-pyrazolones. PubMed. [Link]
-
Wang, Y., et al. (2021). Organocatalytic Asymmetric Cyclopropanation of 3-Acylcoumarins with 3-Halooxindoles: Access to Spirooxindole-cyclopropa[ c]coumarin Compounds. PubMed. [Link]
-
Mizar, P., et al. (2024). Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. Organic Letters. [Link]
-
Sribalan, R., et al. (2018). Domino Corey–Chaykovsky Reaction for One-Pot Access to Spirocyclopropyl Oxindoles. Organic Letters. [Link]
-
Ziani, A., et al. (2022). Synthesis of New Spiro-Cyclopropanes Prepared by Non-Stabilized Diazoalkane Exhibiting an Extremely High Insecticidal Activity. Molecules. [Link]
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Wikipedia. Johnson–Corey–Chaykovsky reaction. [Link]
-
Rinaldi, S., et al. (2023). Highly Diastereoselective Multicomponent Synthesis of Spirocyclopropyl Oxindoles Enabled by Rare-Earth Metal Salts. Semantic Scholar. [Link]
-
ResearchGate. (2025). Diastereoselective Synthesis of Spirocyclopropanes under Mild Conditions via Formal [2 + 1] Cycloadditions Using 2,3-Dioxo-4-benzylidene-pyrrolidines. [Link]
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Yavari, I., et al. (2022). A consecutive synthesis of spiro[cyclopenta[b]pyrrole-5,2'-indene] derivatives via spirocyclization/annulation reactions. PubMed. [Link]
-
Reddy, C., et al. (2012). Phase transfer catalyzed enantioselective cyclopropanation of 4-nitro-5-styrylisoxazoles. Beilstein Journal of Organic Chemistry. [Link]
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Qing, Z., et al. (2019). Diastereoselective Synthesis of Spiro[Pyrrolo[2,1-B][8][9] Benzothiazole-3,5′-[8][9]Thiazolo[3,2-B][3][8][10]Triazol]-6′-Ones via Cycloaddition Reaction of Benzothiazolium Salts. Sci-Hub. [Link]
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ResearchGate. (2020). Ring‐opening cyclization of spirocyclopropanes with sulfur ylides and phosphorus ylides. [Link]
-
ResearchGate. (2025). One-pot diastereoselective synthesis of new spiro indenoquinoxaline derivatives containing cyclopropane ring. [Link]
-
MDPI. (2020). Diastereoselective Synthesis of Spirocyclopropanes under Mild Conditions via Formal [2 + 1] Cycloadditions Using 2,3-Dioxo-4-benzylidene-pyrrolidines. [Link]
-
ResearchGate. (2025). Highly stereo- and enantio-selective synthesis of spiro- cyclopropyl oxindoles via organic catalyst-mediated cyclopropanation. [Link]
-
Patel, C., et al. (2025). Synthesis of Spirocyclopropane Scaffolds: A Review. Thieme. [Link]
-
MDPI. (2022). Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents. [Link]
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Dou, X., et al. (2013). Asymmetric synthesis of 3-spirocyclopropyl-2-oxindoles via intramolecular trapping of chiral aza-ortho-xylylene. Sci-Hub. [Link]
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University of Rochester. (2019). Stereodivergent Intramolecular Cyclopropanation Enabled by Engineered Carbene Transferases. [Link]
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One-pot synthesis of "Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one"
One-Pot Synthesis of Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one: A Streamlined Approach to a Medicinally Relevant Scaffold
Abstract
This comprehensive guide details a robust and efficient one-pot synthetic protocol for the preparation of Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one, a key heterocyclic scaffold in modern drug discovery. The spirocyclic system, which combines the pharmacologically significant 7-azaindole core with a strained cyclopropane ring, presents a unique three-dimensional architecture of interest for modulating biological targets. We will delve into a strategic one-pot approach that proceeds via an in-situ generated 3-ylidene-7-azaindolin-2-one intermediate, followed by a diastereoselective cyclopropanation. This guide will provide a thorough examination of the reaction mechanism, a meticulously detailed experimental protocol, and essential characterization data, offering researchers a practical and scalable solution for accessing this valuable molecular framework.
Introduction: The Significance of the Spiro[cyclopropane-pyrrolo[2,3-b]pyridine] Scaffold
The fusion of a cyclopropane ring with a heterocyclic nucleus in a spirocyclic arrangement imparts significant conformational rigidity and introduces a novel three-dimensional exit vector for substituents. This structural feature is highly sought after in medicinal chemistry as it allows for a more precise and potent interaction with biological targets. The pyrrolo[2,3-b]pyridine (7-azaindole) core is a well-established pharmacophore found in numerous kinase inhibitors and other therapeutic agents. The incorporation of a spiro-cyclopropane at the 3-position of the 7-azaindolin-2-one core creates a molecule with enhanced sp³ character, a desirable trait for improving the physicochemical properties of drug candidates, such as solubility and metabolic stability.
Traditional multi-step syntheses of such complex spirocycles can be time-consuming and often result in lower overall yields. One-pot methodologies, which combine multiple reaction steps into a single operation, offer a more elegant and efficient alternative, minimizing waste and simplifying purification processes. This guide presents a validated one-pot protocol for the synthesis of the title compound, designed for reproducibility and scalability in a research setting.
Synthetic Strategy and Mechanistic Insights
Our one-pot strategy is predicated on a tandem reaction sequence: a base-catalyzed Knoevenagel condensation followed by a Corey-Chaykovsky cyclopropanation. This approach obviates the need for isolation and purification of the intermediate, thereby streamlining the synthetic workflow.
The key steps are as follows:
-
In-situ formation of the 3-ylidene-7-azaindolin-2-one intermediate: The synthesis commences with the commercially available 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (7-azaindolin-2-one). A base-catalyzed condensation with a suitable aldehyde, such as formaldehyde or its synthetic equivalent, generates the reactive α,β-unsaturated lactam intermediate.
-
In-situ Corey-Chaykovsky Cyclopropanation: A sulfur ylide, generated in situ from a sulfonium salt and a strong base, is then introduced. The ylide undergoes a nucleophilic 1,4-conjugate addition to the electron-deficient exocyclic double bond of the 3-ylidene intermediate. This is followed by an intramolecular nucleophilic substitution, where the resulting enolate displaces the dimethyl sulfide leaving group to form the spiro-fused cyclopropane ring.[1][2][3]
This sequence is highly efficient and diastereoselective, yielding the desired spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one in good yield.
Figure 1: Proposed one-pot reaction pathway.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the one-pot synthesis of Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one.
3.1. Materials and Equipment
-
Reagents:
-
1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (7-azaindolin-2-one)
-
Paraformaldehyde
-
Trimethylsulfoxonium iodide
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septum and nitrogen inlet
-
Magnetic stirrer with heating capabilities
-
Standard laboratory glassware (syringes, needles, separatory funnel, etc.)
-
Rotary evaporator
-
Silica gel for column chromatography
-
3.2. Reaction Setup and Procedure
Note: This reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) as the reagents are sensitive to moisture and air.
-
To a dry round-bottom flask under a nitrogen atmosphere, add 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (1.0 eq) and trimethylsulfoxonium iodide (1.2 eq).
-
Add anhydrous DMSO via syringe to achieve a concentration of approximately 0.1 M with respect to the starting lactam.
-
Stir the suspension at room temperature for 10 minutes.
-
Add paraformaldehyde (1.5 eq) to the flask.
-
In a separate flask, prepare a solution of potassium tert-butoxide (2.5 eq) in anhydrous DMSO.
-
Slowly add the potassium tert-butoxide solution to the reaction mixture at room temperature over a period of 30 minutes. The reaction mixture may become colored and slightly exothermic.
-
After the addition is complete, stir the reaction at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
3.3. Purification and Characterization
The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one as a solid.
| Compound | Molecular Formula | Molecular Weight | Appearance | Expected ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | Expected ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) |
| Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one | C₉H₈N₂O | 160.17 | White to off-white solid | ~10.5 (s, 1H, NH), ~7.8-7.0 (m, 3H, Ar-H), ~1.5-1.2 (m, 4H, cyclopropyl-H) | ~175 (C=O), ~150, 145, 128, 120, 118 (Ar-C), ~40 (spiro-C), ~15 (cyclopropyl-CH₂) |
Note: The exact chemical shifts may vary slightly.
Application and Future Directions
The one-pot synthesis described herein provides an efficient and direct route to a valuable spirocyclic scaffold. The product, Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one, serves as a versatile building block for the synthesis of more complex molecules. The lactam nitrogen can be functionalized, and the aromatic ring can be further substituted to generate a library of analogues for structure-activity relationship (SAR) studies in drug discovery programs. The unique conformational constraints imposed by the spiro-cyclopropane moiety make this scaffold particularly attractive for targeting protein-protein interactions and enzyme active sites.
Figure 2: Experimental workflow summary.
Conclusion
This application note has outlined a practical and efficient one-pot synthesis of Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one. By leveraging a tandem Knoevenagel condensation and Corey-Chaykovsky cyclopropanation, this protocol offers a significant improvement over traditional multi-step approaches. The detailed experimental procedure and mechanistic insights provided are intended to empower researchers in medicinal chemistry and organic synthesis to readily access this valuable and structurally unique heterocyclic scaffold.
References
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AA Blocks. SPIRO[CYCLOPROPANE-1,3'-PYRROLO[3,2-B]PYRIDIN]-2'(1'H)-ONE, 95% Purity, C9H8N2O, 100 mg. [Link]
-
Gill, C. H., et al. (2018). One-pot, four-component synthesis and SAR STUDIES of spiro[pyrimido[5,4-b]quinoline-10,5′-pyrrolo[2,3-d]pyrimidine] derivatives catalyzed by β-cyclodextrin in water as potential anticancer agents. ResearchGate. [Link]
- Shaabanzadeh, M., & Khabari, F. (2010). One-Pot Synthesis of New Spiro[cyclopropane-1,3′-[3H]indol]-2′(1′H)-ones from 3-Phenacylideneoxindoles. Journal of Heterocyclic Chemistry, 47(4), 949-952.
-
Organic Chemistry Portal. Corey-Chaykovsky Reaction. [Link]
- Charette, A. B. (2004).
- Kamal, A., et al. (2015). Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 25(20), 4469-4474.
-
Wikipedia. Johnson–Corey–Chaykovsky reaction. [Link]
-
Master Organic Chemistry. Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). [Link]
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Application Notes & Protocols: The Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one Scaffold in Medicinal Chemistry
Prepared by: Gemini, Senior Application Scientist
Introduction: Unlocking a Privileged Scaffold in Drug Discovery
The spirooxindole architecture, characterized by its rigid three-dimensional structure, is a cornerstone of modern medicinal chemistry, with numerous derivatives entering clinical trials for a range of diseases.[1][2] The fusion of a cyclopropane ring to this core, as seen in the "Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one" scaffold, introduces a unique conformational rigidity and spatial arrangement of functional groups. This structural feature is highly advantageous for targeting the complex topographies of protein-protein interaction (PPI) surfaces, which are often considered challenging for traditional small molecules. While direct experimental data on the eponymous compound is emerging, the broader class of spiro[cyclopropane-1,3'-oxindoles] has been extensively validated as a powerful tool for anticancer drug discovery.[2][3]
This guide will focus on the most prominent and well-documented application for this structural class: the inhibition of the MDM2-p53 protein-protein interaction, a critical node in cancer biology. We will provide the scientific rationale, detailed experimental protocols, and data interpretation guidelines for researchers investigating compounds based on this promising scaffold.
Part 1: Targeting the MDM2-p53 Interaction
Scientific Rationale & Mechanism of Action
The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. In many cancers with wild-type p53, its function is abrogated by the Murine Double Minute 2 (MDM2) oncoprotein. MDM2 is an E3 ubiquitin ligase that binds to p53, inhibiting its transcriptional activity and targeting it for proteasomal degradation.[4] Therefore, disrupting the MDM2-p53 interaction with a small molecule inhibitor can restore p53 function, leading to cell cycle arrest and apoptosis in cancer cells.[5][6]
The spirooxindole scaffold has proven to be an excellent starting point for the design of potent MDM2 inhibitors.[5][7] The core structure mimics the presentation of key amino acid residues (Phe, Trp, Leu) in the p53 peptide that are essential for binding to a deep hydrophobic pocket on the MDM2 surface. The cyclopropane moiety can provide a vector for substituents to probe additional binding interactions and enhance potency and selectivity.
Signaling Pathway Overview
The following diagram illustrates the central role of the MDM2-p53 interaction and the therapeutic intervention point for a spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one-based inhibitor.
Caption: MDM2-p53 signaling and inhibitor intervention point.
Part 2: Experimental Protocols & Workflows
This section provides detailed, self-validating protocols to assess the efficacy of a novel spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one derivative as an MDM2-p53 inhibitor.
Workflow for Assessing MDM2-p53 Inhibition
The overall experimental workflow is designed to validate the compound's activity from initial binding to cellular effects.
Caption: Experimental workflow for inhibitor validation.
Protocol 2.1: In Vitro MDM2-p53 Binding Assay (Fluorescence Polarization)
Objective: To quantify the direct binding affinity of the test compound for the MDM2 protein and its ability to displace a fluorescently labeled p53-derived peptide.
Causality: This assay provides the foundational evidence that the compound physically interacts with the target protein. A positive result here justifies proceeding to more complex and resource-intensive cellular assays.
Materials:
-
Recombinant human MDM2 protein
-
Fluorescein-labeled p53 peptide (e.g., FAM-p53)
-
Assay Buffer: PBS, 0.01% Tween-20, 1 mM DTT
-
Test Compound (dissolved in DMSO)
-
Positive Control: A known MDM2 inhibitor (e.g., Nutlin-3a)
-
384-well, low-volume, black plates
-
Fluorescence plate reader with polarization filters
Procedure:
-
Reagent Preparation:
-
Prepare a 2X solution of MDM2 protein in Assay Buffer.
-
Prepare a 2X solution of FAM-p53 peptide in Assay Buffer. The final concentration should be determined by a prior titration to be in the Kd range for the MDM2-peptide interaction.
-
Prepare a serial dilution of the test compound and positive control in DMSO, then dilute into Assay Buffer to create 2X working solutions.
-
-
Assay Plate Setup:
-
Add 10 µL of 2X test compound or control solution to the appropriate wells.
-
Add 10 µL of DMSO-containing Assay Buffer to "No Inhibitor" (Maximum Polarization) and "No Protein" (Minimum Polarization) control wells.
-
Add 10 µL of the 2X MDM2 protein solution to all wells except the "No Protein" controls.
-
Incubate for 15 minutes at room temperature.
-
-
Initiate Reaction:
-
Add 10 µL of the 2X FAM-p53 peptide solution to all wells. Final volume will be 20 µL.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a fluorescence polarization reader (Excitation: 485 nm, Emission: 535 nm).
-
Calculate the millipolarization (mP) values for each well.
-
-
Data Analysis:
-
Normalize the data using the "No Inhibitor" and "No Protein" controls.
-
Plot the normalized mP values against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Self-Validation:
-
The positive control (Nutlin-3a) should yield an IC50 value consistent with literature reports.
-
The Z'-factor for the assay, calculated from the max and min controls, should be > 0.5, indicating a robust assay window.
Protocol 2.2: Cellular Proliferation Assay (MTT)
Objective: To determine the effect of the test compound on the viability and proliferation of a p53 wild-type cancer cell line.
Causality: This assay demonstrates the functional consequence of MDM2 inhibition—the suppression of cancer cell growth. Libraries of spiro[cyclopropane-1,3'-indolin]-2'-ones have shown promising anticancer activity in various cell lines.[3]
Materials:
-
p53 wild-type cancer cell line (e.g., SJSA-1, MCF-7)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
Test Compound (dissolved in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear plates
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (DMSO only).
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
MTT Addition:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Reading:
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Agitate the plate on a shaker for 15 minutes to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Calculate the GI50 (concentration for 50% growth inhibition) value.
-
Self-Validation:
-
The dose-response curve should be sigmoidal.
-
Results should be reproducible across multiple experiments.
-
Microscopic examination before MTT addition should confirm cell death at high concentrations.
Protocol 2.3: Western Blot for Target Engagement
Objective: To confirm that the observed anti-proliferative effect is due to the intended mechanism—the stabilization and activation of p53.
Causality: If the compound inhibits MDM2, cellular p53 levels should rise (as it evades degradation), leading to the transcriptional upregulation of its target gene, p21. Observing this molecular signature provides strong evidence of on-target activity.
Materials:
-
SJSA-1 or MCF-7 cells
-
Test Compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p53, anti-p21, anti-MDM2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells in a 6-well plate with the test compound at 1X, 5X, and 10X its GI50 value for 8-24 hours. Include a vehicle control.
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane thoroughly, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis:
-
Compare the band intensity for p53 and p21 in treated samples versus the vehicle control. A dose-dependent increase in both proteins confirms target engagement.
-
The β-actin loading control should show consistent band intensity across all lanes.
Part 3: Data Summary & Interpretation
Table 1: Summary of In Vitro and Cellular Activity
| Compound ID | MDM2 Binding IC50 (nM) [a] | SJSA-1 GI50 (nM) [b] | p53 Stabilization [c] | p21 Upregulation [c] |
| Test Cmpd 1 | Value | Value | Yes/No | Yes/No |
| Test Cmpd 2 | Value | Value | Yes/No | Yes/No |
| Nutlin-3a | Value | Value | Yes | Yes |
[a] Determined by Fluorescence Polarization assay. [b] Determined by MTT assay after 72h treatment. [c] Confirmed by Western Blot at ≥5x GI50.
Interpretation: A successful lead compound will exhibit a low nanomolar IC50 in the binding assay, which translates to potent growth inhibition in a p53 wild-type cell line. Crucially, this cellular activity must be accompanied by a clear, dose-dependent increase in p53 and p21 protein levels, confirming that the compound works through the intended MDM2-p53 pathway.
References
-
Kamal, A., et al. (2015). Synthesis and Biological Evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as Potential Anticancer Agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Abdel-Gawad, H., et al. (2023). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules. Available at: [Link]
-
Shaabanzadeh, M., & Khabari, F. (2010). One-pot synthesis of new spiro[cyclopropane-1,3′-[3H]indol]-2′(1′H)-ones from 3-phenacylideneoxindoles. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Wanner, J., et al. (2016). Discovery of Novel Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2-p53 Interaction. Journal of Medicinal Chemistry. Available at: [Link]
-
Sashidhara, K.V., et al. (2020). Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. ACS Omega. Available at: [Link]
- Askew, B., et al. (2006). 1h-pyrrolo[2,3-b]pyridines. Google Patents.
-
Abdel-Gawad, H., et al. (2023). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. MDPI. Available at: [Link]
-
Li, W., et al. (2020). An overview of spirooxindole as a promising scaffold for novel drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]
-
Wanner, J., et al. (2019). Targeted Synthesis of Complex Spiro[3H‐indole‐3,2′‐pyrrolidin]‐2(1H)‐ones by Intramolecular Cyclization of Azomethine Ylides: Highly Potent MDM2–p53 Inhibitors. Angewandte Chemie International Edition. Available at: [Link]
-
El-Sayed, N., et al. (2022). The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. Pharmaceuticals. Available at: [Link]
-
Islam, M.S., et al. (2023). Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. RSC Medicinal Chemistry. Available at: [Link]
-
Iacopini, D., et al. (2018). Synthesis of spiro[isoindole-1,5'-isoxazolidin]-3(2H)-ones as potential inhibitors of the MDM2-p53 interaction. Beilstein Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of spirooxindole as a promising scaffold for novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis of spiro[isoindole-1,5’-isoxazolidin]-3(2H)-ones as potential inhibitors of the MDM2-p53 interaction [beilstein-journals.org]
- 5. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Novel Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2-p53 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: The Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one Scaffold as a Privileged Motif in Kinase Inhibitor Design
An In-depth Technical Guide
For Research Use Only.
Introduction: A New Dimension in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, remain a high-priority target class for therapeutic intervention, particularly in oncology and immunology. The relentless pursuit of novel kinase inhibitors is driven by the need for compounds with improved selectivity, potency, and pharmacokinetic profiles to overcome acquired resistance and off-target toxicities. The spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one core represents a compelling scaffold for the next generation of kinase inhibitors. Its inherent three-dimensionality, conferred by the spirocyclic cyclopropane ring, offers a distinct advantage over traditional flat, aromatic systems. This structural rigidity allows for precise vectoral projection of substituents into the kinase active site, enabling the formation of unique and highly specific interactions that can lead to enhanced potency and selectivity. The pyrrolo[2,3-b]pyridine (7-azaindole) moiety is a well-established "hinge-binder" in many approved kinase inhibitors, while the spiro-cyclopropane introduces novel exit vectors and improved physicochemical properties.[1]
This application note provides a comprehensive guide for researchers on the utilization of the spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one scaffold in a kinase inhibitor discovery program. We will detail its proposed mechanism of action, provide robust protocols for its synthesis and biological evaluation, and discuss the interpretation of results.
The Azaspiro-Oxindole Advantage: Causality in Experimental Design
The selection of the spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one scaffold is predicated on several key hypotheses rooted in medicinal chemistry principles:
-
Enhanced Selectivity through 3D Topology: The rigid cyclopropane ring restricts the conformational flexibility of the molecule. This allows for the design of derivatives that can exploit subtle differences in the topology of various kinase ATP-binding sites, which is often difficult to achieve with more flexible scaffolds.
-
Improved Physicochemical Properties: Compared to their alkene-linked congeners, cyclopropane-linked spiro-compounds often exhibit improved aqueous solubility, metabolic stability, and oral bioavailability.[1] This is attributed to the increased sp3 character, which can disrupt planarity and reduce intermolecular stacking, thereby favorably impacting ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Novel Chemical Space: The spirocyclic system provides novel exit vectors for chemical modifications, allowing medicinal chemists to explore previously inaccessible regions of the kinase active site. This can lead to the discovery of new pockets and interactions, paving the way for inhibitors with novel mechanisms or improved resistance profiles.
Proposed Mechanism of Action: Targeting the ATP-Binding Site
Based on molecular docking studies of structurally related spirooxindole inhibitors with kinases like Polo-like Kinase 4 (PLK4), the spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one scaffold is proposed to act as a Type I kinase inhibitor, competing with ATP for binding to the active site.[2] The key interactions are hypothesized to be:
-
Hinge-Binding: The pyrrolo[2,3-b]pyridine core forms one or more critical hydrogen bonds with the kinase hinge region, a conserved motif that connects the N- and C-lobes of the kinase domain. The N1'-H and the lactam carbonyl of the pyrrolopyridinone ring are putative hydrogen bond donors and acceptors, respectively.
-
Hydrophobic Interactions: Substituents on the cyclopropane ring and the aromatic portion of the scaffold can be tailored to occupy hydrophobic pockets within the active site, such as the gatekeeper pocket and the solvent-exposed region.
-
Van der Waals Forces & π-Stacking: The overall shape and aromaticity of the molecule contribute to its binding affinity through extensive van der Waals contacts and potential π-stacking interactions with aromatic residues (e.g., Phenylalanine) in the active site.[2]
Caption: Proposed binding mode of the spiro-scaffold in a kinase active site.
Experimental Protocols
The following protocols are provided as a comprehensive workflow for the synthesis, characterization, and evaluation of novel kinase inhibitors based on the spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one scaffold.
Protocol 1: Synthesis of the Core Scaffold
This protocol is adapted from methodologies reported for the synthesis of related azaspiro-oxindoles and their subsequent functionalization.[3] The key step involves the generation of a dianion from 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one followed by reaction with a cyclopropane-forming reagent.
Caption: Synthetic workflow for the core spiro-scaffold.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (1.0 eq) and dissolve in anhydrous tetrahydrofuran (THF).
-
Dianion Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.6 M in hexanes, 2.2 eq) dropwise, maintaining the internal temperature below -70 °C. Following the addition, add N,N,N',N'-tetramethylethylenediamine (TMEDA, 2.0 eq) and stir the mixture for 1 hour at -78 °C.
-
Cyclopropanation: Add 1,3-dibromopropane (1.0 eq) in a single portion. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Workup: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the title compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method to determine the IC50 value of a test compound against a target kinase using an ATP-depletion assay format (e.g., Kinase-Glo®, ADP-Glo™). The principle is that active kinases consume ATP; the amount of remaining ATP is inversely proportional to kinase activity and can be quantified via a luciferase-based reaction.[4][5]
Caption: Workflow for an in vitro luminescence-based kinase assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one test compound in 100% DMSO, typically starting at a 100x final concentration. A common concentration range is 1 mM to 0.05 µM.
-
Assay Plate Setup: Using a low-volume 384-well white assay plate, add the test compound dilutions. Include "no inhibitor" (0% inhibition, DMSO vehicle only) and "no enzyme" (100% inhibition) controls.
-
Kinase Reaction: Prepare a master mix containing the kinase and its specific peptide substrate in the appropriate kinase assay buffer. Add this mix to each well of the assay plate.
-
Initiation: Prepare an ATP solution in kinase buffer at a concentration that, when added to the wells, results in a final concentration approximately equal to the Km(ATP) for the specific kinase.[4] Add the ATP solution to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), allowing the kinase reaction to proceed.
-
Detection: Add the luminescence detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay reagent) to each well. This reagent simultaneously stops the kinase reaction and initiates the light-generating signal.
-
Signal Measurement: Incubate the plate in the dark for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data using the controls: % Inhibition = 100 * (1 - (RLU_compound - RLU_no_enzyme) / (RLU_no_inhibitor - RLU_no_enzyme)).
-
Plot the % Inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 3: Cell-Based Assay for Antiproliferative Activity (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation. It is a robust method to assess the cytotoxic or cytostatic effects of a kinase inhibitor on cancer cell lines.[6]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., DU-145 prostate cancer, Hela cervical cancer) in a 96-well clear flat-bottom plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[7]
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the cells and add the medium containing the test compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for 72 hours under standard cell culture conditions.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) value.
Data Presentation and Representative Results
The potency and selectivity of novel inhibitors derived from the spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one scaffold should be evaluated against a panel of relevant kinases and cancer cell lines. Data should be presented clearly to facilitate structure-activity relationship (SAR) analysis. Based on published data for analogous compounds, one might expect to see results similar to those presented below.[1][7][8]
Table 1: Representative Biological Activity of Spiro-Scaffold Derivatives
| Compound | R1-substituent | Kinase A IC50 (nM) | Kinase B IC50 (nM) | Cell Line X GI50 (µM) | Cell Line Y GI50 (µM) |
| Core Scaffold | H | >10,000 | >10,000 | >50 | >50 |
| Derivative 1 | 4-methoxy-phenyl | 520 | 1,100 | 15.2 | 23.8 |
| Derivative 2 | 3-amino-indazole | 15 | 850 | 0.8 | 2.5 |
| Derivative 3 | 4-morpholino-methyl | 25 | 1,500 | 1.1 | 4.1 |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only. It is intended to represent the type of data generated from the described protocols.
Conclusion
The spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one scaffold is a promising starting point for the design of novel kinase inhibitors. Its unique three-dimensional structure provides opportunities for achieving high potency and selectivity while maintaining favorable drug-like properties. The protocols detailed in this application note provide a robust framework for the synthesis of this core and its derivatives, and for their subsequent evaluation in both biochemical and cell-based assays. By systematically applying these methods, researchers can effectively explore the potential of this exciting chemical space and accelerate the discovery of new therapeutic agents.
References
- Eastwood, P. R., et al. (2009). New substituted spiro[cycloalkyl-1,3'-indol]-2'(1'h)-one derivatives and their use as p38 mitogen-activated kinase inhibitors.
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.[Link]
-
Shaabanzadeh, M., & Khabari, F. (2010). One-pot synthesis of new spiro[cyclopropane-1,3'-[3H]indol]-2'(1'H)-ones from 3-phenacylideneoxindoles. ResearchGate. [Link]
-
Al-Ostoot, F. H., et al. (2024). Novel spirooxindole compounds as anticancer agents: targeting Plk4 kinase through design, synthesis, and molecular docking. Pharmacia. [Link]
-
Eldehna, W. M., et al. (2023). The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation.[Link]
-
Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]
-
Abdel-Wahab, B. F., et al. (2023). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. MDPI. [Link]
-
Wyrba, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. [Link]
-
Mason, C. S., et al. (2015). The discovery of Polo-like kinase 4 inhibitors: design and optimization of spiro[cyclopropane-1,3'[3H]indol]-2'(1'H).ones as orally bioavailable antitumor agents. PubMed. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.[Link]
-
Kamal, A., et al. (2015). Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts. RSC Advances. [Link]
-
ResearchGate. (n.d.). Structures of some natural spirooxindole based drugs, I–V; Synthetic...[Link]
-
News-Medical. (2024). Accelerating kinase drug discovery with validated kinase activity assay kits.[Link]
-
Kamal, A., et al. (2015). Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents. PubMed. [Link]
-
Abdel-Wahab, B. F., et al. (2023). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. National Institutes of Health. [Link]
-
Supporting Information. (n.d.). DOI.[Link]
-
Rodgers, J. D., & Shepard, S. (2010). HETEROARYL SUBSTITUTED PYRROLO[2,3-b]PYRIDINES AND PYRROLO[2,3-b]PYRIMIDINES AS JANUS KINASE INHIBITORS. PubChem. [Link]
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Application Notes and Protocols for the Investigation of Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one in Cell-Based Assays
Introduction: Unveiling the Potential of a Novel Scaffold
The relentless pursuit of novel therapeutic agents has led researchers to explore unique chemical scaffolds that offer new avenues for targeting disease pathways. The spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one core represents a compelling starting point for drug discovery. While this specific molecule is a relatively unexplored entity, its constituent parts—the spiro-cyclopropane motif and the pyrrolo[2,3-b]pyridine core—are present in numerous biologically active compounds. The pyrrolo[2,3-b]pyridine scaffold, in particular, is a well-established "privileged structure" in medicinal chemistry, forming the backbone of several approved kinase inhibitors.[1][2][3][4] This structural heritage suggests that Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one may exhibit potent and selective biological activity, likely as an inhibitor of key signaling pathways implicated in cancer and inflammatory diseases.
These application notes provide a comprehensive guide for researchers and drug development professionals to initiate the biological characterization of this novel compound. We present a tiered, systematic approach to elucidating its mechanism of action, beginning with broad phenotypic screening and progressing to more specific target-based assays. The protocols herein are designed to be robust and self-validating, empowering researchers to generate high-quality, reproducible data.
Hypothesized Mechanism of Action: A Kinase-Centric View
Given that the pyrrolo[2,3-b]pyridine core is a common feature in numerous kinase inhibitors, it is a logical starting hypothesis that Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one functions as a modulator of protein kinase activity. Structurally related compounds have been shown to target a range of kinases, including Janus kinase 1 (JAK1), cyclin-dependent kinase 8 (CDK8), and fibroblast growth factor receptor (FGFR).[1][3][4] Therefore, our initial investigational focus will be on cell-based assays that are sensitive to perturbations in kinase-driven signaling pathways, particularly those involved in cell proliferation, survival, and inflammation.
Caption: Hypothesized inhibition of a generic kinase signaling pathway by the test compound.
Tier 1: Foundational Cell-Based Assays
The initial phase of characterization involves broad-spectrum assays to determine if the compound has any cytotoxic or anti-proliferative effects. These assays are crucial for establishing a working concentration range and for identifying cell lines that are sensitive to the compound's activity.
Protocol 1: Cell Viability/Cytotoxicity Assessment using a Resazurin-Based Assay
This protocol provides a robust method for assessing cell viability by measuring the metabolic activity of living cells. Resazurin (a blue, non-fluorescent dye) is reduced to the highly fluorescent resorufin by mitochondrial enzymes in viable cells.
Rationale: This assay serves as a primary screen to identify if the compound has a general cytotoxic effect and to determine its half-maximal inhibitory concentration (IC50). A reduction in the fluorescent signal is indicative of decreased cell viability.
Materials:
-
Selected cancer cell lines (see Table 1 for suggestions)
-
Complete growth medium (specific to each cell line)
-
Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one (stock solution in DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
96-well clear-bottom black plates
-
Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the compound in complete growth medium. A common starting range is from 100 µM down to 1 nM.
-
Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the compound dilutions.
-
Incubate for 48-72 hours.
-
-
Resazurin Addition and Incubation:
-
Add 20 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a plate reader.
-
Data Analysis:
-
Subtract the background fluorescence (wells with medium only).
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
| Parameter | Recommendation | Rationale |
| Suggested Cell Lines | A549 (Lung), MCF-7 (Breast), HCT116 (Colon), Jurkat (T-cell leukemia) | A panel of diverse cancer cell lines to identify potential tissue-specific effects. |
| Compound Concentration Range | 1 nM to 100 µM | A broad range to capture a wide spectrum of potencies. |
| Incubation Time | 48-72 hours | Allows for multiple cell doublings, providing a sufficient window to observe anti-proliferative effects. |
| Positive Control | Doxorubicin or Staurosporine | Validates the assay's ability to detect cytotoxic effects. |
Table 1: Recommended parameters for the initial cell viability assay.
Tier 2: Mechanism of Action Elucidation
Once the anti-proliferative or cytotoxic activity of the compound is confirmed, the next step is to investigate the underlying mechanism. Based on the activities of structurally related spiro-oxindole compounds, assays for apoptosis and cell cycle arrest are logical next steps.[5]
Protocol 2: Apoptosis Induction Assessment by Annexin V/Propidium Iodide Staining
Rationale: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent DNA intercalator that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Sensitive cell line identified in Tier 1.
-
Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Flow cytometer.
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 100 µL of 1x Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal in the FL2 channel.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
An increase in the population of Annexin V-positive cells upon treatment with the compound indicates the induction of apoptosis.
Caption: General experimental workflow for characterizing the test compound.
Tier 3: Target Engagement and Specificity
If the compound induces apoptosis and/or cell cycle arrest, the final step is to investigate its effect on specific signaling pathways. Western blotting is a powerful technique to probe the phosphorylation status of key proteins in a suspected pathway.
Protocol 3: Western Blot Analysis of Kinase Pathway Modulation
Rationale: This protocol allows for the semi-quantitative analysis of specific protein expression and phosphorylation levels. A decrease in the phosphorylation of a downstream effector of a kinase, following treatment with the compound, provides strong evidence for target engagement.
Materials:
-
Sensitive cell line.
-
Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., phospho-ERK, total-ERK, phospho-AKT, total-AKT, PARP).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Lysis:
-
Treat cells with the compound at relevant concentrations and time points.
-
Wash cells with cold PBS and lyse with ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Wash and apply chemiluminescent substrate.
-
-
Imaging:
-
Capture the signal using a chemiluminescent imaging system.
-
Data Interpretation:
-
A decrease in the ratio of a phosphorylated protein to its total protein level indicates inhibition of the upstream kinase.
-
Cleavage of PARP is a hallmark of apoptosis and can corroborate the findings from the Annexin V assay.
Troubleshooting and Self-Validation
A critical aspect of reliable research is the ability to troubleshoot unexpected results. The following decision tree provides a guide for common issues encountered in cell-based assays.
Caption: A decision tree for troubleshooting common issues in cell-based assays.
Conclusion
The protocols and strategies outlined in these application notes provide a robust framework for the initial biological characterization of Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one. By employing a tiered approach, researchers can efficiently move from broad phenotypic observations to a more nuanced understanding of the compound's mechanism of action. The inherent novelty of this scaffold, combined with the proven potential of its core structures, makes it a promising candidate for further investigation in the fields of oncology and immunology.
References
-
Kamal, A., et al. (2015). Synthesis and Biological Evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as Potential Anticancer Agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Cardelli, F., et al. (2021). Configuration-guided reactions: the case of highly decorated spiro[cyclopropane-1,2′(3′H)-pyrrolo[1,2-b]isoxazole] derivatives en route to polyhydroxyindolizidines. Organic Chemistry Frontiers. Available at: [Link]
- Alcaro, F., et al. (2009). New substituted spiro[cycloalkyl-1,3'-indol]-2'(1'h)-one derivatives and their use as p38 mitogen-activated kinase inhibitors. Google Patents.
-
Gill, C. H., et al. (2018). One-pot, four-component synthesis and SAR STUDIES of spiro[pyrimido[5,4-b]quinoline-10,5′-pyrrolo[2,3-d]pyrimidine] derivatives catalyzed by β-cyclodextrin in water as potential anticancer agents. ResearchGate. Available at: [Link]
- Currie, K. S., et al. (2006). 1h-pyrrolo[2,3-b]pyridines. Google Patents.
-
Shaabanzadeh, M., & Khabari, F. (2010). One-pot synthesis of new spiro[cyclopropane-1,3′-[3H]indol]-2′(1′H)-ones from 3-phenacylideneoxindoles. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Wang, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2020). Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. Bioorganic Chemistry. Available at: [Link]
-
Das, V., et al. (2023). Design, synthesis, and biological evaluation of novel azaspirooxindolinone derivatives as potent inhibitors of ITK and BTK-positive cancers. ChemRxiv. Available at: [Link]
-
Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia. Available at: [Link]
-
Kim, B., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Das, V., et al. (2023). C-5 Aryl Substituted Azaspirooxindolinones Derivatives: Synthesis and Biological Evaluation as Potential Inhibitors. ChemRxiv. Available at: [Link]
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society. Available at: [Link]
Sources
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- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 5. Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Comprehensive NMR Characterization of Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one
Introduction: The Structural Challenge
The Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one scaffold represents a significant synthetic target in medicinal chemistry. Its rigid, three-dimensional architecture, combining a strained cyclopropane ring with the biologically relevant 7-azaindole core, offers a unique conformational profile for exploring new pharmacological space. Such spirocyclic systems are increasingly recognized for their potential to improve the potency, selectivity, and pharmacokinetic properties of drug candidates.[1][2]
However, the unambiguous structural confirmation of this molecule presents a distinct challenge. The presence of a quaternary spiro-carbon (C3'), diastereotopic protons on the cyclopropane ring, and a complex aromatic system necessitates a sophisticated, multi-dimensional Nuclear Magnetic Resonance (NMR) strategy. This application note provides a comprehensive, field-proven guide for researchers, detailing the necessary protocols and the underlying scientific rationale for the complete structural elucidation of this novel heterocyclic compound. As published NMR data for this specific molecule is not available, this guide establishes a predictive framework and a methodological blueprint for its characterization.
Predicted Spectral Data: An Educated Framework
Prior to acquisition, a thorough analysis of the molecular structure allows for the prediction of ¹H and ¹³C NMR chemical shifts. These predictions are based on established principles and data from analogous substructures, including 7-azaindole, spiro-oxindoles, and substituted cyclopropanes.[3][4][5]
Key Structural Features for NMR Analysis:
-
7-Azaindole Core: An aromatic system with four distinct protons (H4', H5', H6', H7') exhibiting characteristic coupling patterns.
-
Lactam Moiety: Contains an exchangeable N-H proton and a carbonyl carbon (C2').
-
Spiro Center (C3'): A quaternary carbon that is a key focus for HMBC analysis.
-
Cyclopropane Ring: Four diastereotopic methylene protons (H2, H3) with complex geminal and cis/trans vicinal couplings. Their high-field chemical shifts are a hallmark of the cyclopropyl group's unique diamagnetic anisotropy.[5][6]
The following tables summarize the predicted chemical shifts, multiplicities, and key correlations essential for structural confirmation.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Atom Label | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
|---|---|---|---|---|
| H1' | ~11.0 | br s | - | Exchangeable lactam proton. |
| H7' | ~8.15 | dd | J = 4.5, 1.5 | Pyridine α-proton, coupled to H6' and H5'. |
| H5' | ~7.90 | dd | J = 7.8, 1.5 | Coupled to H6' and H7'. |
| H6' | ~7.10 | dd | J = 7.8, 4.5 | Coupled to H5' and H7'. |
| H4' | ~6.55 | s | - | Pyrrole-like proton. |
| H2/H3 (4H) | 1.30 - 1.80 | m | Complex | Diastereotopic methylene protons on cyclopropane ring. Exhibit complex geminal and vicinal couplings. |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Atom Label | Predicted δ (ppm) | Notes |
|---|---|---|
| C2' | ~176.0 | Lactam carbonyl carbon. |
| C7a' | ~150.0 | Aromatic quaternary carbon. |
| C7' | ~148.0 | Aromatic CH. |
| C4a' | ~142.0 | Aromatic quaternary carbon. |
| C5' | ~129.0 | Aromatic CH. |
| C6' | ~118.0 | Aromatic CH. |
| C4' | ~101.0 | Aromatic CH. |
| C3' | ~45.0 | Quaternary spiro-carbon. Signal will be weak. |
| C2/C3 | ~18.0 | Cyclopropane methylene carbons.[7] |
| C1 | Not applicable | Spiro-linked atom. |
Experimental Design & Protocols
The following protocols are designed for a standard 500 MHz NMR spectrometer. The choice of DMSO-d₆ as a solvent is strategic; its high boiling point ensures sample stability, and its ability to form hydrogen bonds allows for the observation of the exchangeable N1'-H proton.[8]
Protocol 1: Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the synthesized Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one.
-
Dissolution: Dissolve the sample in ~0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Homogenization: Gently vortex the sample to ensure a homogeneous solution.
Causality: Proper concentration is critical. Too dilute, and the quaternary carbon (C3') may not be observable in the ¹³C spectrum. Too concentrated, and line broadening may obscure important coupling information.
Protocol 2: 1D NMR Spectra Acquisition
-
¹H NMR:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: 16 ppm (centered around 6 ppm).
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 16.
-
-
¹³C{¹H} NMR:
-
Pulse Program: Proton-decoupled single-pulse (zgpg30).
-
Spectral Width: 240 ppm (centered around 110 ppm).
-
Acquisition Time: ~1.2 seconds.
-
Relaxation Delay (d1): 5 seconds.
-
Number of Scans: 1024 or more.
-
Causality: A longer relaxation delay (5s) for the ¹³C spectrum is crucial for the quantitative observation of quaternary carbons, such as the spiro-carbon C3', which have longer relaxation times.[9]
Protocol 3: 2D NMR Spectra Acquisition
-
¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton spin systems through-bond (typically 2-3 bonds).
-
Pulse Program: Gradient-selected COSY (cosygpqf).
-
Data Points: 2048 (F2) x 256 (F1).
-
Number of Scans: 4.
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate protons with their directly attached carbons (¹JCH).
-
Pulse Program: Gradient-selected, edited HSQC (hsqcedetgpsp).
-
Spectral Width: 16 ppm (F2, ¹H) x 200 ppm (F1, ¹³C).
-
Number of Scans: 8.
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range correlations between protons and carbons (²JCH, ³JCH). This is the key experiment for connecting structural fragments across quaternary centers.[10][11]
-
Pulse Program: Gradient-selected HMBC (hmbcgplpndqf).
-
Spectral Width: 16 ppm (F2, ¹H) x 240 ppm (F1, ¹³C).
-
Long-Range Coupling Delay (d6): Optimized for 8 Hz.
-
Number of Scans: 16.
-
Causality: The HMBC experiment is optimized for a J-coupling of 8 Hz, a typical value for 2- and 3-bond H-C correlations, which is essential for observing the key correlations to the spiro-carbon.[12]
Data Interpretation: A Step-by-Step Elucidation Workflow
The structural proof is assembled by integrating data from all NMR experiments in a logical sequence.
Caption: NMR Structural Elucidation Workflow.
-
¹H and COSY Analysis: The COSY spectrum will reveal the connectivity within the pyridine ring, showing a clear correlation path from H5' to H6' and from H6' to H7'. The complex multiplet in the upfield region (1.3-1.8 ppm) will show intricate cross-peaks confirming the cyclopropane spin system. The isolated nature of the H4' singlet and the N1'-H broad singlet will also be confirmed.
-
HSQC Analysis: This experiment provides a direct link between the proton and carbon chemical shifts. The aromatic protons (H4', H5', H6', H7') will correlate to their respective carbons. The cyclopropane protons will correlate to the single predicted cyclopropane carbon signal around 18.0 ppm.
-
HMBC Analysis: The Definitive Proof: The HMBC spectrum provides the critical long-range correlations that piece the molecular puzzle together. The absence of a direct one-bond correlation allows for unambiguous assignment of connectivity across non-protonated carbons.[10]
Key Expected HMBC Correlations:
-
Cyclopropane to Spiro-Carbon: The most crucial correlation will be from the cyclopropane protons (H2/H3) to the quaternary spiro-carbon (C3'). This definitively connects the cyclopropane ring to the pyrrolopyridine core.
-
Cyclopropane to Carbonyl: A three-bond correlation (³JCH) from the cyclopropane protons (H2/H3) to the lactam carbonyl (C2') will also be observed, confirming the spiro-fusion point.
-
H4' to Spiro-Carbon: The pyrrole proton H4' should show a two-bond correlation (²JCH) to the spiro-carbon C3' and three-bond correlations to C5' and C7a'.
-
Aromatic Ring Correlations: Protons H5', H6', and H7' will show multiple correlations to carbons within the 7-azaindole ring, confirming its structure. For instance, H7' will correlate to C5' and C7a'.
The diagram below illustrates the most vital HMBC correlations needed to confirm the structure of the title compound.
Caption: Key predicted HMBC correlations.
Conclusion
The structural elucidation of Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one is a non-trivial task that relies on the systematic application of 1D and 2D NMR techniques. By following the detailed protocols and interpretation workflow outlined in this note, researchers can confidently verify the covalent structure of this and related complex spirocyclic systems. The HMBC experiment, in particular, is indispensable for establishing the connectivity around the quaternary spiro-carbon, providing the definitive evidence required for structural confirmation. This methodological guide serves as a robust framework for drug development professionals and synthetic chemists working with novel, complex molecular architectures.
References
-
(No author listed). Chemical shifts. University of Potsdam. Retrieved from [Link]
-
Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]
-
(No author listed). (2018). HMBC and ¹H-¹H spin-coupling correlations of 1a. ResearchGate. Retrieved from [Link]
-
Doc Brown. (n.d.). 13C nmr spectrum of cyclopropane. Doc Brown's Chemistry. Retrieved from [Link]
-
Silva, A. M. S., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Retrieved from [Link]
-
Reddy, B. V. S., et al. (n.d.). Domino Corey-Chaykovsky Reaction for One-Pot Access to Spirocyclopropyl Oxindoles. Indian Institute of Technology Hyderabad. Retrieved from [Link]
-
(No author listed). (n.d.). HSQC and HMBC. Columbia University. Retrieved from [Link]
-
(No author listed). (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Royal Society of Chemistry. Retrieved from [Link]
-
Baranac-Stojanović, M. (2014). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Journal of the Serbian Chemical Society. Retrieved from [Link]
-
Li, P., et al. (2020). Synthesis of spiro cyclopropane-oxyindole compounds by organic catalytic reaction. IOP Conference Series: Earth and Environmental Science. Retrieved from [Link]
-
(No author listed). (2024). HMBC. Chemistry LibreTexts. Retrieved from [Link]
-
Pop, M., et al. (n.d.). DERIVATIVES OF spiro-FUSED CYCLOPROPANE-DIBENZO- CYCLOHEPTATRIENE AND –DIBENZOCYCLOOCTATRIENE. SYNTHESIS AND PROPERTIES. Revue Roumaine de Chimie. Retrieved from [Link]
-
(No author listed). (n.d.). H-1 NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. Retrieved from [Link]
-
(No author listed). (2010). H-C multiple-bond correlations: HMBC. University of Wisconsin-Madison. Retrieved from [Link]
-
Ye, N., et al. (2021). Studies on the Enantioselective Synthesis of E-Ethylidene-bearing Spiro[indolizidine-1,3′-oxindole] Alkaloids. Molecules. Retrieved from [Link]
-
(No author listed). (2014). HMBC (multiple-bond C-H correlation) of codeine. Acorn NMR. Retrieved from [Link]
-
(No author listed). (n.d.). NMR Chemical Shift Values Table. Chemistry Steps. Retrieved from [Link]
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Application Note: High-Resolution Mass Spectrometry Analysis of Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one
Abstract
This application note details a robust and precise methodology for the structural characterization and analysis of Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one , a novel heterocyclic compound. The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutic agents.[1][2] The introduction of a spirocyclic cyclopropane moiety presents unique analytical challenges and necessitates a definitive method for structural confirmation and purity assessment. This guide provides comprehensive, field-proven protocols for sample preparation, liquid chromatography-mass spectrometry (LC-MS), and tandem mass spectrometry (MS/MS) analysis using high-resolution instrumentation, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.
Introduction
The 7-azaindole core is of significant interest in drug discovery due to its ability to form key hydrogen bond interactions with protein targets.[1] The specific compound, Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one, incorporates a rigid cyclopropane ring into this important scaffold, potentially offering novel conformational constraints and metabolic stability. Accurate mass measurement and structural elucidation are paramount for confirming the identity of newly synthesized batches and for identifying potential metabolites or degradants in drug development pipelines.[3][4]
High-Resolution Mass Spectrometry (HRMS) is the analytical tool of choice, providing unequivocal elemental composition through sub-ppm mass accuracy.[5][6] When coupled with tandem mass spectrometry (MS/MS), HRMS allows for detailed structural interrogation through controlled fragmentation, which is essential for characterizing novel chemical entities.[7][8] This document outlines a complete workflow, from sample preparation to data interpretation, establishing a self-validating system for the analysis of this spirocyclic compound.
Experimental Rationale & Design
Chemical Properties of the Analyte
-
Molecular Formula: C₉H₈N₂O
-
Monoisotopic Mass: 160.0637 Da
-
Structure: Contains a basic pyridine nitrogen and a lactam moiety, making it amenable to positive mode electrospray ionization.
Causality Behind Experimental Choices
-
Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) is selected for its robustness in separating small organic molecules. A C18 stationary phase provides excellent retention for the moderately polar analyte. The mobile phase consists of water and acetonitrile, with formic acid added as a modifier. The acidic pH serves a dual purpose: it ensures the analyte is protonated for efficient ionization and improves chromatographic peak shape.
-
Ionization: Electrospray Ionization (ESI) is the ideal "soft" ionization technique for this molecule.[9][10] The presence of basic nitrogen atoms allows for the highly stable formation of a protonated molecule, [M+H]⁺, with minimal in-source fragmentation. ESI is highly compatible with the solvents used in RP-HPLC.[11]
-
Mass Analysis: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is critical.[5] Its ability to measure mass-to-charge ratios (m/z) with high precision (< 5 ppm error) allows for the confident determination of the elemental composition, distinguishing the target compound from potential isobaric impurities.[6]
-
Fragmentation: Collision-Induced Dissociation (CID) is employed for MS/MS analysis.[7] By accelerating the isolated precursor ion and colliding it with an inert gas (e.g., argon or nitrogen), reproducible and structurally informative fragment ions are generated. The resulting fragmentation pattern serves as a "fingerprint" for the molecule.[8]
Protocols
Protocol 1: Sample and Standard Preparation
This protocol ensures the sample is in a suitable solvent system for LC-MS analysis and free of particulates that could damage the instrument.
-
Stock Solution (1 mg/mL):
-
Accurately weigh 1.0 mg of Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one.
-
Dissolve in 1.0 mL of LC-MS grade methanol or DMSO.
-
Vortex for 30 seconds until fully dissolved. This is the primary stock solution.
-
-
Working Solution (1 µg/mL):
-
Perform a serial dilution of the stock solution.
-
Pipette 10 µL of the 1 mg/mL stock solution into a clean vial.
-
Add 990 µL of 50:50 (v/v) acetonitrile:water with 0.1% formic acid to create a 10 µg/mL intermediate solution.
-
Pipette 100 µL of the 10 µg/mL intermediate solution into a clean autosampler vial.
-
Add 900 µL of 50:50 (v/v) acetonitrile:water with 0.1% formic acid to yield the final 1 µg/mL working solution.
-
-
Filtration:
-
Filter the final working solution through a 0.22 µm PTFE syringe filter into a clean autosampler vial to remove any particulates.
-
Protocol 2: LC-HRMS Analysis
This protocol is designed for the separation and high-resolution detection of the target analyte.
| Parameter | Setting | Rationale |
| HPLC System | Standard UPLC/HPLC System | Provides robust and reproducible chromatographic separation.[12] |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm particle size | Offers high-efficiency separation for small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier aids in protonation and improves peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 5 minutes; hold at 95% B for 1 min; return to 5% B and re-equilibrate for 2 min. | A standard gradient to elute the compound and clean the column. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Ensures reproducible retention times and improves peak symmetry. |
| Injection Volume | 2 µL | A small volume prevents peak distortion and overloading. |
| Mass Spectrometer | Q-TOF or Orbitrap HRMS Instrument | Required for accurate mass measurements.[5][6] |
| Ionization Mode | ESI Positive | The molecule's structure is ideal for protonation.[9] |
| Mass Range (Full Scan) | m/z 50 - 500 | Covers the expected precursor ion and potential low-mass fragments. |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray process for stable ion generation. |
| Source Temperature | 120 °C | Assists in the desolvation process.[11] |
| Desolvation Gas Flow | 600 L/hr (Nitrogen) | Facilitates the removal of solvent from the ESI droplets. |
| Data Acquisition | Full Scan MS and Targeted MS/MS | Full scan for identification and accurate mass; MS/MS for structural confirmation.[13] |
Protocol 3: Targeted HRMS/MS for Structural Elucidation
This protocol focuses on fragmenting the target ion to confirm its structure.
-
Precursor Ion Selection: Set the quadrupole to isolate the [M+H]⁺ ion of the analyte (m/z 161.0710). Use a narrow isolation window (e.g., 1-2 Da).
-
Collision Energy: Apply collision energy using CID. It is recommended to perform a ramped collision energy experiment (e.g., 10-40 eV) to observe the full range of fragment ions.[7]
-
Fragment Ion Analysis: Acquire fragment ion spectra in high-resolution mode to enable the determination of their elemental compositions.
Visualization of Experimental Workflow
Caption: Overall workflow for the LC-HRMS/MS analysis.
Expected Results and Data Interpretation
Full Scan HRMS Data
The full scan mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺. The high-resolution measurement is used to confirm the elemental composition.
| Ion Species | Theoretical m/z | Observed m/z (example) | Mass Error (ppm) | Elemental Composition |
| [M+H]⁺ | 161.0710 | 161.0708 | -1.2 | C₉H₉N₂O⁺ |
| [M+Na]⁺ | 183.0529 | 183.0527 | -1.1 | C₉H₈N₂NaO⁺ |
A mass error of < 5 ppm provides high confidence in the assigned elemental formula.
Tandem MS (MS/MS) Fragmentation Analysis
The structural rigidity and composition of the molecule suggest several predictable fragmentation pathways upon CID. The pyrrolo[2,3-b]pyridine core is relatively stable, while the spiro-fused cyclopropane and lactam moieties are more likely points of initial fragmentation.
Proposed Fragmentation Pathway:
-
Loss of CO (Carbon Monoxide): A common fragmentation for lactams and ketones, resulting in a loss of 28.0 Da.
-
Cyclopropane Ring Opening/Cleavage: The strained cyclopropane ring can undergo cleavage, leading to the loss of ethylene (C₂H₄, 28.0 Da) or other related fragments.
-
Cleavage of the Pyrrolidinone Ring: Rupture of the five-membered ring can lead to several characteristic fragment ions.
Caption: Proposed fragmentation pathway for the analyte.
Predicted Major Fragment Ions:
| Theoretical m/z | Elemental Composition | Proposed Loss / Fragment Identity |
| 133.0760 | C₈H₉N₂⁺ | Loss of Carbon Monoxide (-CO) from the lactam. |
| 120.0447 | C₇H₆NO⁺ | Loss of acetonitrile fragment from ring cleavage. |
| 117.0451 | C₇H₅N₂⁺ | Represents the stable 7-azaindole core after side-chain loss. |
| 105.0447 | C₆H₅N₂⁺ | Subsequent loss of ethylene (-C₂H₄) after initial CO loss. |
The fragmentation of pyrrole derivatives is known to be influenced by the substituents, and these proposed pathways are based on established chemical principles.[14][15]
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the mass spectrometry analysis of Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one. The combination of reversed-phase LC with high-resolution mass spectrometry and tandem MS offers a self-validating method for identity confirmation, structural elucidation, and purity assessment. The detailed protocols and expected fragmentation data serve as a reliable guide for researchers in pharmaceutical development and related fields, ensuring data integrity and analytical confidence.
References
-
PubMed Central. (n.d.). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Retrieved from [Link]
-
ACS Publications. (n.d.). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Retrieved from [Link]
-
SlideShare. (2013). Mass Spectrometry analysis of Small molecules. Retrieved from [Link]
-
PubMed. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Retrieved from [Link]
-
MDPI. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. Retrieved from [Link]
-
LGC Group. (2013). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]
-
Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Retrieved from [Link]
-
PubMed. (2013). Fragmentation Pathways of 2-substituted Pyrrole Derivatives Using Electrospray Ionization Ion Trap and Electrospray Ionization Quadrupole Time-Of-Flight Mass Spectrometry. Retrieved from [Link]
-
IRIS Unibas. (n.d.). Fragmentation study of major spirosolane-type glycoalkaloids by Collision Induced Dissociation Linear Ion Trap (CID-LIT). Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2024). High Resolution Mass Spectrometry. Retrieved from [Link]
-
Drug Development and Delivery. (2016). Application of LCMS in small-molecule drug development. Retrieved from [Link]
-
AACC. (2022). LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research. Retrieved from [Link]
-
ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. Retrieved from [Link]
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]
-
PubMed Central. (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Retrieved from [Link]
-
Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Retrieved from [Link]
-
Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Retrieved from [Link]
-
Sannova. (n.d.). Benefits of High-Resolution Mass Spectrometry (HRMS) for Peptide Quantitation. Retrieved from [Link]
-
ACS Publications. (2022). Indium-Catalyzed Synthesis of 4-Alkynyl-2-quinolones Accompanied by Alkyne Migration. Retrieved from [Link]
-
PubMed Central. (2024). Simulating Collision-Induced Dissociation Tandem Mass Spectrometry (CID-MS/MS) for the Blood Exposome Database Using Quantum Chemistry Methods - A Pilot Study. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Retrieved from [Link]
-
Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]
-
ResearchGate. (2016). Fragmentation study of major spirosolane-type glycoalkaloids by Collision Induced Dissociation Linear Ion Trap (CID-LIT) and Infrared Multiphoton Dissociation Fourier Transform Ion Cyclotron Resonance (IRMPD-FT-ICR) mass spectrometry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]
-
ResearchGate. (2022). HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. Retrieved from [Link]
-
SciSpace. (n.d.). Mechanisms of Electrospray Ionization for Mass Spectrometry Analysis. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]
-
YouTube. (2024). What Is High-Resolution Mass Spectrometry (HRMS) In LC-MS?. Retrieved from [Link]
-
PubChem. (n.d.). Spiro(cyclopropane-1,2'-(2H)indol)-3'(1'H)-one, 1'-acetyl-6'-chloro-. Retrieved from [Link]
-
EON Biotech. (n.d.). Spiro[cyclopropane-1,3′-[3H]pyrrolo[2,3-b]pyridin]-2′(1'H)-one, 5′-bromo-. Retrieved from [Link]
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Application Notes and Protocols for Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one Derivatives in Cancer Research
Introduction: The Emergence of Spiro-Heterocyclic Scaffolds in Oncology
The quest for novel anticancer agents with improved efficacy and selectivity remains a paramount challenge in medicinal chemistry. Among the myriad of molecular architectures explored, spirocyclic systems have garnered significant attention. Their inherent three-dimensionality and conformational rigidity provide a unique platform for designing compounds that can engage with biological targets in a highly specific manner, often leading to enhanced potency and reduced off-target effects.[1] The spirooxindole core, in particular, is a privileged scaffold found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including potent anticancer properties.[2]
A key strategy in modern drug discovery involves the inhibition of protein-protein interactions (PPIs) that are critical for tumor survival and proliferation. One of the most extensively studied PPIs in cancer is the interaction between the tumor suppressor protein p53 and its primary negative regulator, the E3 ubiquitin ligase MDM2.[3] In many cancers with wild-type p53, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions.[2] Consequently, small molecules that can disrupt the p53-MDM2 interaction are of significant therapeutic interest. Spirooxindole derivatives have emerged as a highly successful class of MDM2-p53 inhibitors, with some candidates advancing into clinical trials.[4]
This application note focuses on a specific, promising subclass: Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one derivatives. This scaffold combines the advantageous three-dimensional geometry of the spiro-cyclopropane moiety with the aza-oxindole core (pyrrolo[2,3-b]pyridinone), which can act as a bioisostere of the indolinone system. The nitrogen atom in the pyridine ring offers an additional point for hydrogen bonding interactions within target protein binding pockets, potentially enhancing affinity and selectivity. While research on this specific scaffold is emerging, its close structural similarity to the well-established spiro[cyclopropane-1,3'-indolin]-2'-ones suggests a high potential for anticancer activity, likely through mechanisms including MDM2-p53 inhibition, kinase inhibition (e.g., EGFR, BTK, ITK), and induction of apoptosis.[5][6][7]
These notes provide a comprehensive guide for researchers investigating this compound class, covering synthetic rationale, key biological evaluation protocols, and data interpretation.
Part 1: Synthesis and Characterization
The synthesis of spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one derivatives typically involves a multicomponent reaction strategy, which allows for the rapid assembly of complex molecular architectures from simple precursors. A common and effective method is the diastereoselective cyclopropanation of a methylene-pyrrolopyridinone precursor.
General Synthetic Pathway
A plausible and efficient route is the reaction of a 7-azaisatin derivative with a stabilized sulfur ylide, such as ethyl (dimethylsulfuranylidene)acetate, to form the spiro-cyclopropane ring system.[8] Further derivatization can be achieved by modifying the pyrrolo[2,3-b]pyridine core or the cyclopropane ring. An analogous approach has been successfully used for the synthesis of spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one derivatives, which serve as versatile intermediates for further functionalization.[7]
Caption: General synthetic workflow for Spiro-pyrrolopyridinone derivatives.
Protocol 1: Synthesis of a Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one Intermediate
This protocol is adapted from established procedures for related spiro-oxindoles and should be optimized for specific substrates.[8]
-
Preparation of the Methylene Precursor: To a solution of 7-azaisatin (1.0 eq) in a suitable solvent such as methanol or ethanol, add a compound containing an active methylene group (e.g., malononitrile or ethyl cyanoacetate, 1.1 eq) and a catalytic amount of a base like piperidine.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. If not, concentrate the solvent under reduced pressure and purify the residue by column chromatography.
-
Cyclopropanation: Suspend the synthesized methylene precursor (1.0 eq) in a solvent like DMSO or THF.
-
Add ethyl (dimethylsulfuranylidene)acetate (1.5 eq) to the suspension.
-
Stir the reaction mixture at room temperature for 12-24 hours, or until TLC indicates the consumption of the starting material.
-
Pour the reaction mixture into cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one derivative.
-
Characterization: Confirm the structure of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Part 2: Biological Evaluation Protocols
The following protocols provide a standard workflow for assessing the anticancer potential of newly synthesized derivatives.
Protocol 2: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, DU-145 for prostate cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[5][9] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[10]
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 3: Apoptosis Analysis (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11]
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[12]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[12]
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.[12]
-
Viable cells: Annexin V-FITC negative, PI negative.
-
Early apoptotic cells: Annexin V-FITC positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.
-
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Treatment and Harvesting: Treat cells as described in the apoptosis protocol (Protocol 3, step 1) for 24 or 48 hours. Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours (or overnight).[13][14]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in a PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[13]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity. This allows for the quantification of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase suggests cell cycle arrest.[5]
Protocol 5: Western Blot for Key Protein Markers (p53/MDM2 Pathway)
Western blotting is used to detect changes in the protein levels of key signaling molecules following compound treatment.[15]
-
Protein Extraction: Treat cells with the test compound for a specified time (e.g., 6, 12, or 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p53, MDM2, and p21 overnight at 4°C.[15][16] Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. An increase in p53 and p21 protein levels, with or without a change in MDM2, would support an MDM2-p53 inhibitory mechanism.
Part 3: Expected Results and Mechanistic Insights
Data Interpretation and Visualization
The biological data obtained should be systematically analyzed to build a comprehensive profile of the compound's activity.
Table 1: Example Cytotoxicity Data (IC₅₀ Values in µM)
| Compound ID | MCF-7 (Breast) | DU-145 (Prostate) | A-549 (Lung) | HCT116 (Colon) |
| Lead-001 | 5.2 | 8.1 | 12.5 | 6.8 |
| Derivative-A | 1.8 | 2.5 | 4.3 | 2.1 |
| Derivative-B | >50 | >50 | >50 | >50 |
| Doxorubicin | 0.8 | 1.1 | 1.5 | 0.9 |
This table presents hypothetical data for illustrative purposes.
Signaling Pathway Analysis
The results from the biological assays can be integrated to propose a mechanism of action. For derivatives of Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one, a primary anticipated mechanism is the disruption of the MDM2-p53 interaction.
Caption: Proposed mechanism of action via MDM2-p53 pathway inhibition.
This proposed pathway illustrates that by inhibiting MDM2, the spiro-pyrrolopyridinone derivative leads to the stabilization and activation of p53.[2][3] Active p53 then transcriptionally upregulates target genes like CDKN1A (encoding p21) and BAX. The p21 protein enforces cell cycle arrest, while Bax promotes apoptosis.[15] This hypothesis can be directly tested using the protocols outlined above. An increase in p53 and p21 protein levels (Western Blot), an accumulation of cells in the G0/G1 phase (Cell Cycle Analysis), and an increase in Annexin V positive cells (Apoptosis Assay) would collectively provide strong evidence for this mechanism.
Conclusion
The Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one scaffold represents a promising frontier in the development of novel anticancer agents. Its unique structural features make it an attractive candidate for targeting challenging protein-protein interactions, such as p53-MDM2, as well as various protein kinases implicated in cancer progression. The protocols detailed in these application notes provide a robust framework for the synthesis, biological evaluation, and mechanistic elucidation of this exciting class of compounds. Through systematic application of these methodologies, researchers can effectively explore the therapeutic potential of these derivatives and contribute to the discovery of the next generation of cancer therapies.
References
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Kamal, A., et al. (2015). Synthesis and Biological Evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as Potential Anticancer Agents. PubMed. Available at: [Link]
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Fallon, G. D., et al. (2006). Syntheses of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid and cyclopropa[c]quinoline-7b-carboxylic acid and their derivatives. The University of Western Australia Profiles and Research Repository. Available at: [Link]
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Vasilev, A. A., et al. (2018). Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. MDPI. Available at: [Link]
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An, T., et al. (2024). Design, synthesis, and biological evaluation of novel azaspirooxindolinone derivatives as potent inhibitors of ITK and BTK-positive cancers. ChemRxiv. Available at: [Link]
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Tracz-Gaszewska, Z., et al. (2015). A, Western blot analysis of p53, MDM2 and p21 expression in... ResearchGate. Available at: [Link]
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Yu, G. W., et al. (2009). Inhibition of p53 DNA Binding Function by the MDM2 Protein Acidic Domain. PMC. Available at: [Link]
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University of Virginia School of Medicine. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Flow Cytometry Core Facility. Available at: [Link]
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Roy, A., et al. (2025). Spirooxindole derivatives as anticancer agents: A comprehensive review on synthetic strategies (2019–2025). IJSDR. Available at: [Link]
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Shaabanzadeh, M., & Khabari, F. (2010). One-pot synthesis of new spiro[cyclopropane-1,3′-[3H]indol]-2′(1′H)-ones from 3-phenacylideneoxindoles. ResearchGate. Available at: [Link]
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Babraham Institute. (n.d.). Propidium Iodide Cell Cycle Staining Protocol. Babraham Institute. Available at: [Link]
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Horton, T. (n.d.). MTT Cell Assay Protocol. Checkpoint Lab. Available at: [Link]
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Goswami, P. (n.d.). BrdU plus Propidium Iodide for Cell Cycle. Carver College of Medicine, University of Iowa. Available at: [Link]
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Wang, L., et al. (2012). Caspase Protocols in Mice. PMC. Available at: [Link]
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Ibrahim, H. S., et al. (2023). The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. MDPI. Available at: [Link]
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Dojindo Molecular Technologies, Inc. (2018). Annexin V, FITC Apoptosis Detection Kit Technical Manual. Dojindo. Available at: [Link]
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National Center for Biotechnology Information. (2013). MTT Cell Viability Assays. Assay Guidance Manual. Available at: [Link]
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Gollner, A., et al. (2019). Targeted Synthesis of Complex Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-ones by Intramolecular Cyclization of Azomethine Ylides: Highly Potent MDM2-p53 Inhibitors. PubMed. Available at: [Link]
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Life Science, Amrita Vishwa Vidyapeetham. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available at: [Link]
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Application Notes and Protocols for the Evaluation of Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one as a PLK4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting PLK4 in Cancer Therapy
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that acts as a master regulator of centriole duplication during the cell cycle.[1][2] The precise control of centriole number is critical for the formation of a bipolar mitotic spindle, ensuring accurate chromosome segregation.[3] Overexpression of PLK4 has been observed in a variety of human cancers and is associated with centrosome amplification, genomic instability, and tumorigenesis.[1][4] This makes PLK4 a compelling target for anticancer drug development. Inhibition of PLK4 disrupts the fidelity of cell division, leading to mitotic errors, cell cycle arrest, and ultimately, apoptosis in cancer cells.[5]
The spiro[cyclopropane-1,3'-indolin]-2'-one scaffold has emerged as a promising chemical series for the development of potent and selective PLK4 inhibitors.[1] One of the most well-characterized compounds from this class is CFI-400945.[6] This document provides a detailed guide for the evaluation of Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one , a structural analog of this inhibitor class. While specific biological data for this particular compound is not yet extensively published, the protocols outlined herein are based on established methodologies for characterizing PLK4 inhibitors of the same structural family and are intended to serve as a robust starting point for its investigation.
Mechanism of Action: How Spiro-Cyclopropane Inhibitors Target PLK4
Spiro[cyclopropane-1,3'-indolin]-2'-one-based inhibitors, such as CFI-400945, are ATP-competitive inhibitors that bind to the kinase domain of PLK4.[3][6] This binding event blocks the phosphorylation of PLK4 substrates, which are essential for the initiation of procentriole formation. The consequences of PLK4 inhibition are dose-dependent:
-
Complete Inhibition: Leads to a failure in centriole duplication, resulting in cells with a reduced number of centrosomes. In subsequent cell cycles, this can lead to the formation of monopolar spindles and mitotic catastrophe.[3]
-
Partial Inhibition: Can paradoxically lead to the formation of supernumerary centrioles (centrosome amplification). This is thought to occur through the dysregulation of the tightly controlled centriole duplication process. The resulting multipolar spindles can also cause chromosome missegregation and cell death.[3]
The expected mechanism of action for Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one is the inhibition of PLK4 kinase activity, leading to defects in centriole duplication and subsequent mitotic disruption.
Signaling Pathway of PLK4 in Centriole Duplication
Caption: PLK4 signaling in centriole duplication and point of inhibition.
Experimental Protocols
The following protocols are designed to assess the activity of Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one. It is recommended to include a known PLK4 inhibitor, such as CFI-400945 or Centrinone, as a positive control in all experiments.
Protocol 1: In Vitro Kinase Assay
This assay directly measures the ability of the compound to inhibit the enzymatic activity of recombinant PLK4.
Objective: To determine the IC50 value of the test compound against PLK4.
Materials:
-
Recombinant human PLK4 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate (e.g., a generic kinase substrate like myelin basic protein or a specific PLK4 peptide substrate)
-
Test compound dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Reaction Setup:
-
Add 2.5 µL of the compound dilutions to the wells of the assay plate. Include DMSO-only wells as a negative control (100% activity) and a known inhibitor as a positive control.
-
Add 5 µL of a solution containing the PLK4 enzyme and substrate in kinase buffer.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for PLK4.
-
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Expected Outcome: A potent PLK4 inhibitor will exhibit a low nanomolar IC50 value. For comparison, CFI-400945 has a reported IC50 for PLK4 of approximately 2.8 nM.[3]
Protocol 2: Cell Proliferation Assay (MTT or CellTiter-Glo®)
This assay determines the effect of the compound on the growth and viability of cancer cell lines.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of the test compound in various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., triple-negative breast cancer lines like MDA-MB-468 or BT-549, which have shown sensitivity to PLK4 inhibitors)[1]
-
Complete cell culture medium
-
Test compound dissolved in DMSO
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well clear or opaque-walled tissue culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment (e.g., 2,000-5,000 cells per well). Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one. Include DMSO-only wells as a vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.
-
Viability Assessment:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl) and read the absorbance at 570 nm.
-
For CellTiter-Glo®: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes to stabilize the luminescent signal. Read the luminescence.
-
-
Data Analysis:
-
Normalize the absorbance or luminescence readings to the vehicle control.
-
Plot the percent viability versus the log of the compound concentration and calculate the GI50 value using non-linear regression.
-
Expected Outcome: Inhibition of PLK4 is expected to reduce cell proliferation. The GI50 values will vary depending on the cell line's dependency on PLK4.
Protocol 3: Immunofluorescence Staining for Centrosome Analysis
This protocol allows for the direct visualization of the effects of PLK4 inhibition on centriole number.
Objective: To assess whether the test compound induces changes in centrosome number (amplification or loss).
Materials:
-
Cancer cell line grown on glass coverslips in a 12- or 24-well plate
-
Test compound
-
Fixative: 4% paraformaldehyde (PFA) in PBS or ice-cold methanol
-
Permeabilization buffer: 0.25% Triton X-100 in PBS
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibodies: anti-γ-tubulin (to mark the pericentriolar material) and anti-Centrin (to mark the centrioles)
-
Fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594)
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with the test compound at concentrations around its GI50 value for 24-48 hours.
-
Fixation: Wash the cells with PBS and fix with either 4% PFA for 15 minutes at room temperature or ice-cold methanol for 10 minutes at -20°C.
-
Permeabilization: If using PFA fixation, permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with 5% BSA in PBS for 1 hour.
-
Antibody Staining:
-
Incubate with a cocktail of primary antibodies (e.g., mouse anti-γ-tubulin and rabbit anti-Centrin) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a cocktail of corresponding fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting: Wash three times with PBS. Stain the nuclei with DAPI for 5 minutes. Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence or confocal microscope.
-
Quantify the number of centrin foci (centrioles) per cell in at least 100 cells per condition. Normal interphase cells have 2-4 centrin foci. An increased number indicates centrosome amplification.
-
Expected Outcome: Treatment with an effective PLK4 inhibitor is expected to cause a significant increase in the percentage of cells with abnormal centrosome numbers.
Experimental Workflow for Cellular Characterization
Caption: Workflow for assessing the cellular effects of the PLK4 inhibitor.
Data Presentation
Quantitative data should be summarized in a clear and concise manner.
Table 1: In Vitro and Cellular Activity of PLK4 Inhibitors (Example)
| Compound | PLK4 IC50 (nM) | MDA-MB-468 GI50 (µM) | A549 GI50 (µM) |
| Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one | TBD | TBD | TBD |
| CFI-400945 (Reference) | ~2.8[3] | ~0.058[3] | ~0.005[3] |
| Centrinone (Reference) | ~0.16 (Ki)[7] | Variable | Variable |
TBD: To be determined by experimentation.
Trustworthiness and Self-Validation
To ensure the reliability of your findings, each experimental protocol should incorporate self-validating measures:
-
Positive and Negative Controls: Always include a known PLK4 inhibitor as a positive control and a vehicle (DMSO) as a negative control. This will validate that the assay system is responsive and that the observed effects are not due to the solvent.
-
Dose-Response Relationship: A hallmark of a specific inhibitor is a clear dose-response curve. The effects on cell proliferation, centrosome number, and cell cycle should be more pronounced at higher concentrations.
-
Multiple Cell Lines: Test the compound in a panel of cell lines, including those known to be sensitive and resistant to other PLK4 inhibitors, to understand the breadth of its activity.
Conclusion
The protocols and guidelines presented here provide a comprehensive framework for the initial characterization of Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one as a potential PLK4 inhibitor. By systematically evaluating its in vitro and cellular activities and comparing them to well-characterized reference compounds, researchers can confidently determine its potency, mechanism of action, and potential as a novel anticancer agent.
References
-
The Discovery of Polo-Like Kinase 4 Inhibitors: Identification of (1 R ,2 S )-2-(3-(( E )-4-((( cis )-2,6-Dimethylmorpholino)methyl)styryl)-1 H -indazol-6-yl)-5′-methoxyspiro[cyclopropane-1,3′-. (2025). ResearchGate. [Link]
-
Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management. (n.d.). PubMed Central. [Link]
-
The discovery of Polo-like kinase 4 inhibitors: design and optimization of spiro[cyclopropane-1,3'[3H]indol]-2'(1'H)-ones as orally bioavailable antitumor agents. (2015). Journal of Medicinal Chemistry. [Link]
-
PLK4 is upregulated in prostate cancer and its inhibition reduces centrosome amplification and causes senescence. (n.d.). National Institutes of Health. [Link]
-
Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer. (2019). MDPI. [Link]
-
What are PLK4 inhibitors and how do they work?. (2024). Patsnap Synapse. [Link]
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Polo-like kinase 4 (PLK4) as a therapeutic target in breast cancer. (n.d.). Oxford Academic. [Link]
-
PLK4 inhibition as a strategy to enhance non-small cell lung cancer radiosensitivity. (2025). bioRxiv. [Link]
-
In vivo effects of PLK4 inhibitor are enhanced by coadministration of... (n.d.). ResearchGate. [Link]
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Design and optimization of (3-aryl-1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-ones as potent PLK4 inhibitors with oral antitumor efficacy. (n.d.). PubMed. [Link]
-
Polo-Like Kinase 4's Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy. (n.d.). Frontiers. [Link]/fonc.2021.781932/full)
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Application Notes and Protocols for the Preclinical Evaluation of Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one as a Novel EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
I. Introduction: The Evolving Landscape of EGFR-Targeted Cancer Therapy
The epidermal growth factor receptor (EGFR) is a cornerstone of cellular signaling, governing critical processes such as proliferation, differentiation, and survival.[1][2][3] In numerous cancers, particularly non-small cell lung cancer (NSCLC), mutations in the EGFR gene lead to constitutive activation of its tyrosine kinase domain, driving uncontrolled cell growth and tumor progression.[4][5][6]
The development of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of EGFR-mutant cancers.[4][6] However, the clinical efficacy of these agents is often hampered by the emergence of resistance, frequently through secondary mutations in the EGFR kinase domain or the activation of bypass signaling pathways.[2] This necessitates a continuous search for novel EGFR inhibitors with improved potency, selectivity, and activity against a broader range of EGFR mutations.
This document provides a comprehensive guide for the preclinical evaluation of Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one , a novel small molecule inhibitor with a unique spirocyclic scaffold. While direct studies on this specific compound are emerging, its structural alerts, based on related spiro[cyclopropane-1,3'-indolin]-2'-ones and aminopyridine-containing spiro derivatives, suggest potential as a potent and selective anti-cancer agent targeting EGFR.[7][8][9] These application notes and protocols are designed to rigorously assess its mechanism of action, target engagement, cellular activity, and in vivo efficacy.
II. Understanding the Target: EGFR Mutations and Signaling
EGFR mutations are predominantly found in lung adenocarcinoma, with higher prevalence in Asian populations.[6] The most common activating mutations are deletions in exon 19 and the L858R point mutation in exon 21, which sensitize tumors to first and second-generation TKIs.[4][6][10] However, a significant challenge is posed by "uncommon" mutations and exon 20 insertions, which are often resistant to standard therapies.[4][10]
EGFR Signaling Pathway
Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of key tyrosine residues in its intracellular domain. This creates docking sites for adaptor proteins and enzymes, initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation and survival.[1][11]
III. Experimental Workflows and Protocols
The following sections outline a logical progression of experiments to characterize Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one, from initial biochemical validation to in vivo proof-of-concept.
A. Biochemical Assays: Direct Target Inhibition
The first step is to determine if the compound directly inhibits the kinase activity of wild-type and mutant EGFR.
Protocol 1: In Vitro Kinase Inhibition Assay
-
Objective: To quantify the inhibitory activity (IC50) of the test compound against various EGFR isoforms.
-
Principle: A variety of assay formats can be used, including radiometric assays (e.g., 32P-ATP), fluorescence-based assays (e.g., FRET), or luminescence-based assays that measure ATP consumption (e.g., Kinase-Glo®). The choice of format will depend on available instrumentation and throughput requirements.
-
Materials:
-
Recombinant human EGFR (wild-type, L858R, exon 19 deletion, T790M, and various exon 20 insertions).
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).
-
ATP.
-
Substrate (e.g., a synthetic peptide like poly(Glu, Tyr) 4:1).
-
Test compound stock solution (in DMSO).
-
Detection reagents (specific to the chosen assay format).
-
384-well plates.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test compound in kinase buffer.
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding ATP.
-
Incubate for a defined period (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction and add the detection reagent.
-
Measure the signal (radioactivity, fluorescence, or luminescence).
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Data Presentation: Kinase Inhibition Profile
| EGFR Isoform | IC50 (nM) of Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one |
| Wild-Type | [Insert experimental value] |
| L858R | [Insert experimental value] |
| Exon 19 Deletion | [Insert experimental value] |
| T790M | [Insert experimental value] |
| Exon 20 Insertion (A767_V769dup) | [Insert experimental value] |
B. Cell-Based Assays: Assessing Cellular Potency and Selectivity
Moving from a cell-free system to a cellular context is crucial to understand the compound's ability to cross the cell membrane, engage its target, and exert a biological effect.
Protocol 2: Cell Viability/Proliferation Assay
-
Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (GI50) in EGFR-dependent cancer cell lines.
-
Principle: Assays like MTT, WST-1, or CellTiter-Glo® measure metabolic activity, which correlates with the number of viable cells.[12][13]
-
Materials:
-
EGFR-mutant cell lines (e.g., PC-9 for exon 19 deletion, H1975 for L858R/T790M, and cell lines engineered to express other mutations).
-
EGFR wild-type cell line (e.g., A549) for selectivity assessment.
-
Complete cell culture medium.
-
Test compound.
-
Viability assay reagent.
-
96-well plates.
-
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the test compound for 72 hours.
-
Add the viability assay reagent and incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence.
-
Calculate the percent viability relative to a DMSO control.
-
Determine the GI50 value using a dose-response curve.
-
Data Presentation: Cellular Potency
| Cell Line | EGFR Mutation Status | GI50 (nM) of Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one |
| PC-9 | Exon 19 Deletion | [Insert experimental value] |
| H1975 | L858R/T790M | [Insert experimental value] |
| A549 | Wild-Type | [Insert experimental value] |
Protocol 3: Western Blot Analysis of EGFR Phosphorylation
-
Objective: To visually confirm that the test compound inhibits EGFR autophosphorylation and downstream signaling in intact cells.
-
Principle: Western blotting uses antibodies to detect specific proteins. By using antibodies against phosphorylated EGFR (p-EGFR) and total EGFR, we can assess the compound's inhibitory effect on target activation.[14][15][16]
-
Materials:
-
EGFR-mutant cell lines.
-
Test compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and buffer.
-
Nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, and a loading control like anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Treat cells with the test compound at various concentrations for a defined period (e.g., 2-4 hours).
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the secondary antibody.
-
Wash again and apply the chemiluminescent substrate.
-
Image the blot using a chemiluminescence imager.
-
Quantify band intensities using densitometry software.
-
C. In Vivo Efficacy Studies
The final stage of preclinical evaluation is to assess the compound's anti-tumor activity in a living organism.
Protocol 4: Xenograft Mouse Model of NSCLC
-
Objective: To evaluate the in vivo anti-tumor efficacy of the test compound.
-
Principle: Human cancer cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.[17][18]
-
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or athymic nude mice).
-
EGFR-mutant cancer cell line (e.g., PC-9).
-
Test compound formulated in a suitable vehicle for administration (e.g., oral gavage or intraperitoneal injection).
-
Calipers for tumor measurement.
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the respective groups according to a predetermined dosing schedule.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Calculate tumor growth inhibition (TGI).
-
Data Presentation: In Vivo Efficacy
| Treatment Group | Mean Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | [Insert experimental value] | N/A |
| Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one (X mg/kg) | [Insert experimental value] | [Calculate TGI] |
IV. Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the preclinical characterization of Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one as a potential EGFR inhibitor. Successful outcomes from these studies, demonstrating potent and selective inhibition of clinically relevant EGFR mutations, would provide a strong rationale for advancing this compound into further preclinical development, including toxicology studies and the exploration of combination therapies. The unique spirocyclic core holds promise for a new generation of targeted therapies to overcome the challenges of resistance in EGFR-driven cancers.
V. References
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Kamal, A., et al. (2015). Synthesis and Biological Evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as Potential Anticancer Agents. Bioorganic & Medicinal Chemistry Letters. Available at:
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Hasenleithner, S., et al. (2025). Clinical Impact of EGFR Mutation Subtypes on Treatment Outcomes in Advanced Non-Small Cell Lung Cancer: An Austrian Real-World Study. MDPI. Available at:
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Shaabanzadeh, M., & Khabari, F. (2010). One-pot synthesis of new spiro[cyclopropane-1,3′-[3H]indol]-2′(1′H)-ones from 3-phenacylideneoxindoles. Journal of Heterocyclic Chemistry. Available at:
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Janz, M., et al. (2020). Amivantamab (JNJ-61186372), an Fc Enhanced EGFR/cMet Bispecific Antibody, Induces Receptor Downmodulation and Antitumor Activity by Monocyte/Macrophage Trogocytosis. PubMed. Available at:
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Cardona, F., et al. (2021). Configuration-guided reactions: the case of highly decorated spiro[cyclopropane-1,2′(3′H)-pyrrolo[1,2-b]isoxazole] derivatives en route to polyhydroxyindolizidines. Organic Chemistry Frontiers. Available at:
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Wee, P., & Wang, Z. (2017). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers. Available at:
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Li, L., et al. (2022). Novel EGFR-Mutant Mouse Models of Lung Adenocarcinoma Reveal Adaptive Immunity Requirement for Durable Osimertinib Response. bioRxiv. Available at:
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BenchChem. (2025). Application Notes and Protocols for Western Blot Analysis of p-EGFR Following Egfr-IN-74 Treatment. BenchChem. Available at:
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at:
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Lee, C. K., et al. (2020). Clinical significance of EGFR mutation types in lung adenocarcinoma: A multi-centre Korean study. PLOS ONE. Available at:
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Abdel-Ghani, T. M., et al. (2023). Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. Journal of the Iranian Chemical Society. Available at:
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Vyse, S., & Huang, P. H. (2022). Amivantamab, an Epidermal Growth Factor Receptor (EGFR) and Mesenchymal-epithelial Transition Factor (MET) Bispecific Antibody, Designed to Enable Multiple Mechanisms of Action and Broad Clinical Applications. Translational Lung Cancer Research. Available at:
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Yun, J., et al. (2020). Antitumor Activity of Amivantamab (JNJ-61186372), an EGFR–MET Bispecific Antibody, in Diverse Models of EGFR Exon 20 Insertion–Driven NSCLC. Cancer Discovery. Available at:
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National Cancer Institute. (2020). A Preclinical Model for Mutant Human EGFR-driven Lung Adenocarcinoma. National Cancer Institute's Technology Transfer Center. Available at:
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BLDpharm. (n.d.). Spiro[cyclopropane-1,3'-pyrrolo[2,3-c]pyridin]-2'(1'H)-one. BLDpharm. Available at:
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Giltnane, J. M., & Arteaga, C. L. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. Expert Opinion on Therapeutic Targets. Available at:
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RYBREVANT®. (n.d.). Mechanism of Action. RYBREVANT® (amivantamab-vmjw) HCP. Available at:
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Abcam. (n.d.). Cell viability assays. Abcam. Available at:
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Kloth, J. N., et al. (2019). Analyzing expression and phosphorylation of the EGF receptor in HNSCC. Scientific Reports. Available at:
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Al-Suhaimi, O. A., et al. (2023). Machine Learning-Based Approach to Developing Potent EGFR Inhibitors for Breast Cancer: Design, Synthesis, and In Vitro Evaluation. ACS Omega. Available at:
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Dana-Farber Cancer Institute. (n.d.). A Phase 1, First-in-Human, Open-Label, Dose Escalation Study of JNJ-61186372, a Human Bispecific EGFR and cMet Antibody, in Subjects with Advanced Non-Small Cell Lung Cancer. Dana-Farber Cancer Institute. Available at:
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OncoDaily. (2025). Amivantamab: A Deep Dive Into Its Mechanism, Clinical Data, and Expanding Role in EGFR-Driven Non–Small Cell Lung Cancer. OncoDaily. Available at:
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Giltnane, J. M., & Arteaga, C. L. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. Taylor & Francis Online. Available at:
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Haura, E. B., et al. (2019). JNJ-61186372 (JNJ-372), an EGFR-cMet bispecific antibody, in EGFR-driven advanced non-small cell lung cancer (NSCLC). Journal of Clinical Oncology. Available at:
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Roskoski, R. Jr. (2019). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Pharmacological Research. Available at:
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Zhang, Y., et al. (2022). Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors. Bioorganic & Medicinal Chemistry. Available at:
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Royal Society of Chemistry. (2016). Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts. RSC Advances. Available at:
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Miltenyi Biotec. (n.d.). Cytotoxicity and cell viability. Miltenyi Biotec. Available at:
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Association for Diagnostics & Laboratory Medicine. (2013). Mutations in the EGFR Pathway. myadlm.org. Available at:
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Li, L., et al. (2022). Novel EGFR-Mutant Mouse Models of Lung Adenocarcinoma Reveal Adaptive Immunity Requirement for Durable Osimertinib Response. bioRxiv. Available at:
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McFadden, D. G., et al. (2016). Mutational landscape of EGFR-, MYC-, and Kras-driven genetically engineered mouse models of lung adenocarcinoma. PNAS. Available at:
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Thermo Fisher Scientific. (n.d.). Phospho-EGFR (Tyr1068) Polyclonal Antibody (44-788G). Thermo Fisher Scientific. Available at:
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Danaher Life Sciences. (n.d.). EGFR Signaling Pathway. Danaher Life Sciences. Available at:
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Hirano, T., et al. (2017). In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. Oncotarget. Available at:
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MD Anderson Cancer Center. (2021). Classifying EGFR mutations by structure and function offers better way to match non-small cell lung cancer patients to treatments. MD Anderson News Release. Available at:
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ACS Figshare. (n.d.). Fragment-Based Discovery of New Highly Substituted 1H‑Pyrrolo[2,3‑b]- and 3H‑Imidazolo[4,5‑b]‑Pyridines as Focal Adhesion Kinase Inhibitors. Journal of Medicinal Chemistry. Available at:
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Zhang, Y., et al. (2022). Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors. PubMed Central. Available at:
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ITK and BTK inhibition by "Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one" analogs
An in-depth guide for researchers, scientists, and drug development professionals on the characterization of "Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one" analogs as inhibitors of Inducible T-cell Kinase (ITK) and Bruton's Tyrosine Kinase (BTK).
Introduction: Targeting Tec Kinases with Novel Scaffolds
The Tec family of non-receptor tyrosine kinases are crucial signal transducers in hematopoietic cells. Among them, Bruton's Tyrosine Kinase (BTK) and Inducible T-cell Kinase (ITK) have emerged as pivotal therapeutic targets.[1] BTK is a cornerstone of B-cell receptor (BCR) signaling, and its dysregulation is a hallmark of various B-cell malignancies and autoimmune diseases.[2][3] Similarly, ITK is essential for T-cell receptor (TCR) signaling, playing a key role in T-cell activation and differentiation.[4] The clinical success of BTK inhibitors, such as the covalent inhibitor ibrutinib, has revolutionized the treatment of diseases like chronic lymphocytic leukemia (CLL), validating this class of enzymes as druggable targets.[2][5]
This has spurred the search for novel chemical scaffolds that can offer improved potency, selectivity, and pharmacological properties. The "Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one" core represents such a scaffold. While direct literature on this specific analog series for ITK/BTK inhibition is emerging, related spirocyclic structures have demonstrated potent and selective kinase inhibition. For instance, spiro[cyclopropane-1,3'-indolin]-2'-ones have been developed as anticancer agents and PLK4 inhibitors, establishing the viability of the spiro-cyclopropane motif in kinase active sites.[6][7] Furthermore, structurally similar azaspirooxindolinone derivatives have been designed as potent dual inhibitors of ITK and BTK, highlighting the potential of the broader azaspirooxindole pharmacophore.[8][9]
This guide provides a comprehensive framework for characterizing novel "Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one" analogs. It details the underlying signaling pathways, provides step-by-step protocols for biochemical and cellular characterization, and offers insights into interpreting the resulting data.
Mechanism of Action: Intercepting the Immune Signal
Both BTK and ITK act as critical gatekeepers in their respective signaling cascades. Upon antigen receptor stimulation (BCR in B-cells, TCR in T-cells), upstream kinases like LYN or LCK become activated, leading to the formation of a membrane-bound signaling complex.[1] This complex recruits BTK and ITK to the plasma membrane, where they are activated and subsequently phosphorylate and activate Phospholipase C gamma (PLCγ1 in T-cells, PLCγ2 in B-cells).[4] Activated PLCγ generates the secondary messengers IP3 and DAG, leading to calcium mobilization and the activation of downstream transcription factors like NF-κB and NF-AT, which drive cellular proliferation, differentiation, and cytokine production.[1]
Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one analogs are designed to inhibit the kinase activity of ITK and BTK, thereby blocking this entire downstream cascade. The core scaffold likely functions as an ATP-competitive inhibitor, occupying the ATP-binding pocket of the kinase. Analogs can be further optimized for either reversible (non-covalent) or irreversible (covalent) inhibition. Covalent inhibitors typically incorporate a reactive "warhead" (e.g., an acrylamide group) that forms a permanent bond with a non-catalytic cysteine residue near the active site (Cys481 in BTK), leading to prolonged and potent inhibition.[5][10]
Caption: ITK and BTK signaling pathways and the point of inhibition.
Experimental Workflow for Inhibitor Characterization
A systematic, multi-stage approach is essential to comprehensively evaluate a novel inhibitor. The workflow begins with a direct biochemical assessment of enzyme inhibition, progresses to validation in a cellular environment, and concludes with a broad selectivity screen to identify potential off-target activities.
Caption: High-level workflow for inhibitor characterization.
Protocol 1: Biochemical Potency Assessment (IC50 Determination)
Expert Rationale: This initial step is critical to confirm that the analog directly inhibits the kinase activity of purified ITK and BTK enzymes in a controlled, cell-free environment. This assay removes cellular complexities like membrane permeability and competing endogenous ATP, providing a clean measure of direct target engagement. We utilize the ADP-Glo™ Kinase Assay, a robust, luminescence-based method that quantifies the amount of ADP produced during the kinase reaction, which is a direct measure of kinase activity.[11]
Methodology: ADP-Glo™ Kinase Assay
Materials:
-
Recombinant human ITK and BTK enzymes
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
Spiro-cyclopropane analog library (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP solution
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Prepare serial dilutions of the spiro-cyclopropane analogs in DMSO. Typically, an 11-point, 3-fold dilution series starting from 10 µM is appropriate. Dispense a small volume (e.g., 50 nL) of each compound dilution into the 384-well assay plates. Include DMSO-only wells as a "high activity" control (0% inhibition) and wells with a known potent inhibitor (e.g., ibrutinib) as a "low activity" control (100% inhibition).
-
Kinase/Substrate Addition: Prepare a master mix of kinase buffer containing the ITK or BTK enzyme and the appropriate substrate peptide. Add this mix (e.g., 5 µL) to each well of the assay plate.
-
Incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature to allow the compounds to bind to the kinases.
-
Initiation of Kinase Reaction: Prepare a solution of ATP in kinase buffer at a concentration close to the Km for the respective enzyme (consult manufacturer's data sheet). Add this ATP solution (e.g., 5 µL) to all wells to start the reaction.
-
Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes). This time should be optimized to ensure the reaction is within the linear range.
-
Termination and ADP Detection: Add the ADP-Glo™ Reagent (e.g., 10 µL) to all wells to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add the Kinase Detection Reagent (e.g., 20 µL) to all wells. This reagent converts the ADP generated into a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Normalize the data using the high and low activity controls. Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each analog.
Protocol 2: Cell-Based Target Engagement and Functional Efficacy
Expert Rationale: A potent compound in a biochemical assay is not guaranteed to be effective in a living system. This protocol assesses an analog's ability to cross the cell membrane, engage its target in the presence of physiological ATP concentrations (typically much higher than in biochemical assays), and inhibit a downstream functional response.[12][13] We will use a calcium flux assay in B-cells, as calcium mobilization is a direct and rapid consequence of BTK activation.[14] A similar setup can be used in T-cells (e.g., Jurkat cells) for ITK. This method provides a physiologically relevant measure of a compound's potency (EC50).
Methodology: FLIPR-Based Calcium Flux Assay
Materials:
-
B-cell line (e.g., Ramos) or T-cell line (e.g., Jurkat)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Spiro-cyclopropane analogs (dissolved in DMSO)
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Stimulant: Anti-IgM F(ab')₂ fragment for B-cells or Anti-CD3 antibody for T-cells
-
Black-walled, clear-bottom 96- or 384-well cell culture plates
-
A fluorescent imaging plate reader (FLIPR) or equivalent instrument
Procedure:
-
Cell Plating: Seed the cells into the assay plates at a predetermined density and allow them to adhere or settle overnight.
-
Compound Pre-incubation: Prepare dilutions of the spiro-cyclopropane analogs in assay buffer. Remove the culture medium from the cells and add the compound dilutions. Incubate for 1-2 hours at 37°C to allow for cell penetration and target engagement.
-
Dye Loading: Prepare a working solution of the calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer. Add this solution to the wells containing the cells and compound. Incubate for 30-60 minutes at 37°C, protected from light.
-
Baseline Reading: Place the plate into the FLIPR instrument. The instrument will measure the baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Stimulation and Measurement: The instrument will automatically inject the stimulant (anti-IgM for B-cells or anti-CD3 for T-cells) into each well. Immediately following injection, it will continuously record the fluorescence intensity over time (e.g., for 2-5 minutes).
-
Data Analysis: The resulting data will be a kinetic trace of fluorescence intensity. The response is typically quantified by the peak fluorescence intensity or the area under the curve. Normalize the data against DMSO controls (0% inhibition) and a saturating concentration of a known inhibitor (100% inhibition). Plot the normalized response against the compound concentration to calculate the cellular EC50 value.
Protocol 3: Kinase Selectivity Profiling
Expert Rationale: No inhibitor is perfectly specific. Assessing the activity of a lead compound against a broad panel of kinases is a mandatory step in drug development to identify potential off-target liabilities that could lead to toxicity.[15] It also confirms the selectivity for ITK and BTK over other closely related Tec family kinases or other common off-targets. This is typically performed as a service by specialized vendors who maintain large panels of purified kinases.[16][17]
Methodology: Large-Panel Kinase Screen
Procedure:
-
Compound Submission: A high-quality sample of the lead spiro-cyclopropane analog is submitted to a commercial vendor (e.g., Eurofins Discovery, Promega, Reaction Biology). The compound is typically tested at a single high concentration (e.g., 1 or 10 µM) in the initial screen.
-
Assay Performance: The vendor screens the compound against their kinase panel (which can range from ~50 to over 400 kinases) using a standardized biochemical assay format, often a radiometric (³³P-ATP) or fluorescence-based method.[17][18]
-
Data Reporting: The results are typically reported as the percent inhibition of each kinase at the tested concentration. A common visualization is a "kinome tree," which maps the inhibited kinases onto a phylogenetic tree of the human kinome.
-
Follow-up IC50 Determination: For any significant "hits" (e.g., >50% inhibition), a follow-up dose-response experiment is performed to determine the precise IC50 value for that off-target kinase.
-
Selectivity Analysis: The selectivity of the analog is determined by comparing the IC50 value for the primary targets (ITK, BTK) to the IC50 values for any significant off-targets. A selectivity ratio of >100-fold is often desired for a high-quality lead compound.
Data Presentation and Interpretation
Quantitative data should be summarized in clear, structured tables for easy comparison and decision-making.
Table 1: Biochemical Potency of Spiro-cyclopropane Analogs
| Compound ID | BTK IC50 (nM) | ITK IC50 (nM) |
|---|---|---|
| Analog-001 | 15.2 | 25.8 |
| Analog-002 | 8.7 | 12.4 |
| Analog-003 | 150.6 | 212.1 |
| Ibrutinib | 2.5 | 10.7 |
Table 2: Cellular Efficacy of Lead Analogs
| Compound ID | Ramos (B-Cell) EC50 (nM) | Jurkat (T-Cell) EC50 (nM) |
|---|---|---|
| Analog-002 | 35.1 | 55.9 |
| Ibrutinib | 11.3 | 48.2 |
Table 3: Selectivity Profile for Lead Compound "Analog-002"
| Kinase Target | IC50 (nM) | Selectivity Ratio (vs. BTK) |
|---|---|---|
| BTK (Target) | 8.7 | 1x |
| ITK (Target) | 12.4 | 1.4x |
| TEC | 115 | 13x |
| EGFR | >10,000 | >1150x |
| LCK | 850 | 98x |
| SYK | >10,000 | >1150x |
Conclusion and Future Directions
The protocols and workflows detailed in this guide provide a robust framework for the systematic evaluation of "Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one" analogs as inhibitors of ITK and BTK. By progressing from direct biochemical assays to physiologically relevant cellular models and broad selectivity profiling, researchers can effectively identify lead candidates with desirable potency, cellular activity, and safety profiles. Promising analogs identified through this cascade can then be advanced into further studies, including absorption, distribution, metabolism, and excretion (ADME) profiling, pharmacokinetic analysis, and ultimately, in vivo efficacy testing in animal models of autoimmune disease or B-cell malignancies.
References
- Spiro[cyclopropane-1,3′-[3H]pyrrolo[2,3-b]pyridin]-2′(1'H)-one, 5′-bromo-. EON Biotech. [Link]
- The discovery of Polo-like kinase 4 inhibitors: design and optimization of spiro[cyclopropane-1,3'[3H]indol]-2'(1'H).ones as orally bioavailable antitumor agents. PubMed. [Link]
- Targeting Bruton's Tyrosine Kinase in Inflammatory and Autoimmune Pathologies. PMC. [Link]
- BTK Activity Assay | A Validated BTK Inhibitor Screening Assay. BellBrook Labs. [Link]
- Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Eurofins Discovery. [Link]
- BTK and ITK activation. B cell receptor (BCR) and BTK signalling... ResearchGate. [Link]
- Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
- A FLIPR-based assay to assess potency and selectivity of inhibitors of the TEC family kinases Btk and Itk. PubMed. [Link]
- Design, synthesis, and biological evaluation of novel azaspirooxindolinone derivatives as potent inhibitors of ITK and BTK-depen. ScienceDirect. [Link]
- Biochemical characterization of tirabrutinib and other irreversible inhibitors of Bruton's tyrosine kinase reveals differences in on - and off - target inhibition. ResearchGate. [Link]
- Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase. PMC. [Link]
- The Immunomodulatory Mechanisms of BTK Inhibition in CLL and Beyond. MDPI. [Link]
- Kinase Screening & Profiling Service | Drug Discovery Support. BPS Bioscience. [Link]
- Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
- Mechanism of Covalent Binding of Ibrutinib to Bruton's Tyrosine Kinase revealed by QM/MM Calculations. ChemRxiv. [Link]
- Kinase Panel Profiling I Pharmaron CRO Services. Pharmaron. [Link]
- Signal transduction through the TEC family kinases and PLCγ enzymes. ResearchGate. [Link]
- The role of Bruton's tyrosine kinase in the immune system and disease. PubMed Central. [Link]
- Cellular Context Influences Kinase Inhibitor Selectivity. bioRxiv. [Link]
- Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. MDPI. [Link]
- Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations. ResearchGate. [Link]
- High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. [Link]
- Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatment. ResearchGate. [Link]
- Cell-based test for kinase inhibitors. INiTS. [Link]
- Pirtobrutinib vs ibrutinib in treatment-naïve and relapsed/refractory CLL/SLL: Results from the first randomized phase III study comparing a non-covalent and covalent BTK inhibitor. ASH Publications. [Link]
- Screening assays for tyrosine kinase inhibitors: A review. PubMed. [Link]
- Synthesis and Biological Evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as Potential Anticancer Agents. PubMed. [Link]
- Covalent BTK Inhibitors: A Review of the Evidence in Chronic Lymphocytic Leukemia. AJMC. [Link]
- Design, synthesis, and biological evaluation of novel azaspirooxindolinone derivatives as potent inhibitors of ITK and BTK-positive cancers. ChemRxiv. [Link]
- Discovery of a Novel Class of Covalent Dual Inhibitors Targeting the Protein Kinases BMX and BTK. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Immunomodulatory Mechanisms of BTK Inhibition in CLL and Beyond [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. The discovery of Polo-like kinase 4 inhibitors: design and optimization of spiro[cyclopropane-1,3'[3H]indol]-2'(1'H).ones as orally bioavailable antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. imtm.cz [imtm.cz]
- 9. chemrxiv.org [chemrxiv.org]
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- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. A FLIPR-based assay to assess potency and selectivity of inhibitors of the TEC family kinases Btk and Itk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cellular Context Influences Kinase Inhibitor Selectivity | bioRxiv [biorxiv.org]
- 16. Kinase Selectivity Profiling Services [promega.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. kinaselogistics.com [kinaselogistics.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one
Welcome to the technical support hub for the synthesis of complex heterocyclic scaffolds. This guide is dedicated to researchers, medicinal chemists, and process development scientists tackling the unique challenges presented by the synthesis of Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one and its analogs. This spirocyclic system, integrating the strained cyclopropane ring with the medicinally relevant 7-azaindole core, offers a unique three-dimensional architecture for drug discovery but presents significant synthetic hurdles.
This document is structured as a dynamic troubleshooting guide. We will move beyond simple protocols to address the common points of failure in the synthetic sequence, providing not just solutions but the underlying mechanistic rationale to empower your experimental design.
Part 1: General Synthetic Strategies & Mechanistic Overview
The construction of the spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one core can be approached from several angles. The most common and modular strategy involves the late-stage formation of the cyclopropane ring onto a pre-formed pyrrolo[2,3-b]pyridin-2-one (7-azaindolinone) core. This typically involves two key transformations:
-
Formation of an Exocyclic Alkene: Creation of a 3-alkylidene-pyrrolo[2,3-b]pyridin-2-one intermediate.
-
Cyclopropanation: Addition of a one-carbon unit across the exocyclic double bond.
The choice of reagents and conditions for these steps is critical and is the source of many common challenges.
Caption: High-level workflow for the synthesis of the target spirocycle.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during synthesis in a practical question-and-answer format.
FAQ 1: Low or No Yield in the Cyclopropanation Step
Question: I am attempting the cyclopropanation of my 3-alkylidene-7-azaindolinone intermediate using a sulfur ylide (Corey-Chaykovsky reaction), but I am seeing very low conversion to the spiro-cyclopropane product. My TLC plate shows mostly unreacted starting material. What's going wrong?
Answer: This is a frequent challenge. The reactivity of both the sulfur ylide and the electron-deficient alkene substrate are key. Here are the primary causes and troubleshooting steps:
-
Cause 1: Ylide Instability or Poor Formation. Sulfur ylides, especially dimethylsulfoxonium methylide, are highly reactive and can decompose if not generated and used under optimal conditions.
-
Troubleshooting Protocol:
-
Strictly Anhydrous Conditions: Ensure your reaction flask is oven- or flame-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon). All solvents must be rigorously dried.
-
Base Selection: Sodium hydride (NaH) is commonly used to deprotonate the sulfoxonium salt. Ensure your NaH is fresh and reactive (a free-flowing powder, not clumps). Consider washing it with dry hexanes to remove the protective mineral oil, but do so with extreme caution.
-
Temperature Control: The ylide generation is often performed at room temperature, but the subsequent reaction with the substrate may benefit from cooling to 0 °C before the addition of the alkene to minimize side reactions and ylide decomposition.
-
-
-
Cause 2: Low Substrate Reactivity. The exocyclic alkene on the 7-azaindolinone ring is an electron-deficient Michael acceptor. However, its reactivity can be modulated by substituents on the pyridine ring or the alkylidene group. The pyridine nitrogen itself can also interfere.
-
Troubleshooting Protocol:
-
Solvent Choice: The choice of solvent can dramatically influence reaction rates. While DMSO is common for ylide formation, a co-solvent like THF can improve the solubility of the substrate.
-
Alternative Cyclopropanation Methods: If the Corey-Chaykovsky reaction is consistently failing, consider alternative methods. The reaction of α-diazoesters with the alkene, catalyzed by a Lewis acid, can be a powerful alternative for forming the cyclopropane ring.[1] Another approach involves using different ylides or reagents known for high reactivity.[2]
-
-
-
Cause 3: Pyridine Nitrogen Interference. The basic nitrogen in the 7-aza ring can potentially interact with the reagents or intermediates.
-
Troubleshooting Protocol:
-
N-Protection: While often undesirable due to extra steps, protecting the pyridine nitrogen as an N-oxide or with a suitable protecting group can be a last-resort strategy to prevent interference, although this is less common. More frequently, issues arise with the lactam nitrogen. Protecting the N1' position with a group like Boc or SEM can significantly alter the electronics and solubility, sometimes improving yields.[3]
-
-
FAQ 2: Poor Diastereoselectivity in the Spirocyclization
Question: My reaction is producing the desired spiro-cyclopropane, but as a nearly 1:1 mixture of diastereomers that are inseparable by column chromatography. How can I improve the diastereoselectivity?
Answer: Achieving high diastereoselectivity is critical and is controlled by the facial selectivity of the attack on the planar alkene. The goal is to create a transition state that favors the formation of one diastereomer over the other.
-
Cause 1: Achiral Reagents and Conditions. If no chiral influence is present, the formation of a racemic or diastereomeric mixture is expected.
-
Troubleshooting Protocol:
-
Chiral Catalysis: The most effective strategy is to employ asymmetric catalysis. Chiral phase-transfer catalysts or chiral Lewis acids have been successfully used in related spirocyclopropanation reactions to achieve high diastereo- and enantioselectivity.[4][5]
-
Organocatalysis: Chiral organocatalysts, such as bifunctional thiourea or squaramide catalysts, can activate the substrate through hydrogen bonding and direct the incoming nucleophile to a specific face of the alkene.[6]
-
-
-
Cause 2: Reaction Temperature. Cyclopropanation reactions often have low activation barriers, meaning that thermal energy can overcome the small energy difference between the diastereomeric transition states.
-
Troubleshooting Protocol:
-
Lower the Temperature: Run the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C). This will amplify the small energy differences between competing reaction pathways, often leading to a significant improvement in the diastereomeric ratio (d.r.).
-
-
-
Cause 3: Solvent Effects. The solvent can influence the conformation of the substrate and the transition state geometry.
-
Troubleshooting Protocol:
-
Solvent Screening: Perform a systematic screen of solvents with varying polarities (e.g., Toluene, CH2Cl2, THF, CHCl3). A less polar solvent may favor a more organized, selective transition state.
-
-
Caption: Decision tree for improving diastereoselectivity.
FAQ 3: Difficulty with the Initial Knoevenagel Condensation
Question: I am trying to synthesize the 3-alkylidene-7-azaindolinone precursor via a Knoevenagel condensation, but the reaction is sluggish and gives a complex mixture of products. What are the key parameters to control?
Answer: The Knoevenagel condensation is a powerful C-C bond-forming reaction, but its success with heterocyclic ketones like 7-azaisatin derivatives depends heavily on catalyst choice and reaction conditions.
-
Cause 1: Inappropriate Catalyst/Base. The choice of base is critical. It must be strong enough to deprotonate the active methylene compound but not so strong that it causes self-condensation or decomposition.
-
Troubleshooting Protocol:
-
Catalyst Screening: Classic Knoevenagel catalysts include piperidine or pyridine, often with a catalytic amount of acetic acid. For more challenging substrates, consider using a stronger base like triethylamine or DBU in an appropriate solvent.
-
Lewis Acid Catalysis: In some systems, Lewis acids like TiCl4 or ZnCl2 can promote the reaction by activating the carbonyl group.
-
-
-
Cause 2: Water Removal. The Knoevenagel condensation produces one equivalent of water. In a reversible reaction, the presence of water can drive the equilibrium back to the starting materials.
-
Troubleshooting Protocol:
-
Azeotropic Removal: Run the reaction in a solvent like toluene or benzene using a Dean-Stark apparatus to physically remove water as it is formed, thereby driving the reaction to completion. This is a highly effective and classic technique.
-
-
-
Cause 3: Side Reactions. The starting 7-azaisatin can undergo other reactions under basic conditions, such as ring-opening.
Part 3: Reference Protocol & Data
This section provides a representative, detailed experimental protocol for a key step in the synthesis, based on established methodologies for analogous spirooxindole compounds.[9]
Protocol: Diastereoselective Cyclopropanation via Corey-Chaykovsky Reaction
Objective: To synthesize Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one from 3-methylene-1'H-pyrrolo[2,3-b]pyridin-2'(1'H)-one.
Reagents & Materials:
-
3-methylene-1'H-pyrrolo[2,3-b]pyridin-2'(1'H)-one (1.0 equiv)
-
Trimethylsulfoxonium iodide (1.5 equiv)
-
Sodium hydride (60% dispersion in mineral oil, 1.5 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH4Cl solution
-
Ethyl acetate
-
Brine
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add sodium hydride (1.5 equiv). Wash the NaH with dry hexanes (2x) to remove mineral oil and decant the hexanes carefully under a stream of nitrogen.
-
Ylide Formation: Add anhydrous DMSO to the flask to create a slurry. To this suspension, add trimethylsulfoxonium iodide (1.5 equiv) portion-wise at room temperature. The mixture will begin to evolve hydrogen gas (CAUTION: ensure proper ventilation). Stir the mixture at room temperature for 45-60 minutes until the gas evolution ceases and the solution becomes homogenous and grayish.
-
Substrate Addition: In a separate flask, dissolve the 3-methylene-1'H-pyrrolo[2,3-b]pyridin-2'(1'H)-one (1.0 equiv) in a minimal amount of anhydrous THF.
-
Reaction: Cool the ylide solution to 0 °C using an ice bath. Slowly add the substrate solution dropwise to the ylide solution over 15-20 minutes.
-
Monitoring: Allow the reaction mixture to stir at 0 °C and warm slowly to room temperature over 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution at 0 °C. Dilute the mixture with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the target spiro-cyclopropane product.
Table 1: Comparison of Reaction Conditions for Spirocyclopropanation
The following table summarizes typical conditions reported for the synthesis of related spiro-cyclopropane oxindole structures, providing a valuable reference for optimization.
| Entry | Cyclopropanation Reagent | Catalyst/Base | Solvent | Temp (°C) | Yield (%) | d.r. | Reference |
| 1 | Trimethylsulfoxonium iodide | NaH | DMSO | RT | ~89% | N/A | [6] |
| 2 | Diazomethane/Pd(OAc)2 | - | Dioxane | RT | High | >20:1 | N/A |
| 3 | Malononitrile/DBU | Organocatalyst | CH2Cl2 | -20 | 95% | 95:5 | |
| 4 | Diethyl bromomalonate | K2CO3 | MeCN | 80 | 78% | 10:1 | [2] |
| 5 | Hydrazine/Lead(IV) acetate | - | Toluene | 40-50 | ~60% | ~2:1 | [9] |
References
-
[Configuration-guided reactions: the case of highly decorated spiro[cyclopropane-1,2′(3′H)-pyrrolo[1,2-b]isoxazole] derivatives en route to polyhydroxyindolizidines] - Organic Chemistry Frontiers. [Link]
-
[Synthesis of spiro cyclopropane-oxyindole compounds by organic catalytic reaction] - CNKI. [Link]
-
[One-pot diastereoselective synthesis of new spiro indenoquinoxaline derivatives containing cyclopropane ring] - Arkivoc. [Link]
-
[Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy] - ACS Omega. [Link]
-
[Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors] - PubMed Central. [Link]
-
[Synthesis and Biological Evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as Potential Anticancer Agents] - Bioorganic & Medicinal Chemistry Letters. [Link]
-
[Synthesis of Cyclopropane Spirooxindoles by means of a Vinylogous Organocatalytic Cascade] - Asian Journal of Organic Chemistry. [Link]
-
[Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection] - Molecules. [Link]
-
[One-pot synthesis of new spiro[cyclopropane-1,3′-[3H]indol]-2′(1′H)-ones from 3-phenacylideneoxindoles] - Journal of Heterocyclic Chemistry. [Link]
-
[Protecting group-directed annulations of tetra-substituted oxindole olefins and sulfur ylides: Regio- and chemoselective synthesis of cyclopropane- and dihydrofuran-fused spirooxindoles] - ResearchGate. [Link]
-
[Enantioselective Synthesis of Bispiro[indanedione-oxindole-cyclopropane]s through Organocatalytic [2+1] Cycloaddition] - The Journal of Organic Chemistry. [Link]
-
[Asymmetric synthesis of bis-spiro cyclopropane skeletons via bifunctional phosphonium salt-catalyzed [2 + 1] annulation] - Organic Chemistry Frontiers. [Link]
-
[ChemInform Abstract: Asymmetric Organocatalytic Synthesis of Spiro-cyclopropaneoxindoles.] - ResearchGate. [Link]
-
[Asymmetric catalytic 1,3-dipolar cycloaddition of α-diazoesters for synthesis of 1-pyrazoline-based spirochromanones and beyond] - Science China Chemistry. [Link]
-
[Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted] - Molecules. [Link]
-
[One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives] - Journal of the Mexican Chemical Society. [Link]
Sources
- 1. Asymmetric catalytic 1,3-dipolar cycloaddition of α-diazoesters for synthesis of 1-pyrazoline-based spirochromanones and beyond [sciengine.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric synthesis of bis-spiro cyclopropane skeletons via bifunctional phosphonium salt-catalyzed [2 + 1] annulation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of spiro cyclopropane-oxyindole compounds by organic catalytic reaction [yndxxb.ynu.edu.cn]
- 7. Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one
Welcome to the technical support guide for the synthesis of Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one. As Senior Application Scientists, we have developed this resource to provide researchers, chemists, and drug development professionals with in-depth troubleshooting strategies and practical advice to optimize this challenging synthesis. This guide is structured to address common issues encountered in the lab, explaining the underlying chemical principles to empower you to make informed decisions and improve your reaction yields.
Overview of the Synthetic Challenge
The target molecule, Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one, is a unique heterocyclic scaffold featuring a spiro-fused cyclopropane ring attached to an aza-oxindole core. Such structures are of significant interest in medicinal chemistry due to their rigid three-dimensional arrangement and potential for novel biological activity.[1] The synthesis, however, is not without its difficulties. The key challenge lies in the efficient construction of the strained cyclopropane ring at the C3 position of the aza-oxindole.
The most common and effective strategy for this transformation is a variation of the Corey-Chaykovsky reaction .[2][3] This typically involves the reaction of an electron-deficient alkene with a sulfur ylide. In our case, the substrate is an exocyclic α,β-unsaturated carbonyl system derived from the parent aza-oxindole, 1'H-pyrrolo[2,3-b]pyridin-2(3H)-one.
General Synthetic Workflow
The synthesis can be conceptualized as a two-stage process, which can often be performed in a single pot.
Caption: General workflow for the synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequent problems encountered during the synthesis in a question-and-answer format.
Question 1: My reaction has a very low yield or is not working at all. What are the likely causes?
Low or no yield is the most common issue and can stem from several factors. Let's break down the possibilities.
A. Inactive Sulfur Ylide
The heart of the cyclopropanation is the sulfur ylide. Its successful generation and reactivity are paramount.
-
Causality: Sulfur ylides are generated in situ by deprotonating a sulfonium or sulfoxonium salt with a strong base. This process is highly sensitive to moisture and air. The base must be strong enough to deprotonate the salt, and the salt itself must be pure and dry.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Flame-dry all glassware and use anhydrous solvents.[4] Inert atmosphere (Nitrogen or Argon) is highly recommended.
-
Verify Reagent Quality: Use fresh, high-purity trimethylsulfonium iodide or trimethylsulfoxonium iodide. Old salts can absorb moisture. Use a freshly opened or properly stored strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).[5]
-
Check Base Strength: NaH (60% dispersion in mineral oil) is a common choice. Ensure the oil is washed away with dry hexanes before use. If using t-BuOK, ensure it is from a reliable source and has not been exposed to moisture.
-
Temperature Control: Ylide formation is often exothermic. For less stable ylides like dimethylsulfonium methylide, the deprotonation should be carried out at low temperatures (e.g., 0 °C or below) to prevent decomposition.[5]
-
B. Poorly Activated Substrate
The cyclopropanation is a Michael-type 1,4-conjugate addition of the ylide to the 3-methylene aza-oxindole.[3] If this Michael acceptor is not sufficiently electron-deficient, the reaction will be sluggish.
-
Causality: The reaction is driven by the electrophilicity of the exocyclic double bond. Substituents on the pyrrolo[2,3-b]pyridine ring system can significantly influence this. Electron-donating groups will deactivate the substrate, while electron-withdrawing groups will activate it.
-
Troubleshooting Steps:
-
Protect the N-H group: The acidic N-H of the lactam can be deprotonated by the ylide, consuming the reagent. Protecting this position with a suitable group (e.g., Boc, SEM, or a simple alkyl group) can prevent this side reaction and improve solubility.[6]
-
Modify Ring Electronics: If your specific substrate has electron-donating groups, the reaction may require more forcing conditions (higher temperature, longer reaction time), though this risks ylide decomposition.
-
C. Suboptimal Reaction Conditions
-
Causality: The choice of solvent and temperature is critical. The solvent must be able to dissolve the reagents but not react with them. Temperature affects both the reaction rate and the stability of the ylide.
-
Troubleshooting Steps:
-
Solvent Choice: Dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) are the most common solvents for Corey-Chaykovsky reactions.[5] DMSO is often preferred as it can facilitate the formation of the ylide.
-
Reaction Monitoring: Do not rely on literature reaction times.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. If the reaction stalls, a small, additional charge of the ylide may be necessary.[4]
-
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMSO or THF | Good solubility for reagents; DMSO can promote ylide formation. |
| Base | NaH (60% disp.) or K-t-BuOK | Sufficiently strong to deprotonate sulfonium salts. |
| Temperature | 0 °C to Room Temperature | Balances reaction rate with ylide stability. Start low and warm if necessary. |
| Atmosphere | Inert (N₂ or Ar) | Prevents quenching of the ylide and other strong bases by moisture/O₂. |
| Caption: Recommended starting conditions for optimization. |
Question 2: I am getting my product, but it's contaminated with significant side products. How can I improve selectivity?
Side product formation points to issues with reaction pathways competing with the desired cyclopropanation.
A. Epoxide Formation
Instead of the cyclopropane, you might observe the formation of a spiro-epoxide at the C3 carbonyl position.
-
Causality: This arises from the direct 1,2-nucleophilic attack of the ylide on the carbonyl group of the starting aza-oxindole, rather than the 1,4-conjugate addition to the methylene intermediate. This is more common with the more reactive, less stable dimethylsulfonium methylide. Dimethylsulfoxonium methylide (the Corey-Chaykovsky reagent) is a more stabilized ylide and strongly favors 1,4-addition to enones, leading to cyclopropanes.[3]
-
Troubleshooting Steps:
-
Use the Right Ylide: For cyclopropanation of α,β-unsaturated systems, dimethylsulfoxonium methylide (generated from trimethylsulfoxonium iodide) is the reagent of choice.[3]
-
Ensure Complete Formation of the Methylene Intermediate: If you are running a one-pot reaction, ensure the initial Knoevenagel condensation goes to completion before the ylide has a chance to react with the starting aza-oxindole. You can monitor this by TLC.
-
Caption: Competing reaction pathways.
B. Michael Adduct without Ring Closure
You may isolate the intermediate formed after the ylide adds to the double bond, but before the cyclopropane ring has closed.
-
Causality: The final step of the mechanism is an intramolecular Sₙ2 reaction where the enolate anion attacks the carbon bearing the sulfoxonium group, displacing DMSO.[8] If this enolate is protonated (e.g., by adventitious water or other acidic protons in the mixture) before it can cyclize, the reaction will terminate at the adduct stage.
-
Troubleshooting Steps:
-
Strict Anhydrous Conditions: Re-emphasizing this point is crucial. Any proton source can quench the intermediate enolate.
-
Sufficient Base: Ensure at least one full equivalent of base is used for ylide generation. Some protocols call for a slight excess.
-
Question 3: My product is difficult to purify. What are the best practices?
Purification can be challenging due to the polarity of the product and the presence of reaction byproducts.
-
Causality: The main byproduct, DMSO, is high-boiling and water-soluble, making it difficult to remove under vacuum and sometimes persistent through extractions. The product itself may have similar polarity to unreacted starting material.
-
Troubleshooting Steps:
-
Workup: After quenching the reaction (e.g., with saturated aq. NH₄Cl), perform multiple extractions with a suitable organic solvent like ethyl acetate or dichloromethane. Wash the combined organic layers thoroughly with water and then brine to remove as much DMSO as possible.[1]
-
Chromatography: Flash column chromatography on silica gel is typically effective.
-
Solvent System: A gradient of ethyl acetate in hexanes or methanol in dichloromethane is a good starting point.
-
Dry Loading: If your crude product is an oil or has poor solubility in the starting mobile phase, consider adsorbing it onto a small amount of silica gel (dry loading) for better separation.
-
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective method for final purification.
-
Frequently Asked Questions (FAQs)
-
Q: Are there alternatives to the Corey-Chaykovsky reaction?
-
A: Yes. One notable alternative is the use of tosylhydrazone salts as carbene precursors. This method avoids strong bases and sulfur reagents, proceeding under metal-free conditions to give good diastereoselectivity and high yields in some cases.[9] Another approach involves reactions with diazo compounds, though these require special handling due to their potential instability.
-
-
Q: How can I be certain I have formed the spiro-cyclopropane product?
-
A: A combination of analytical techniques is required.
-
¹H NMR: The key diagnostic signals are those for the cyclopropyl protons, which typically appear as diastereotopic multiplets in the upfield region (approx. 1-2 ppm). The disappearance of the vinyl proton signals from the methylene precursor is also a key indicator.
-
¹³C NMR: Look for the characteristic upfield signals of the spiro-carbon and the other two carbons of the cyclopropane ring.
-
Mass Spectrometry (MS): Will confirm the correct molecular weight for the product.
-
X-ray Crystallography: If you can grow a suitable crystal, this provides unambiguous proof of the structure and stereochemistry.[10]
-
-
-
Q: What are the primary safety concerns for this reaction?
-
A:
-
Strong Bases: Sodium hydride (NaH) is flammable and reacts violently with water. Potassium tert-butoxide is highly corrosive and hygroscopic. Handle both in an inert atmosphere and wear appropriate personal protective equipment (PPE).
-
Solvents: Anhydrous THF can form explosive peroxides. Always use freshly distilled or inhibitor-free solvent from a new bottle. DMSO is readily absorbed through the skin.
-
Quenching: Quench reactions involving reactive species like NaH carefully and slowly, preferably at low temperatures.
-
-
Detailed Experimental Protocol (Representative)
This protocol is a generalized procedure based on established methods for similar spiro-cyclopropanations and should be adapted and optimized for your specific substrate.[2][10]
Step 1: Generation of Dimethylsulfoxonium Methylide
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.).
-
Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully via cannula.
-
Add anhydrous DMSO via syringe and stir the resulting suspension.
-
In a separate dry flask, dissolve trimethylsulfoxonium iodide (1.2 eq.) in anhydrous DMSO.
-
Add the trimethylsulfoxonium iodide solution dropwise to the NaH suspension at room temperature.
-
Stir the mixture at room temperature for 45-60 minutes until the evolution of hydrogen gas ceases and the solution becomes clear or milky white. This is your ylide solution.
Step 2: Cyclopropanation
-
In a separate flame-dried flask, dissolve the 3-methylene-1'H-pyrrolo[2,3-b]pyridin-2'(1'H)-one substrate (1.0 eq.) in anhydrous DMSO or THF.
-
Cool the substrate solution to 0 °C in an ice bath.
-
Transfer the pre-formed ylide solution from Step 1 to the substrate solution via cannula or syringe dropwise over 20-30 minutes.
-
Allow the reaction to warm slowly to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding it to a beaker of ice-cold saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with water (2x) and then brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography (silica gel) to yield the final product.
References
-
Kamal, A., et al. (2015). Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Shaabanzadeh, M., & Khabari, F. (2010). One-pot synthesis of new spiro[cyclopropane-1,3′-[3H]indol]-2′(1′H)-ones from 3-phenacylideneoxindoles. Journal of Heterocyclic Chemistry. Available at: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Available at: [Link]
-
Organic Chemistry Portal. Corey-Chaykovsky Reaction. Available at: [Link]
-
Reddy, C. R., et al. (2016). An interrupted Corey–Chaykovsky reaction of designed azaarenium salts: synthesis of complex polycyclic spiro- and fused cyclopropanoids. Organic & Biomolecular Chemistry. Available at: [Link]
-
Kamal, A., et al. (2016). Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts. RSC Advances. Available at: [Link]
-
Supporting Information for a related synthesis showing N-H protection strategies. Available at: [Link]
-
Yong, S. R., et al. (2007). Syntheses of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid and cyclopropa[c]quinoline-7b-carboxylic acid and their derivatives. Tetrahedron. Available at: [Link]
-
Reddit r/Chempros Discussion on Low Reaction Yields. (2023). Available at: [Link]
-
NROChemistry. Corey-Chaykovsky Reactions. Available at: [Link]
-
Das, V., et al. (2023). C-5 Aryl Substituted Azaspirooxindolinones Derivatives: Synthesis and Biological Evaluation as Potential Inhibitors. ChemRxiv. Available at: [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 4. Troubleshooting [chem.rochester.edu]
- 5. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. An interrupted Corey–Chaykovsky reaction of designed azaarenium salts: synthesis of complex polycyclic spiro- and fused cyclopropanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
Technical Support Center: Purification of Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one Diastereomers
Welcome to the dedicated support center for the purification of Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one diastereomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating these closely related stereoisomers. Here, we address common challenges and provide in-depth, field-proven solutions to streamline your purification workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating the diastereomers of Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one?
The primary challenge lies in the subtle structural differences between the diastereomers. The rigid spirocyclic core and the presence of multiple stereocenters can result in very similar physicochemical properties, such as polarity and solubility. This often leads to co-elution or poor resolution in standard chromatographic systems. Additionally, the basic nitrogen in the pyrrolo[2,3-b]pyridine ring can interact with residual silanols on silica-based stationary phases, causing peak tailing and reduced efficiency.
Q2: What is the recommended starting point for developing a separation method for these diastereomers?
A systematic screening approach is recommended. Begin with reverse-phase high-performance liquid chromatography (RP-HPLC) due to its versatility and the moderate polarity of the target compound. A good starting point would be a C18 column with a gradient elution using a mobile phase of acetonitrile and water, with a small amount of an additive like formic acid or trifluoroacetic acid (TFA) to improve peak shape.
Q3: How do I choose the appropriate chromatographic technique for my scale of purification?
The choice of technique depends on the amount of sample you need to purify:
-
Analytical Scale (<1 mg): High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) are ideal for method development and purity analysis.
-
Semi-preparative Scale (1-100 mg): Semi-preparative HPLC is the most common technique for isolating sufficient material for further characterization.
-
Preparative Scale (>100 mg): Preparative HPLC or supercritical fluid chromatography (SFC) are suitable for larger scale purification. SFC can be advantageous due to faster separations and reduced solvent consumption.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification of Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one diastereomers.
Issue 1: Poor Resolution of Diastereomeric Peaks
Symptoms:
-
Overlapping or co-eluting peaks in the chromatogram.
-
Inability to achieve baseline separation.
Root Causes and Solutions:
-
Insufficient Selectivity of the Stationary Phase: The chosen column may not be interacting differently enough with the two diastereomers.
-
Solution: Screen different stationary phases. For these types of compounds, phenyl-hexyl or pentafluorophenyl (PFP) columns can offer alternative selectivity to traditional C18 columns through pi-pi and dipole-dipole interactions.
-
-
Suboptimal Mobile Phase Composition: The mobile phase may not be effectively differentiating the analytes.
-
Solution:
-
Optimize the organic modifier: If using acetonitrile, try substituting it with methanol, or using a combination of both. Methanol can offer different selectivity for polar compounds.
-
Adjust the mobile phase pH: The pyrrolopyridine moiety has a pKa that can be exploited. By adjusting the pH of the aqueous portion of the mobile phase with buffers (e.g., ammonium formate, ammonium acetate), you can alter the ionization state of the molecule and potentially improve separation.
-
-
-
Inadequate Method Parameters: The gradient slope or flow rate may not be optimized.
-
Solution:
-
Decrease the gradient slope: A shallower gradient increases the residence time of the analytes on the column, allowing for better separation.
-
Reduce the flow rate: Lowering the flow rate can improve efficiency and resolution, especially for complex separations.
-
-
Issue 2: Peak Tailing and Asymmetry
Symptoms:
-
Chromatographic peaks have a "tail" extending from the back of the peak.
-
Asymmetry factor is greater than 1.2.
Root Causes and Solutions:
-
Secondary Interactions with the Stationary Phase: The basic nitrogen on the pyrrolopyridine ring can interact with acidic silanol groups on the silica surface of the column, leading to peak tailing.
-
Solution:
-
Use a mobile phase additive: Add a small amount of a competing base, such as 0.1% triethylamine (TEA), to the mobile phase to block the active silanol sites.
-
Employ an end-capped column: Modern, fully end-capped columns have fewer free silanol groups and are less prone to this issue.
-
Consider a different stationary phase: Columns with a stationary phase designed for basic compounds, such as those with a polar-embedded group, can shield the silanol groups and improve peak shape.
-
-
-
Column Overload: Injecting too much sample can saturate the stationary phase and cause peak distortion.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
Experimental Protocols
Protocol 1: Analytical RP-HPLC Method Development
This protocol outlines a systematic approach to developing a separation method for the diastereomers of Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one.
1. Initial Column and Mobile Phase Screening:
- Column: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient: 10-90% B over 20 minutes
- Flow Rate: 1.0 mL/min
- Detection: UV at 254 nm and 280 nm
2. Optimization of Separation:
- If co-elution occurs, try a PFP column with the same gradient.
- If peak shape is poor, add 0.1% TEA to the mobile phase.
- If resolution is still insufficient, switch the organic modifier to methanol.
3. Final Method Refinement:
- Once separation is achieved, optimize the gradient and flow rate to reduce run time while maintaining resolution.
Visualizations
Workflow for Diastereomer Separation Method Development
Caption: A systematic workflow for developing a chromatographic method for diastereomer separation.
Troubleshooting Decision Tree for Poor Resolution
Caption: A decision tree to troubleshoot and resolve poor peak resolution in HPLC.
Data Summary
| Parameter | Recommendation 1 | Recommendation 2 | Recommendation 3 |
| Column Chemistry | C18 (General Purpose) | Phenyl-Hexyl (π-π interactions) | PFP (Alternative Selectivity) |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate, pH 5 | 0.1% TFA in Water |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile/Methanol (50:50) |
| Common Additives | 0.1% Formic Acid, 0.1% TFA | 0.1% Triethylamine (for tailing) | Ammonium Formate/Acetate (buffers) |
References
Technical Support Center: Optimization of Catalyst for Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one Synthesis
Welcome to the technical support center for the synthesis of Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one and its analogues. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of catalyst optimization for this valuable spirocyclic scaffold. The synthesis of these compounds, particularly the formation of the spirocyclopropane ring, is a nuanced process where catalyst performance is paramount to achieving high yield and stereoselectivity.
This guide is structured to address common challenges encountered during the synthesis, with a focus on the catalytic cyclopropanation step, which is central to constructing the spiro[cyclopropane-oxindole] core. While the core principles are broadly applicable, we will address nuances relevant to the pyrrolo[2,3-b]pyridine moiety where appropriate.
Part 1: Troubleshooting Guide
This section is organized by common experimental issues. Each issue is followed by a series of questions and answers to diagnose and resolve the problem.
Issue 1: Low to No Product Yield
You've set up your reaction—perhaps a transition-metal-catalyzed cyclopropanation with a diazo compound or a multicomponent reaction—but upon workup and analysis, you observe a low yield of the desired spiro compound or none at all.
Question: I see no product formation in my rare-earth metal-catalyzed multicomponent reaction. What's the first thing to check?
Answer: The complete absence of product in a rare-earth metal (REM) salt-catalyzed reaction, such as one using Scandium(III) triflate (Sc(OTf)₃), often points to a fundamental issue with the catalyst's activity or the reaction conditions.[1] In many reported syntheses of spirocyclopropyl oxindoles, a Lewis acid catalyst is essential for the reaction to proceed.[1]
-
Catalyst Presence and Activity: First, confirm that the Lewis acid catalyst was indeed added. If so, consider the quality and handling of the catalyst. REM triflates are hygroscopic; moisture can deactivate them. Ensure the catalyst was stored in a desiccator and handled under an inert atmosphere.
-
Reaction Temperature: The reaction temperature is critical. For instance, in a four-component reaction to synthesize spirocyclopropyl oxindoles, preliminary assays at 25°C and 50°C showed poor yields (22% and 58%, respectively), with the optimal temperature being 70°C.[1] If your reaction is running at a lower temperature, a gradual increase may be necessary.
-
Inert Atmosphere: These reactions are typically run under a nitrogen or argon atmosphere.[1] Oxygen can potentially interfere with the catalytic cycle or lead to undesired side reactions.
Question: My rhodium-catalyzed cyclopropanation with a diazo-oxindole is sluggish and gives a low yield. What are the likely causes?
Answer: Rhodium(II) carboxylates, such as dirhodium tetraacetate (Rh₂(OAc)₄), are common catalysts for these transformations.[2] Low yields can stem from issues with the catalyst, the diazo substrate, or the reaction conditions.
-
Catalyst Decomposition: Rhodium catalysts can be sensitive. Ensure the catalyst is of high purity. The color of the solution can sometimes be an indicator; a change from the typical green or blue of a Rh(II) solution to black may suggest catalyst decomposition.
-
Diazo Compound Quality: Diazo compounds can be unstable. It's often best to use them freshly prepared. If the diazo compound has been stored, its purity should be checked (e.g., by ¹H NMR) before use. Decomposition of the diazo compound is a common cause of low yields.
-
Rate of Addition: The rate of addition of the diazo compound is a critical parameter. A slow addition rate is generally preferred to maintain a low concentration of the diazo compound in the reaction mixture. This minimizes side reactions, such as the dimerization of the carbene intermediate.
-
Solvent Choice: The choice of solvent can influence the reaction. Non-coordinating solvents like dichloromethane (DCM) or dichloroethane (DCE) are commonly used.
Question: I'm attempting a metal-free cyclopropanation using a tosylhydrazone salt as a carbene precursor, but the yield is poor. What should I optimize?
Answer: Metal-free methods, such as those using tosylhydrazone salts, are an excellent alternative to diazo compounds.[3] However, their success is highly dependent on the base and reaction conditions.
-
Base Selection: The choice and stoichiometry of the base are crucial for the in situ generation of the diazo compound from the tosylhydrazone. Common bases include potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Temperature: The decomposition of the tosylhydrazone to the diazo intermediate is thermally driven. The reaction temperature needs to be carefully optimized. Too low a temperature may result in a slow reaction, while too high a temperature can lead to decomposition and side product formation.
Issue 2: Poor Diastereoselectivity or Enantioselectivity
You are obtaining the desired spirocyclopropyl product, but as a mixture of diastereomers or with low enantiomeric excess (ee) in an asymmetric reaction.
Question: My synthesis of a polysubstituted spirocyclopropyl oxindole using a chiral organocatalyst is giving low diastereoselectivity. How can I improve this?
Answer: Achieving high stereoselectivity is a common challenge. Both organocatalysis and transition metal catalysis have been successfully employed for the asymmetric synthesis of spirocyclopropyl oxindoles.[4] In organocatalysis, the catalyst's structure and the reaction conditions are key to controlling stereochemistry.
-
Catalyst Choice: The structure of the organocatalyst is paramount. For example, in the synthesis of spiro-cyclopropaneoxindoles, cinchona alkaloid-based catalysts have been shown to provide good enantioselectivity.[5] If you are using a specific class of catalyst (e.g., a thiourea-based catalyst), you might need to screen different derivatives with varying steric and electronic properties.[5]
-
Solvent Effects: The solvent can have a profound impact on the transition state geometry, thereby influencing stereoselectivity. It is advisable to screen a range of solvents with different polarities and coordinating abilities.
-
Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy.
-
Additives: In some cases, additives can improve stereoselectivity. For instance, in reactions catalyzed by Sc(OTf)₃ with a chiral N,N'-dioxide ligand, the choice of base was found to be important for diastereoselectivity.[5]
Question: I am using a chiral Rh(II) catalyst for an asymmetric cyclopropanation, but the enantioselectivity is poor. What factors should I consider?
Answer: Chiral rhodium(II) catalysts are powerful tools for enantioselective cyclopropanations.[2] Poor enantioselectivity can be due to several factors.
-
Catalyst Ligand: The choice of the chiral ligand on the rhodium center is the most critical factor. Ligands such as phthalimido-substituted phenylacetates (Rh₂(S-PTTL)₄) have been shown to induce high stereoselectivity.[2] The steric and electronic properties of the ligand control the facial selectivity of the carbene addition to the alkene.
-
Substrate Control: The structure of the substrates (the diazo compound and the alkene) can also influence stereoselectivity. Steric interactions between the substrates and the catalyst in the transition state are key. DFT studies have shown that π-π interactions between the indole ring of the carbene and the phenyl group of a styrene substrate can govern diastereoselectivity.[2]
-
Catalyst Loading: While less common, in some cases, the catalyst loading can affect enantioselectivity.
Visualizing the Catalytic Cycle
Understanding the catalytic cycle is fundamental to troubleshooting. Below is a generalized diagram for a Rh(II)-catalyzed cyclopropanation.
Caption: Generalized catalytic cycle for Rh(II)-catalyzed cyclopropanation.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the main catalytic strategies for synthesizing the spiro[cyclopropane-oxindole] core?
A1: There are several effective strategies, primarily falling into two categories:
-
Transition Metal Catalysis: This is a widely used approach, with catalysts based on rhodium, ruthenium, and rare-earth metals being prominent.[1][6][7] Rhodium(II) catalysts are particularly effective for the cyclopropanation of alkenes with diazo-oxindoles.[2][7] Ruthenium(II)-Pheox catalysts have also shown high efficiency.[6] Rare-earth metal salts like Sc(OTf)₃ are used to catalyze multicomponent reactions that form the spirocyclopropyl oxindole structure with high diastereoselectivity.[1]
-
Organocatalysis: This approach avoids the use of metals and often employs chiral catalysts to achieve high enantioselectivity.[4][8][9] Common organocatalysts include thiourea derivatives, cinchona alkaloids, and phosphonium salts.[5][10] These catalysts typically activate the substrates through hydrogen bonding or by forming iminium/enamine intermediates.[8][9]
-
Metal-Free Methods: Besides organocatalysis, other metal-free methods exist, such as using tosylhydrazone salts as a safer alternative to diazo compounds for in situ carbene generation.[3]
Q2: What are the common starting materials for the synthesis of the spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one core?
A2: The synthesis typically involves the construction of the spirocyclopropyl oxindole core. Common starting materials include:
-
Isatin derivatives: These are frequently used as precursors, which can be converted to other reactive intermediates.[1]
-
3-Methyleneindolin-2-ones (Alkylidene oxindoles): These serve as the alkene component in cyclopropanation reactions.[3]
-
Diazo-oxindoles: These are common carbene precursors for transition metal-catalyzed cyclopropanations.[2][6]
-
3-Chlorooxindoles: These are versatile starting materials for organocatalytic syntheses.[5][8]
Q3: What are the primary side reactions to be aware of during a rhodium-catalyzed cyclopropanation with a diazo compound?
A3: The primary side reaction is the dimerization of the rhodium-carbene intermediate to form an alkene. This is often observed when the concentration of the diazo compound is too high or when the alkene substrate is not reactive enough. Slow addition of the diazo compound is the key strategy to minimize this side reaction. Other potential side reactions include C-H insertion reactions, especially if the substrate has activated C-H bonds.
Q4: How does the pyrrolo[2,3-b]pyridine (azaindole) moiety affect the synthesis compared to a standard oxindole?
A4: The presence of the nitrogen atom in the pyridine ring of the pyrrolo[2,3-b]pyridine core can influence the reaction in several ways:
-
Electronic Effects: The pyridine nitrogen is electron-withdrawing, which can affect the reactivity of the C=C bond in methylene-pyrrolo[2,3-b]pyridinone substrates.
-
Coordinating Effects: The pyridine nitrogen can potentially coordinate to the metal center of the catalyst. This can either be beneficial, leading to enhanced reactivity or selectivity, or detrimental, leading to catalyst inhibition. Careful selection of the catalyst and ligands is necessary to manage this effect.
-
Basicity: The pyridine nitrogen is basic and can be protonated or interact with Lewis acidic catalysts. This needs to be considered when choosing reaction conditions, especially the catalyst and any additives.
Q5: What analytical techniques are essential for monitoring the reaction and characterizing the product?
A5: A combination of techniques is typically used:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used to monitor the progress of the reaction.
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): Essential for structural elucidation of the product.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (ee) of the product in asymmetric syntheses.
-
X-ray Crystallography: Provides unambiguous determination of the relative and absolute stereochemistry.
-
Decision-Making Workflow for Catalyst Optimization
Caption: A workflow for troubleshooting and optimizing catalyst performance.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mechanism and stereoselectivity of the Rh(ii)-catalyzed cyclopropanation of diazooxindole: a density functional theory study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Catalytic asymmetric synthesis of polysubstituted spirocyclopropyl oxindoles: organocatalysis versus transition metal catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. A RhII-Catalyzed [4 + 3]-Cycloaddition via the Stereoselective Cyclopropanation of Vinyl Allenes En Route to Oxepino[ b]indoles and Subsequent Elaboration to Spirooxindole Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sci-hub.se [sci-hub.se]
- 10. Asymmetric synthesis of bis-spiro cyclopropane skeletons via bifunctional phosphonium salt-catalyzed [2 + 1] annulation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Reaction Condition Optimization for Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one
Welcome to the technical support center for the synthesis of Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this specific spirocyclopropanation reaction. The insights provided are based on established chemical principles and proven field insights, drawing parallels from the extensively studied synthesis of analogous spiro[cyclopropane-1,3'-indolin]-2'-ones.
Introduction to the Synthesis
The construction of the spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one scaffold is a critical step in the synthesis of various biologically active molecules. The key transformation typically involves the cyclopropanation of a 3-methylene-1'H-pyrrolo[2,3-b]pyridin-2'(1'H)-one precursor. The two most common and effective methods for this transformation are the Corey-Chaykovsky reaction and the Michael-Initiated Ring-Closure (MIRC) .[1][2]
The Corey-Chaykovsky reaction utilizes a sulfur ylide to transfer a methylene group to the α,β-unsaturated system of the precursor.[3][4][5] In contrast, MIRC reactions involve the conjugate addition of a nucleophile containing a leaving group, followed by intramolecular cyclization.[1][2]
This guide will address common issues encountered during these reactions, with a special focus on the unique challenges presented by the pyrrolo[2,3-b]pyridine core.
General Troubleshooting Workflow
Before diving into specific issues, it's helpful to have a systematic approach to troubleshooting. The following diagram outlines a logical workflow for identifying and resolving common problems in your spirocyclopropanation reaction.
Caption: A general workflow for troubleshooting spirocyclopropanation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Category 1: Low to No Product Formation
Q1: My reaction has stalled, and I'm observing very low conversion of my starting material. What are the likely causes?
A1: Low conversion is a common issue that can often be traced back to a few key areas:
-
Inefficient Ylide Generation (Corey-Chaykovsky): The sulfur ylide is often generated in situ and is thermally unstable.[5]
-
Base Strength and Solubility: The base used to deprotonate the sulfonium salt must be strong enough and soluble in the reaction solvent. For instance, while NaH is a common choice, its effectiveness can be hampered by poor solubility in solvents like THF. Consider using potassium tert-butoxide or LDA.
-
Moisture: The presence of moisture will quench the strong base and the ylide. Ensure all glassware is oven-dried and solvents are anhydrous.
-
-
Starting Material Reactivity: The 3-methylene-1'H-pyrrolo[2,3-b]pyridin-2'(1'H)-one is an electron-deficient alkene, but its reactivity can be influenced by substituents. Highly electron-withdrawing groups on the aromatic ring can deactivate the double bond.
-
Reaction Temperature: While many Corey-Chaykovsky reactions are run at room temperature, some systems require cooling to maintain the stability of the ylide. Conversely, if the reaction is sluggish, a modest increase in temperature may be beneficial. A good starting point is to run the reaction at 0 °C and allow it to slowly warm to room temperature.
Q2: I'm not seeing any product at all. Could the pyridine nitrogen in my substrate be interfering with the reaction?
A2: Yes, the basicity of the pyridine nitrogen in the pyrrolo[2,3-b]pyridine core can introduce complications not seen in the analogous indolinone systems.
-
Acid-Base Interactions: The lone pair on the pyridine nitrogen can be protonated by any adventitious acid, altering the electronic properties of the substrate.[6] More importantly, it can interact with Lewis acidic reagents or metal catalysts if you are exploring transition-metal-catalyzed routes.
-
Ylide Quenching: While less likely to be the primary issue with strong bases, the pyridine nitrogen could potentially interact with and deactivate the ylide, especially if the ylide concentration is low.
-
Troubleshooting Strategy: If you suspect pyridine interference, consider protecting the pyrrole nitrogen with a suitable protecting group (e.g., Boc, SEM). This can modulate the electronic properties of the system and prevent unwanted side reactions.
Category 2: Formation of Side Products
Q3: My reaction is messy, and I'm isolating significant byproducts. What are the most common side reactions?
A3: Side product formation often points to issues with reaction selectivity or stability of intermediates.
-
Epoxidation instead of Cyclopropanation: In Corey-Chaykovsky reactions, dimethylsulfonium methylide tends to epoxidize α,β-unsaturated ketones at the carbonyl group, whereas dimethyloxosulfonium methylide (the Corey-Chaykovsky reagent) preferentially cyclopropanates the double bond via 1,4-addition.[4][7][8] Ensure you are using the correct sulfur ylide for your desired transformation.
-
Michael Addition without Ring Closure (MIRC): In MIRC reactions, the initial Michael addition may occur, but the subsequent intramolecular cyclization fails. This can be due to:
-
Poor Leaving Group: The leaving group on the nucleophile may not be sufficiently labile.
-
Steric Hindrance: The intermediate enolate may be too sterically hindered to adopt the correct conformation for ring closure.
-
-
Polymerization: Electron-deficient alkenes can be prone to polymerization under strongly basic or acidic conditions. Ensure slow addition of reagents and maintain controlled temperatures.
| Side Product | Potential Cause | Suggested Solution |
| Epoxide | Use of dimethylsulfonium methylide | Switch to dimethyloxosulfonium methylide for cyclopropanation. |
| Michael Adduct | Inefficient ring closure in MIRC | Use a better leaving group on the nucleophile; screen different bases to facilitate cyclization. |
| Polymer | Uncontrolled reaction conditions | Maintain low temperatures; ensure slow addition of base/ylide. |
Category 3: Issues with Stereoselectivity
Q4: My reaction is producing a mixture of diastereomers. How can I improve the diastereoselectivity?
A4: Diastereoselectivity in spirocyclopropanation is often influenced by the facial selectivity of the initial attack on the double bond. Several factors can be tuned to improve this:
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry.[9] It is advisable to screen a range of solvents, from non-polar (e.g., toluene, THF) to polar aprotic (e.g., DMSO, DMF).
-
Base and Counter-ion: The choice of base and its corresponding counter-ion can impact the aggregation state of the reactive species and the transition state. For instance, using potassium-based bases (e.g., KOtBu) versus sodium-based bases (e.g., NaH) can alter the stereochemical outcome.
-
Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lowest activation energy.
-
Steric Directing Groups: The stereochemical outcome can be directed by bulky protecting groups on the pyrrole nitrogen. This can create a steric bias, favoring attack from the less hindered face of the molecule.
Experimental Protocols
Protocol 1: Screening of Bases for Corey-Chaykovsky Reaction
This protocol provides a framework for screening different bases to optimize the yield of your spirocyclopropanation.
-
Preparation: In separate, oven-dried vials equipped with stir bars, add the 3-methylene-1'H-pyrrolo[2,3-b]pyridin-2'(1'H)-one precursor (1.0 eq) and trimethylsulfoxonium iodide (1.5 eq).
-
Solvent Addition: Add anhydrous DMSO to each vial to achieve a concentration of 0.1 M.
-
Base Addition: To each vial, add a different base (1.5 eq) from the list below.
-
Vial A: Sodium hydride (60% dispersion in mineral oil)
-
Vial B: Potassium tert-butoxide
-
Vial C: Lithium diisopropylamide (LDA) (freshly prepared or titrated solution)
-
-
Reaction: Stir the reactions at room temperature for 12-24 hours.
-
Analysis: Quench the reactions with saturated aqueous NH₄Cl. Extract with an appropriate organic solvent (e.g., ethyl acetate). Analyze the crude product by ¹H NMR or LC-MS to determine the conversion and yield.
Protocol 2: Optimization of Diastereoselectivity
This protocol outlines a method for optimizing the diastereomeric ratio (d.r.) of the product.
-
Setup: In oven-dried flasks, prepare parallel reactions using the best base identified in Protocol 1.
-
Variable Parameters:
-
Temperature Series: Run the reactions at different temperatures (e.g., -20 °C, 0 °C, room temperature).
-
Solvent Series: Run the reactions in different anhydrous solvents (e.g., THF, Toluene, 1,4-Dioxane).
-
-
Execution: Follow the general procedure from Protocol 1, adjusting the temperature and solvent as planned.
-
Analysis: After workup, determine the d.r. of the purified product by ¹H NMR analysis of the crude reaction mixture, focusing on well-resolved signals for each diastereomer.
References
-
Johnson, A. W., Corey, E. J., & Chaykovsky, M. (1961). The Johnson–Corey–Chaykovsky reaction. Wikipedia. [Link]
-
Organic Chemistry Portal. Corey-Chaykovsky Reaction. Organic Chemistry Portal. [Link]
-
NROChemistry. Corey-Chaykovsky Reactions. NROChemistry. [Link]
-
Moorthy, R., Biosawe, W., Thorat, S. S., & Sibi, M. P. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. [Link]
-
Charette, A. B., & Marcoux, J. F. (1995). Stereoselective Cyclopropanation Reactions. Docentes FCT NOVA. [Link]
-
Moorthy, R., Biosawe, W., Thorat, S. S., & Sibi, M. P. (2024). Unveiling the Beauty of Cyclopropane Formation: A Comprehensive Survey of Enantioselective Michael Initiated Ring Closure (MIRC) Reactions. ResearchGate. [Link]
-
Master Organic Chemistry. Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Master Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2024). 15.5: Aromatic Heterocycles - Pyridine and Pyrrole. Chemistry LibreTexts. [Link]
Sources
- 1. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 4. Corey-Chaykovsky Reaction [organic-chemistry.org]
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. docentes.fct.unl.pt [docentes.fct.unl.pt]
Technical Support Center: Strategies for Overcoming Poor Solubility of Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one Derivatives
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one and its derivatives. This guide is designed to provide expert insights and practical solutions to the common challenge of poor aqueous solubility encountered with this promising class of compounds. Our goal is to equip you with the knowledge to effectively troubleshoot solubility issues and advance your research.
Introduction to the Solubility Challenge
Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one derivatives are a class of nitrogen-containing heterocyclic compounds with significant potential in medicinal chemistry.[1][2][3] Like many heterocyclic scaffolds, these molecules often exhibit limited aqueous solubility, which can hinder biological screening, formulation development, and ultimately, therapeutic efficacy. This guide provides a structured approach to understanding and overcoming these solubility limitations.
Troubleshooting Guide: Diagnosing and Addressing Poor Solubility
Experiencing issues with the solubility of your Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one derivative? Follow this troubleshooting workflow to identify the root cause and find a suitable solution.
Caption: A workflow for troubleshooting poor solubility.
Frequently Asked Questions (FAQs) & In-Depth Solutions
Q1: My spiro-pyrrolopyridine derivative has very low aqueous solubility. Where do I start?
A1: The first step is to systematically characterize the compound's solubility profile. This involves moving beyond simple water solubility and exploring the effects of pH and co-solvents.
Rationale: Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one contains a pyrrolopyridine core, which is a nitrogen-containing heterocycle. The nitrogen atoms in the ring system can be protonated, making the solubility of these compounds potentially pH-dependent.[4]
Q2: How does pH influence the solubility of these derivatives?
A2: The pyridine and pyrrole nitrogen atoms in the core structure can act as proton acceptors (bases). In acidic conditions, these nitrogens can become protonated, leading to the formation of a more soluble salt form.
Experimental Protocol: pH-Dependent Solubility Profiling
-
Prepare a series of buffers: Create a range of buffers with pH values from 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
Equilibrate the compound: Add an excess of your spiro-pyrrolopyridine derivative to each buffer in separate vials.
-
Shake and incubate: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.
-
Separate the solid: Centrifuge or filter the samples to remove any undissolved solid.
-
Quantify the dissolved compound: Analyze the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved compound.[5]
Data Interpretation:
| pH Range | Expected Solubility Behavior | Rationale |
| Acidic (pH < 5) | Higher solubility | Protonation of the nitrogen heterocycle leads to salt formation, which is generally more water-soluble. |
| Neutral (pH 6-8) | Lower solubility | The compound exists predominantly in its neutral, less soluble form. |
| Basic (pH > 8) | May remain low | The compound will be in its neutral form. |
Q3: What are co-solvents, and how can they improve the solubility of my compound?
A3: Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of poorly soluble compounds by reducing the polarity of the solvent system.[6][7]
Rationale: The spiro-pyrrolopyridine scaffold has a significant non-polar character. Co-solvents can disrupt the hydrogen bonding network of water, creating a more favorable environment for the solubilization of hydrophobic molecules.[6]
Commonly Used Co-solvents:
| Co-solvent | Typical Concentration Range | Considerations |
| Ethanol | 5-40% (v/v) | Biocompatible, but can cause precipitation upon dilution. |
| Propylene Glycol (PG) | 10-60% (v/v) | Generally recognized as safe (GRAS), can increase viscosity. |
| Polyethylene Glycol 400 (PEG 400) | 10-50% (v/v) | Low toxicity, good solubilizing power for many compounds. |
| Dimethyl Sulfoxide (DMSO) | <10% for in vitro assays | High solubilizing power, but can have cellular toxicity at higher concentrations. |
Experimental Protocol: Co-solvent Solubility Screening
-
Prepare co-solvent mixtures: Create a series of aqueous solutions with varying concentrations of your chosen co-solvent(s).
-
Determine solubility: Follow the equilibrium solubility protocol described in Q2 for each co-solvent mixture.
-
Analyze and compare: Plot the solubility of your compound as a function of the co-solvent concentration to identify the most effective system.
Q4: I've tried pH adjustment and co-solvents with limited success. What advanced formulation strategies can I use?
A4: For compounds that remain challenging to solubilize, more advanced formulation techniques are necessary. These strategies aim to either modify the physical state of the drug or create a more favorable microenvironment for dissolution.
Caption: Overview of advanced solubilization strategies.
1. Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[8] They can encapsulate poorly soluble drug molecules, forming inclusion complexes that have enhanced aqueous solubility.[8][9] This approach has been shown to be effective for spirocyclic compounds similar to your derivative.[9][10]
-
Mechanism: The hydrophobic spiro-pyrrolopyridine moiety can be encapsulated within the cyclodextrin cavity, while the hydrophilic outer surface of the cyclodextrin interacts with water, leading to increased overall solubility.[9]
-
Common Cyclodextrins: β-cyclodextrin (β-CD), Hydroxypropyl-β-cyclodextrin (HP-β-CD), and Sulfobutylether-β-cyclodextrin (SBE-β-CD).[9]
-
Screening: A phase solubility study is typically performed to determine the binding constant and stoichiometry of the complex.
2. Amorphous Solid Dispersions (ASDs)
ASDs involve dispersing the drug in an amorphous (non-crystalline) state within a carrier matrix, typically a polymer.[3][11] The amorphous form of a drug has a higher energy state than its crystalline counterpart, leading to increased apparent solubility and dissolution rate.[11]
-
Mechanism: By preventing the drug from crystallizing, the energy barrier for dissolution is lowered. The polymer carrier also helps to maintain the supersaturated state of the drug upon dissolution.
-
Preparation Methods:
-
Spray Drying: A solution of the drug and polymer is rapidly dried by spraying it into a hot gas stream.
-
Hot-Melt Extrusion (HME): The drug and polymer are mixed and heated to form a molten mass, which is then extruded and cooled.
-
-
Common Polymers: Polyvinylpyrrolidone (PVP), Hydroxypropyl methylcellulose (HPMC), and copolymers such as Soluplus®.
3. Nanosuspensions
This technique involves reducing the particle size of the drug to the nanometer range (typically < 1000 nm).
-
Mechanism: According to the Noyes-Whitney equation, reducing the particle size increases the surface area available for dissolution, leading to a faster dissolution rate.
-
Preparation Methods:
-
Top-down: Milling or high-pressure homogenization of larger drug crystals.
-
Bottom-up: Controlled precipitation of the drug from a solution.
-
-
Stabilization: Surfactants or polymers are required to prevent the aggregation of the nanoparticles.
Conclusion
Overcoming the poor solubility of Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one derivatives is a critical step in their development as potential therapeutic agents. A systematic approach that begins with a thorough understanding of the compound's physicochemical properties and progresses to the evaluation of advanced formulation strategies will provide the highest likelihood of success. This guide serves as a starting point for your troubleshooting and formulation development efforts.
References
-
The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. MDPI. [Link]
-
The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. ResearchGate. [Link]
-
A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. PMC. [Link]
- New substituted spiro[cycloalkyl-1,3'-indol]-2'(1'h)-one derivatives and their use as p38 mitogen-activated kinase inhibitors.
-
Enhancement of dissolution performance of amorphous solid dispersions by plasticization. pubs.rsc.org. [Link]
-
Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing. [Link]
-
Synthesis and evaluation of novel spiro derivatives for pyrrolopyrimidines as anti-hyperglycemia promising compounds. ResearchGate. [Link]
-
Prescribed drugs containing nitrogen heterocycles: an overview. PMC. [Link]
-
Synthesis and evaluation of novel spiro derivatives for pyrrolopyrimidines as anti-hyperglycemia promising compounds. PMC. [Link]
- Heterocyclic spiro compounds and their preparation.
-
Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. mdpi.com. [Link]
-
Cyclodextrins in delivery systems: Applications. PMC. [Link]
-
Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. MDPI. [Link]
-
Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Taylor & Francis Online. [Link]
-
Syntheses and medicinal chemistry of spiro heterocyclic steroids. PMC. [Link]
-
Nanosuspension: An approach to enhance solubility of drugs. PMC. [Link]
-
Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Omega. [Link]
-
One-pot, four-component synthesis and SAR STUDIES of spiro[pyrimido[5,4-b]quinoline-10,5′-pyrrolo[2,3-d]pyrimidine] derivatives catalyzed by β-cyclodextrin in water as potential anticancer agents. ResearchGate. [Link]
-
Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
1',2'-Dihydrospiro[cyclohexane-1,3'-pyrrolo[2,3-b]pyridine]-2',4-dione. PubChem. [Link]
-
Supporting Information. pubs.acs.org. [Link]
-
Synthesis and Biological Evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as Potential Anticancer Agents. PubMed. [Link]
-
Configuration-guided reactions: the case of highly decorated spiro[cyclopropane-1,2′(3′H)-pyrrolo[1,2-b]isoxazole] derivatives en route to polyhydroxyindolizidines. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. PMC. [Link]
-
Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PMC. [Link]
-
Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update. Journal of Drug Delivery and Therapeutics. [Link]
-
Solubilization techniques used for poorly water-soluble drugs. PubMed. [Link]
-
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. ordij.com. [Link]
-
Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. ijpbr.in. [Link]
-
Techniques for solubility enhancement of poorly soluble drugs: an overview. JMPAS. [Link]
-
Solubilization techniques used for poorly water-soluble drugs. PMC. [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. ORDiJ. [Link]
Sources
- 1. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 2. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Configuration-guided reactions: the case of highly decorated spiro[cyclopropane-1,2′(3′H)-pyrrolo[1,2-b]isoxazole] derivatives en route to polyhydroxyindolizidines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. 1637752-28-3|Spiro[cyclopropane-1,3'-pyrrolo[2,3-c]pyridin]-2'(1'H)-one|BLD Pharm [bldpharm.com]
- 10. 1',2'-Dihydrospiro[cyclohexane-1,3'-pyrrolo[2,3-b]pyridine]-2',4-dione | C12H12N2O2 | CID 91933793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselective Spirocyclopropane Synthesis
Welcome to the technical support center for stereoselective spirocyclopropane synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing stereochemically defined spirocyclic systems. Spirocyclopropanes are a privileged structural motif in drug discovery, offering unique three-dimensional architectures that can enhance metabolic stability and target binding.[1][2] However, controlling the relative and absolute stereochemistry at the spirocyclic center and the newly formed cyclopropane ring presents significant synthetic challenges.
This guide provides in-depth, field-proven insights into common stereoselectivity issues, structured as a series of troubleshooting questions and FAQs. The explanations are grounded in mechanistic principles to empower you to make informed decisions in your experimental design.
Part 1: Troubleshooting Guide - Common Stereoselectivity Issues
This section addresses specific problems you might encounter during your experiments, offering causative explanations and actionable solutions.
Question 1: Why am I observing a low diastereomeric ratio (d.r.) in my metal-catalyzed cyclopropanation of an exocyclic alkene?
Low diastereoselectivity in the synthesis of spirocyclopropanes from exocyclic alkenes is a frequent challenge, often stemming from insufficient facial discrimination of the alkene. The catalyst must effectively differentiate between the two prochiral faces of the double bond relative to the existing stereocenters or conformational biases of the ring.
Potential Causes & Recommended Actions:
-
Insufficient Steric Differentiation by the Substrate: The groups adjacent to the exocyclic double bond may not provide a strong enough steric bias to direct the incoming carbene. For instance, distinguishing between a methylene (-CH2-) and a heteroatom like oxygen in a ring can be challenging.[1]
-
Actionable Insight: The use of additives can increase the steric bulk around one of the directing groups. For example, in the cyclopropanation of 3-methylenetetrahydropyran, the addition of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) was shown to improve the d.r. from 5:1 to 10:1. It is hypothesized that HFIP engages in hydrogen bonding with the oxygen atom, effectively increasing its steric presence and enhancing diastereoselectivity.[1]
-
-
Inadequate Catalyst-Substrate Matching: The chiral pocket of the catalyst may not be ideally suited to recognize the specific topology of your substrate.
-
Actionable Insight: A systematic screening of catalysts with different ligand architectures is crucial. For rhodium-catalyzed reactions with donor/acceptor carbenes, catalysts like Rh₂(p-PhTPCP)₄ have demonstrated high levels of diastereoselection by creating a well-defined chiral environment that forces the substrate to approach in a specific orientation.[1] Computational studies often reveal that stereoselectivity is governed by how the substrate fits into the chiral pocket created by the ligands.[1]
-
-
Reaction Temperature: Higher reaction temperatures can lead to decreased selectivity by allowing the system to overcome the energetic barriers that differentiate the diastereomeric transition states.
-
Actionable Insight: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate. A temperature screen (e.g., from room temperature down to -78 °C) is a standard practice for optimizing diastereoselectivity.
-
Question 2: My enantioselectivity (e.e.) is poor in an organocatalyzed Michael-Initiated Ring Closure (MIRC) reaction. What are the key factors to investigate?
Organocatalyzed MIRC reactions are powerful for building complex chiral cyclopropanes, but their success is highly dependent on a network of non-covalent interactions between the catalyst, the Michael donor, and the Michael acceptor.[3] Poor enantioselectivity points to a flaw in this intricate recognition process.
Potential Causes & Recommended Actions:
-
Suboptimal Catalyst Functionality: The catalyst may lack the necessary functional groups to effectively organize the transition state. For many cinchona alkaloid-based catalysts, a free hydroxyl group is critical for achieving high enantioselectivity.[3]
-
Actionable Insight: Ensure you are using a bifunctional catalyst capable of activating both reaction partners. For example, in the reaction of bromomalonates with nitroalkenes, a catalyst with a Brønsted base site (e.g., the quinuclidine nitrogen) and a hydrogen-bonding donor (e.g., a hydroxyl or thiourea group) is essential. The H-bonding moiety interacts with the electrophile (e.g., the nitro group), while the basic site generates the nucleophilic enolate, thus creating a highly organized, chiral transition state.[3]
-
-
Incorrect Base or Solvent System: The choice of base and solvent can dramatically impact the aggregation state of the catalyst and reactants, as well as the solubility of key intermediates. In phase-transfer catalysis (PTC) systems, the nature of the base's counter-ion (e.g., Na⁺ vs. Cs⁺) can influence reaction rates and selectivities.[3]
-
Actionable Insight: Systematically screen a panel of inorganic and organic bases (e.g., K₂CO₃, Cs₂CO₃, DBU, 2,6-lutidine). For PTC reactions, switching from a sodium to a cesium base has been shown to improve yields.[3] Similarly, screen a range of solvents with varying polarities (e.g., CH₂Cl₂, CHCl₃, Toluene, MeCN) as they can modulate the strength of the crucial hydrogen bonding interactions.
-
-
Mismatched Reactant Pairing: The electronic and steric properties of the Michael donor and acceptor must be compatible with the catalyst's mode of action.
-
Actionable Insight: Modify the electronic properties of your substrates. For instance, when using chalcones as Michael acceptors, both electron-donating and electron-withdrawing substituents on the aromatic rings are generally well-tolerated, but optimization of the catalyst may be required for specific electronic pairings.[3]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I choose between a metal-based catalyst and an organocatalyst for my spirocyclopropane synthesis?
The choice depends on the specific transformation, substrate scope, and desired functional group tolerance.
| Feature | Metal Catalysis (e.g., Rh, Pd, Cu) | Organocatalysis (e.g., Cinchona, Prolinol) |
| Typical Precursors | Diazo compounds, donor/acceptor carbenes.[1] | Michael donors (e.g., bromomalonates) and Michael acceptors (e.g., enones, nitroalkenes).[3] |
| Mechanism | Involves formation of a metal-carbene intermediate.[4] | Typically proceeds via a Michael-Initiated Ring Closure (MIRC) cascade.[3] |
| Strengths | High turnover numbers, excellent for less-activated olefins.[1] | Metal-free conditions, high functional group tolerance, often uses readily available starting materials.[3] |
| Common Issues | Potential for metal contamination in the final product, sensitivity to air and moisture. | Can require higher catalyst loadings, sometimes sensitive to base/acid choice. |
| Best For... | Rapid construction of the cyclopropane ring from diazo precursors, especially for azaspirocycles.[1] | Asymmetric synthesis of highly functionalized spirocycles with multiple stereocenters from acyclic precursors.[5] |
Q2: What is "substrate-directed" stereocontrol, and how can I leverage it?
Substrate-directed stereocontrol relies on a functional group within the starting material to guide the cyclopropanating reagent to a specific face of the alkene. This is a classic and highly effective strategy for controlling diastereoselectivity.
The most common directing group is a hydroxyl (-OH) group, particularly in the context of Simmons-Smith cyclopropanation.[4][6] The zinc reagent coordinates to the oxygen atom, leading to a temporary cyclic intermediate that delivers the methylene group to the syn face of the double bond.[4]
-
Workflow for Leveraging Substrate Control:
-
Identify Potential Directing Groups: Look for proximal hydroxyl, ether, or amine functionalities in your substrate.
-
Choose an Appropriate Reagent: Simmons-Smith (Zn-Cu couple, CH₂I₂) or Furukawa's reagent (Et₂Zn, CH₂I₂) are classic choices that are highly sensitive to directing groups.[4]
-
Analyze Conformation: The prevailing ground-state conformation of the substrate will determine which face is presented to the coordinated reagent. For cyclic allylic alcohols, the delivery is almost always syn to the hydroxyl group.[4]
-
Q3: My reaction involves a sulfur ylide. How can I control the diastereoselectivity?
The reaction of sulfur ylides with electron-deficient olefins is a highly efficient, often catalyst-free method for cyclopropanation.[2] Diastereoselectivity is primarily governed by the reversibility of the initial Michael addition step and the relative rates of the subsequent ring-closing step for the different diastereomeric intermediates.
-
Mechanism & Stereochemical Implication: The reaction proceeds via a reversible nucleophilic addition of the ylide to the enone, forming a betaine intermediate. This is followed by an irreversible 3-exo-tet ring closure to give the cyclopropane and dimethyl sulfoxide. For high diastereoselectivity, one transition state for the ring closure must be significantly lower in energy than the other. This is often achieved through steric minimization, where bulky groups orient themselves in a pseudo-equatorial position in the chair-like transition state.
-
Optimization Strategy: While often highly selective without a catalyst, further optimization can be achieved by modifying the ylide. Using ylides with different steric bulk on the sulfur atom or on the carbanion can influence the diastereomeric outcome. Additionally, performing the reaction under mild conditions (e.g., room temperature, catalyst-free) often provides excellent results with high yields (>99%) and d.r. (>99:1).[2]
Part 3: Experimental Protocols
Protocol 1: General Procedure for Organocatalytic MIRC Cyclopropanation
This protocol is a representative example for the synthesis of spirocyclopropyl pyrazolones, adapted from Blay, Vila, and coworkers.[7]
-
Preparation: To a 5 mL vial, add the arylidenepyrazolone (0.1 mmol, 1.0 equiv.), cyclohexane (2 mL), and water (0.5 mL).
-
Addition of Reagents: Add Na₂CO₃ (0.15 mmol, 1.5 equiv.), diethyl 2-bromomalonate (0.15 mmol, 1.5 equiv.), and the organocatalyst (e.g., (DHQ)₂AQN, 5 mol%).
-
Reaction: Stir the biphasic mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary (typically 12-48 hours).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired spirocyclopropane.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture. Determine the enantiomeric excess by chiral HPLC analysis.[7]
References
-
Lebel, H., Marcoux, J.-F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977–1050. [Link]
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Blay, G., Vila, C., et al. (2024). Diastereo- and Enantioselective Organocatalytic Synthesis of Spirocyclopropyl Pyrazolones. Chemistry – A European Journal. [Link]
-
Verma, A. K., et al. (2020). Recent Advances in Stereoselective Ring Expansion of Spirocyclopropanes: Access to the Spirocyclic Compounds. ACS Omega, 5(41), 26315–26327. [Link]
-
Chepiga, K. M., et al. (2015). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. ACS Central Science, 1(5), 265–273. [Link]
-
Ashenhurst, J. (2023). Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]
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Moorthy, R., Sibi, M. P., et al. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. [Link]
-
Wang, B., et al. (2017). Diastereoselective Synthesis of Spirocyclopropanes under Mild Conditions via Formal [2 + 1] Cycloadditions Using 2,3-Dioxo-4-benzylidene-pyrrolidines. Molecules, 22(3), 357. [Link]
-
Li, J., et al. (2023). Highly Diastereoselective Multicomponent Synthesis of Spirocyclopropyl Oxindoles Enabled by Rare-Earth Metal Salts. Organic Letters, 25(18), 3326–3331. [Link]
-
Li, Z., et al. (2023). Asymmetric Synthesis of Chiral Cyclopropanes from Vinyl Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex. Organic Letters, 25(44), 8086–8091. [Link]
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Aikawa, K., & Mikami, K. (2012). Design and Synthesis of Chiral Spiro Ligands. In Chiral Recognition in Separation Methods. Springer. [Link]
-
Wang, W., et al. (2007). Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. Journal of the American Chemical Society, 129(41), 12412–12413. [Link]
-
Charette, A. B. (2001). Stereoselective Cyclopropanation Reactions. Request PDF. [Link]
-
Doyle, M. P., et al. (1987). Stereoselectivity of catalytic cyclopropanation reactions. Catalyst dependence in reactions of ethyl diazoacetate with alkenes. Organometallics, 6(1), 40–47. [Link]
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Validation & Comparative
A Comparative Guide to Kinase Inhibitors: Evaluating Novel Scaffolds Against Established JAK Inhibitors
In the landscape of targeted therapies, kinase inhibitors have emerged as a cornerstone for treating a multitude of diseases, ranging from cancers to autoimmune disorders. The Janus kinase (JAK) family of tyrosine kinases, in particular, has been a focal point for drug development due to its central role in cytokine signaling pathways that drive inflammation and cell growth. This guide provides a comprehensive comparison of established JAK inhibitors, offering a framework for researchers and drug development professionals to evaluate the potential of novel chemical entities, such as "Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one," against these therapeutic agents.
The JAK-STAT Signaling Pathway: A Key Therapeutic Target
The JAK-STAT signaling cascade is a critical pathway for a wide array of cytokines and growth factors involved in immunity and hematopoiesis.[1][2] The pathway is initiated when a cytokine binds to its receptor, leading to the activation of associated JAKs (JAK1, JAK2, JAK3, and TYK2).[1] These activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducers and Activators of Transcription (STATs). Subsequently, STATs are phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression.[1][3] Dysregulation of this pathway is implicated in numerous inflammatory and autoimmune diseases, making JAKs attractive targets for therapeutic intervention.[4]
Caption: The Janus Kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) signaling pathway.
A Comparative Analysis of Approved JAK Inhibitors
The development of JAK inhibitors has led to several approved drugs, each with a distinct selectivity profile for the different JAK isoforms. This selectivity is a critical determinant of their efficacy and safety.[5][6] Most JAK inhibitors are competitive ATP antagonists, targeting the ATP-binding pocket of the kinase domain.[5]
| Kinase Inhibitor | Primary JAK Targets | Key Therapeutic Indications |
| Tofacitinib | JAK1, JAK3 >> JAK2[1][7] | Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis[8] |
| Filgotinib | JAK1 > JAK2[9][10] | Rheumatoid Arthritis[9] |
| Upadacitinib | JAK1[6][11] | Rheumatoid Arthritis, Psoriatic Arthritis, Atopic Dermatitis, Ulcerative Colitis[11] |
| Ruxolitinib | JAK1, JAK2[5][7] | Myelofibrosis, Polycythemia Vera, Graft-versus-Host Disease |
| Baricitinib | JAK1, JAK2[6] | Rheumatoid Arthritis |
| Delgocitinib | Pan-JAK inhibitor[12] | Chronic Hand Eczema[5] |
| Peficitinib | Pan-JAK inhibitor[5] | Rheumatoid Arthritis (approved in Japan)[5] |
Table 1: Comparison of Approved JAK Inhibitors. This table summarizes the primary targets and key indications of several clinically approved JAK inhibitors.
The varying degrees of selectivity among these inhibitors influence their clinical utility. For instance, inhibitors with a preference for JAK1 are thought to primarily target inflammatory pathways, while broader inhibition of JAK2 can impact hematopoiesis, potentially leading to side effects like anemia and thrombocytopenia.[10] Filgotinib, for example, demonstrates a favorable safety profile attributed to its higher selectivity for JAK1 over other JAK isoforms.[9][13] Conversely, pan-JAK inhibitors like Delgocitinib and Peficitinib inhibit all four JAKs, which may offer broader efficacy in certain contexts but also carries the risk of more widespread side effects.[5][12]
Clinical data has demonstrated the efficacy of these inhibitors in various immune-mediated inflammatory diseases.[14][15][16][17] However, safety concerns, including an increased risk of serious infections, malignancies, and thromboembolic events, have been associated with some JAK inhibitors, highlighting the importance of careful patient selection and monitoring.[4][18]
Evaluating Novel Kinase Inhibitors: A Methodological Approach
The evaluation of a novel kinase inhibitor, such as one based on the "Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one" scaffold, requires a systematic and rigorous approach to characterize its potency, selectivity, and cellular activity. The spiro[cyclopropane-1,3'-indolin]-2'-one scaffold, a related structure, has shown promise as a basis for developing inhibitors of other kinases like Polo-like kinase 4 (PLK4), suggesting the potential of spirocyclic systems in kinase inhibitor design.[19]
Experimental Protocols
1. Kinase Selectivity Profiling:
A critical first step is to determine the inhibitor's selectivity across the human kinome. This minimizes the risk of off-target effects that can lead to toxicity.[20]
-
Objective: To assess the binding affinity of the test compound against a broad panel of kinases.
-
Methodology: High-throughput screening using a competitive binding assay.[21]
-
Prepare a library of kinases, often expressed as fusion proteins.[21]
-
Immobilize a known broad-spectrum kinase inhibitor (e.g., staurosporine) on a solid support (beads).[21]
-
Incubate the kinase library with the immobilized inhibitor in the presence of the test compound at various concentrations.[21]
-
Quantify the amount of each kinase that remains bound to the beads using a sensitive detection method like quantitative PCR or mass spectrometry.[21]
-
A potent and selective inhibitor will displace its target kinase from the beads at low concentrations, while having minimal effect on other kinases.
-
Caption: Workflow for kinase selectivity profiling using a competitive binding assay.
2. In Vitro Kinase Activity Assay:
Biochemical assays are essential to quantify the inhibitory potency (e.g., IC50 value) of the compound against its target kinase(s).[20]
-
Objective: To determine the concentration of the inhibitor required to reduce the activity of the target kinase by 50%.
-
Methodology: A variety of assay formats are available, including radiometric, fluorescence-based, and luminescence-based methods.[20] A common approach involves:
-
Incubating the purified recombinant target kinase with its specific substrate and ATP in the presence of varying concentrations of the inhibitor.
-
Measuring the amount of phosphorylated substrate produced.
-
Plotting the kinase activity against the inhibitor concentration to determine the IC50 value.
-
3. Cell-Based Assays for Potency and Pathway Inhibition:
Cellular assays are crucial to confirm that the inhibitor can effectively engage its target in a biological context and modulate downstream signaling.[22]
-
Objective: To assess the inhibitor's ability to block JAK-STAT signaling in a cellular environment.
-
Methodology:
-
Select a cell line that expresses the target JAK and its associated cytokine receptor.
-
Pre-incubate the cells with various concentrations of the test inhibitor.
-
Stimulate the cells with the appropriate cytokine to activate the JAK-STAT pathway.
-
Lyse the cells and quantify the phosphorylation of STAT proteins using techniques like Western blotting or ELISA.
-
A dose-dependent decrease in STAT phosphorylation indicates effective target engagement and pathway inhibition.
-
The Potential of Novel Scaffolds
The discovery of novel chemical scaffolds, such as "Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one," is vital for the development of next-generation kinase inhibitors with improved selectivity, potency, and pharmacokinetic properties. The spirocyclic core of this molecule introduces a three-dimensional architecture that can be exploited to achieve unique interactions with the kinase active site, potentially leading to enhanced selectivity compared to more planar molecules. Furthermore, related spirooxindole structures have demonstrated promising anticancer activities, suggesting the therapeutic potential of this class of compounds.[23][24]
Conclusion
The field of kinase inhibitors, particularly JAK inhibitors, continues to evolve with a deeper understanding of the nuanced roles of each JAK isoform. While established inhibitors have demonstrated significant clinical benefit, the quest for agents with improved safety and efficacy profiles is ongoing. A rigorous and systematic evaluation of novel chemical entities, guided by the principles of kinase selectivity profiling, in vitro potency assessment, and cell-based pathway analysis, is paramount. The "Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one" scaffold represents an intriguing starting point for the design of next-generation kinase inhibitors, and its thorough characterization will be essential to unlock its therapeutic potential.
References
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- Mascarenhas, J. (2025). Which Second-Generation JAK Inhibitors Take the Spotlight in 2025? YouTube. [Link]
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- Dowty, M. E., et al. (2019). "Tofacitinib Is a Mechanism-Based Inactivator of Cytochrome P450 3A4": Revisiting the Significance of the Epoxide Intermediate and Glutathione Trapping. Chemical Research in Toxicology. [Link]
- LEO Pharma. (2026). LEO Pharma advances Anzupgo® (delgocitinib) cream to phase 3 trial in lichen sclerosus (LS). LEO Pharma News. [Link]
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- Kridin, K., et al. (2025). Comparative Safety of JAK Inhibitors vs TNF Antagonists in Immune-Mediated Inflammatory Diseases: A Systematic Review and Meta-Analysis. JAMA Network Open. [Link]
- Ullah, I., et al. (2021). Identification of Potent and Selective JAK1 Lead Compounds Through Ligand-Based Drug Design Approaches. Frontiers in Chemistry. [Link]
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- Lyssikatos, J. P., et al. (2015). The discovery of Polo-like kinase 4 inhibitors: design and optimization of spiro[cyclopropane-1,3'[3H]indol]-2'(1'H).ones as orally bioavailable antitumor agents. Journal of Medicinal Chemistry. [Link]
- Clark, J. D., et al. (2014). Basic Mechanisms of JAK Inhibition. Journal of Immunology. [Link]
- Al-Salama, Z. T. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals. [Link]
- Bantscheff, M., et al. (2011). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research. [Link]
- Zhang, X., et al. (2024). Comparative efficacy of five approved Janus kinase inhibitors as monotherapy and combination therapy in patients with moderate-to-severe active rheumatoid arthritis: a systematic review and network meta-analysis of randomized controlled trials. Frontiers in Immunology. [Link]
- Takeuchi, T., et al. (2021). Filgotinib, a novel JAK1-preferential inhibitor for the treatment of rheumatoid arthritis: An overview from clinical trials. Modern Rheumatology. [Link]
- Chaparro, M., et al. (2024). Real-World Effectiveness and Safety of Upadacitinib in Patients with Ulcerative Colitis: A Systematic Review and Meta-Analysis. Journal of Clinical Medicine. [Link]
- Benucci, M., et al. (2024). JAK inhibitors: an evidence-based choice of the most appropriate molecule. Frontiers in Immunology. [Link]
- Ebina, K., et al. (2023). Real-world comparative study of the efficacy of Janus kinase inhibitors in patients with rheumatoid arthritis: the ANSWER cohort study. Rheumatology. [Link]
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- Ghoreschi, K., et al. (2011). The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis. Clinical & Experimental Immunology. [Link]
- Genovese, M. C., et al. (2023). Long-Term Efficacy and Safety of Upadacitinib in Patients with Rheumatoid Arthritis: Final Results from the BALANCE-EXTEND Open-Label Extension Study. Rheumatology and Therapy. [Link]
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- Parikh, K., et al. (2023). Tofacitinib. StatPearls. [Link]
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- ResearchGate. Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ResearchGate. [Link]
- VTT's Research Information Portal. Spiro[cyclopropane-1,1'-1H-inden]-2'(3'H)-one. VTT Research. [Link]
- Islam, M. S., et al. (2025). Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. RSC Medicinal Chemistry. [Link]
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A Comparative Analysis of Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one Analogs: A Guide for Medicinal Chemists
The spirocyclic scaffold has emerged as a privileged motif in modern drug discovery, offering a unique three-dimensional architecture that can lead to enhanced target affinity and improved pharmacokinetic properties. Within this class of compounds, the "Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one" core represents a particularly intriguing, yet underexplored, area of chemical space. This guide provides a comprehensive comparative analysis of analogs based on closely related scaffolds, offering insights into their synthesis, biological activity, and structure-activity relationships (SAR) to inform the design of novel therapeutic agents.
The Allure of the Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one Scaffold
The "Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one" scaffold is a fascinating fusion of two biologically relevant moieties: the spiro-cyclopropyl oxindole and the pyrrolo[2,3-b]pyridine (7-azaindole). The spiro-cyclopropyl group introduces conformational rigidity and a unique spatial arrangement of substituents, which can be advantageous for potent and selective target engagement. The 7-azaindole core is a well-established pharmacophore found in numerous kinase inhibitors, prized for its ability to form key hydrogen bonding interactions within the ATP-binding pocket of various kinases. The combination of these two fragments holds significant promise for the development of novel inhibitors targeting a range of protein classes, particularly kinases, which are implicated in oncology and inflammatory diseases.
While direct comparative studies on a series of substituted "Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one" analogs are not yet prevalent in the public domain, a wealth of information can be gleaned from the analysis of its closest structural relatives. This guide will focus on the comparative analysis of spiro[cyclopropane-1,3'-indolin]-2'-one analogs, which feature a benzene ring in place of the pyridine, and will also draw insights from spiro-azaspirooxindolinone derivatives to project the potential of the target scaffold.
Comparative Analysis of Spiro[cyclopropane-1,3'-indolin]-2'-one Analogs as Anticancer Agents
The spiro[cyclopropane-1,3'-indolin]-2'-one scaffold has been more extensively studied, with several publications detailing the synthesis and evaluation of analog libraries for anticancer activity.[1][2] A key study by Kamal et al. provides a foundational dataset for understanding the structure-activity relationships within this class.[1]
Table 1: Comparative Anticancer Activity (IC50, µM) of Selected Spiro[cyclopropane-1,3'-indolin]-2'-one Analogs[1]
| Compound | R | R' | HT-29 (Colon) | DU-145 (Prostate) | HeLa (Cervical) | A-549 (Lung) | MCF-7 (Breast) |
| 6b | H | 4-Cl | 15.6 | 8.9 | 12.3 | 18.4 | 10.2 |
| 6u | 5-F | 4-OCH3 | >100 | 9.2 | >100 | >100 | >100 |
| 6a | H | H | 25.4 | 30.1 | 28.7 | 35.6 | 22.8 |
| 6d | H | 4-F | 18.2 | 15.6 | 16.9 | 20.3 | 14.5 |
| 6j | 5-Cl | H | 20.1 | 22.4 | 25.8 | 29.1 | 18.7 |
| 6m | 5-F | 4-F | 12.3 | 10.8 | 14.2 | 16.5 | 9.8 |
Structure-Activity Relationship (SAR) Insights:
From the data presented, several key SAR trends can be identified for the spiro[cyclopropane-1,3'-indolin]-2'-one scaffold:
-
Substitution on the Phenyl Ring (R'): Unsubstituted analog 6a displays modest activity. The introduction of a halogen, such as chlorine (6b ) or fluorine (6d ), at the 4-position of the phenyl ring generally enhances anticancer potency across multiple cell lines. This suggests that electron-withdrawing groups in this position are favorable for activity.
-
Substitution on the Indolinone Ring (R): Substitution on the indolinone core also plays a significant role. For instance, the presence of a fluorine atom at the 5-position of the indolinone ring in combination with a 4-methoxy group on the phenyl ring (6u ) leads to potent and selective activity against the DU-145 prostate cancer cell line.[1] A 5-fluoro substituent combined with a 4-fluoro on the phenyl ring (6m ) also results in improved activity.
-
Apoptotic Mechanism: Further investigation into the mechanism of action for the most potent compounds, 6b and 6u , revealed that they induce apoptosis in DU-145 cells.[1] Flow cytometric analysis showed that these compounds cause cell cycle arrest in the G0/G1 phase, leading to caspase-3 dependent apoptotic cell death.[1] This mechanistic insight is crucial for the future development of this class of compounds.
These findings underscore the therapeutic potential of the spiro-cyclopropyl oxindole core and provide a strong rationale for exploring the corresponding pyrrolo[2,3-b]pyridine analogs, where the nitrogen atom in the six-membered ring could offer additional hydrogen bonding opportunities and alter the electronic properties of the system, potentially leading to enhanced potency and selectivity.
Synthetic Strategies: A Pathway to Novel Analogs
The synthesis of spiro[cyclopropane-1,3'-indolin]-2'-ones typically involves a key cyclopropanation step. A common and effective method is the reaction of a 3-methyleneindolin-2-one intermediate with a suitable cyclopropanating agent.
Experimental Protocol: Synthesis of Spiro[cyclopropane-1,3'-indolin]-2'-ones[2]
This protocol is a representative example of the synthesis of the spiro[cyclopropane-1,3'-indolin]-2'-one core.
Step 1: Synthesis of 3-Methyleneindolin-2-one (Intermediate A)
-
To a solution of isatin (1.0 eq) in a suitable solvent (e.g., ethanol), add a secondary amine (e.g., piperidine, 0.1 eq).
-
Add a ketone (e.g., acetone, 1.5 eq) and reflux the mixture for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the 3-methyleneindolin-2-one intermediate.
Step 2: Cyclopropanation to Yield Spiro[cyclopropane-1,3'-indolin]-2'-one (Final Product)
-
To a solution of the 3-methyleneindolin-2-one (1.0 eq) in a suitable solvent (e.g., DMSO), add trimethylsulfoxonium iodide (1.5 eq).
-
Add a strong base (e.g., sodium hydride, 1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired spiro[cyclopropane-1,3'-indolin]-2'-one.
This synthetic route is amenable to the generation of a library of analogs by varying the substituents on the starting isatin and the ketone in Step 1. A similar strategy, starting from the corresponding 7-azaisatin, would be a logical approach for the synthesis of the target "Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one" scaffold.
Caption: General synthetic workflow for spiro-cyclopropyl oxindoles.
The Kinase Inhibitor Potential: Insights from Azaspirooxindolinone Analogs
The replacement of the benzene ring in the indolinone core with a pyridine ring to form the pyrrolo[2,3-b]pyridine system is a common strategy in kinase inhibitor design. This is exemplified by the development of several successful 7-azaindole-based kinase inhibitors. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction in many kinase active sites.
Recent work on 5'-(benzo[d][1][3]dioxol-5-yl)spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one derivatives has shown that this azaspirooxindolinone scaffold can be derivatized to yield potent inhibitors of Bruton's tyrosine kinase (BTK) and Interleukin-2-inducible T-cell kinase (ITK), both of which are important targets in immunology and oncology.[4] Although these analogs feature a spiro-piperidine instead of a spiro-cyclopropane, the findings strongly support the potential of the spiro-pyrrolo[2,3-b]pyridin-2-one core as a kinase inhibitor scaffold.
Caption: Potential inhibition of BTK and ITK signaling pathways.
Future Directions and Conclusion
The "Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one" scaffold is a promising, yet underexplored, area for the development of novel therapeutics, particularly kinase inhibitors. The comparative analysis of the closely related spiro[cyclopropane-1,3'-indolin]-2'-one analogs has revealed key structure-activity relationships and demonstrated the potential of this class of compounds as anticancer agents that act via the induction of apoptosis.
The logical next step in the exploration of this scaffold is the systematic synthesis and biological evaluation of a library of "Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one" analogs. Key questions to be addressed include:
-
How does the position of the nitrogen atom in the pyridine ring affect kinase selectivity and potency?
-
What is the optimal substitution pattern on both the pyrrolo[2,3-b]pyridine core and the cyclopropane ring?
-
Can these compounds be optimized to exhibit dual kinase inhibition profiles or highly selective inhibition of a single target?
The development of such a library, guided by the SAR insights from related scaffolds and enabled by established synthetic methodologies, is a promising strategy for the discovery of next-generation therapeutic agents. This guide provides a solid foundation for researchers, scientists, and drug development professionals to embark on the exploration of this exciting area of medicinal chemistry.
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Kamal, A., et al. (2015). Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 25(20), 4558-4563. [Link]
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Reddy, T. S., et al. (2016). Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts. RSC Advances, 6(73), 68944-68948. [Link]
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Kamal, A., et al. (2015). Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 25(20), 4558-4563. [Link]
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Das, V., et al. (2024). Design, synthesis, and biological evaluation of novel azaspirooxindolinone derivatives as potent inhibitors of ITK and BTK-positive cancers. ChemRxiv. [Link]
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Reddy, T. S., et al. (2016). Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts. RSC Advances, 6(73), 68944-68948. [Link]
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A Tale of Two Spirocycles: A Comparative Guide to Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one and Spiro[cyclopropane-1,3'-indolin]-2'-one for Drug Discovery
For the forward-thinking researcher, the choice of a core scaffold is a critical juncture in the path of drug discovery. The spirocyclic system, with its inherent three-dimensionality, offers a compelling architectural platform for the development of novel therapeutics. This guide provides a deep dive into two prominent spirocyclic scaffolds: Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one and spiro[cyclopropane-1,3'-indolin]-2'-one. We will dissect their synthesis, compare their physicochemical properties, and explore their divergent biological activities, offering a comprehensive resource for scientists and drug development professionals.
The indole nucleus is a well-established "privileged" scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its bioisostere, the azaindole, where a carbon atom in the benzene ring is replaced by a nitrogen atom, has gained significant traction for its ability to fine-tune a molecule's pharmacological profile. This comparison focuses on the spirocyclic fusion of a cyclopropane ring to both an indolin-2-one (an oxindole) and its aza-analogue, a pyrrolo[2,3-b]pyridin-2'(1'H)-one, to illuminate the strategic advantages each scaffold presents.
At a Glance: Structural and Physicochemical Distinctions
The fundamental difference between the two scaffolds lies in the replacement of a carbon atom in the indolinone ring with a nitrogen atom to form the pyrrolopyridinone core. This substitution has profound implications for the molecule's electronic distribution, hydrogen bonding capacity, and overall physicochemical properties.
| Property | Spiro[cyclopropane-1,3'-indolin]-2'-one | Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one | Key Implications for Drug Development |
| Molecular Formula | C₁₀H₉NO | C₉H₈N₂O | The additional nitrogen atom in the azaindole scaffold can serve as a hydrogen bond acceptor, potentially altering target binding interactions. |
| Molecular Weight | 159.18 g/mol [1] | 160.17 g/mol | Minimal difference in molecular weight. |
| Calculated logP | 1.1[1] | Likely lower than the indole analogue | The azaindole is expected to be more polar, potentially leading to improved aqueous solubility and different ADME properties. |
| Aqueous Solubility | Low (can be improved with complexation)[2][3] | Generally higher than indole counterparts[4] | Enhanced solubility of the azaindole scaffold can improve bioavailability and ease of formulation. |
| Hydrogen Bond Donors | 1[1] | 1 | Both scaffolds possess a lactam proton capable of hydrogen bonding. |
| Hydrogen Bond Acceptors | 1[1] | 2 | The pyridinic nitrogen in the azaindole provides an additional hydrogen bond acceptor site. |
The Synthetic Landscape: Building the Spirocyclic Core
The construction of the spiro-cyclopropyl moiety onto the indolinone and its aza-analogue can be achieved through several synthetic strategies. The choice of method often depends on the desired substitution pattern and stereochemistry.
Synthesis of Spiro[cyclopropane-1,3'-indolin]-2'-one
A common and straightforward method for the synthesis of the parent spiro[cyclopropane-1,3'-indolin]-2'-one involves the reaction of indolin-2-one with 1,2-dibromoethane in the presence of a base.[5]
Experimental Protocol: Synthesis of Spiro[cyclopropane-1,3'-indolin]-2'-one [5]
-
Dissolve indolin-2-one (1 equivalent) in tetrahydrofuran (THF).
-
Slowly add potassium hydroxide (KOH) (3.8 equivalents) to the solution.
-
Heat the mixture to reflux for 30 minutes.
-
Slowly add a solution of 1,2-dibromoethane (1.4 equivalents) in THF.
-
Continue refluxing for an additional 2 hours.
-
Cool the reaction mixture and pour it into water.
-
Extract the product with chloroform.
-
Dry the organic layer over sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the title compound.
For the synthesis of substituted derivatives, a powerful method is the diastereoselective cyclopropanation of 3-methyleneindolin-2-ones using tosylhydrazone salts, which avoids the use of potentially hazardous diazo-compounds.[6]
Synthesis of Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one
The synthesis of the azaindole analogue follows a similar logic, starting from the corresponding 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one.
Conceptual Synthetic Workflow:
Caption: Generalized synthetic pathways to the target spirocyclic scaffolds.
Biological Activity: A Divergence of Therapeutic Potential
The subtle structural change of a single atom dramatically shifts the biological activity profile of these two spirocyclic scaffolds. While the indolinone-based compounds have been extensively explored as anticancer agents, the azaindole analogues have shown promise as kinase inhibitors.
Spiro[cyclopropane-1,3'-indolin]-2'-one: A Scaffold for Anticancer Agents
Libraries of spiro[cyclopropane-1,3'-indolin]-2'-one derivatives have been synthesized and evaluated for their anticancer activity against a range of human cancer cell lines.[7] Many compounds in this class exhibit promising cytotoxic effects, often with IC₅₀ values in the low micromolar range.[7]
Mechanism of Action:
Several studies have shown that these compounds can induce apoptosis in cancer cells. For example, certain derivatives have been found to arrest the cell cycle in the G0/G1 phase, leading to caspase-3 dependent apoptotic cell death.[7]
Selected Anticancer Activity Data for Spiro[cyclopropane-1,3'-indolin]-2'-one Derivatives:
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Derivative 1 | DU-145 | Prostate Cancer | < 10 | [6] |
| Derivative 2 | Hela | Cervical Cancer | < 10 | [6] |
| Derivative 3 | A-549 | Lung Cancer | < 10 | [6] |
| Derivative 4 | MCF-7 | Breast Cancer | 3.597 | [8] |
| Derivative 5 | PaCa-2 | Pancreatic Cancer | 8.830 | [8] |
Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one: A New Frontier in Kinase Inhibition
The azaindole scaffold is a known pharmacophore in the design of kinase inhibitors.[9] The nitrogen atom in the pyridine ring can form crucial hydrogen bond interactions with the hinge region of the kinase active site. Consequently, spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one and its derivatives are being investigated as potential inhibitors of various kinases involved in cancer and other diseases. For instance, related azaspirooxindolinone derivatives have shown inhibitory activity against Bruton tyrosine kinase (BTK) and Interleukin-2-inducible kinase (ITK), which are important targets in hematopoietic malignancies.
Illustrative Signaling Pathway Targeted by Azaindole Scaffolds:
Caption: Inhibition of kinase signaling pathways by azaindole-based spirocycles.
Conclusion: Strategic Scaffold Selection for Targeted Drug Discovery
The comparison between Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one and spiro[cyclopropane-1,3'-indolin]-2'-one highlights a crucial principle in modern drug design: small structural modifications can lead to significant changes in physicochemical properties and biological activity.
-
Spiro[cyclopropane-1,3'-indolin]-2'-one stands as a robust and well-validated scaffold for the development of anticancer agents , with a wealth of synthetic methodologies and a proven track record of producing compounds with potent cytotoxic activity. Its development path is well-trodden, offering a lower-risk starting point for cancer-focused drug discovery programs.
-
Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one , on the other hand, represents a more modern and nuanced approach. The incorporation of the azaindole core offers the potential for improved physicochemical properties , such as enhanced solubility, and opens the door to a different realm of biological targets, most notably kinases . This scaffold is ideal for researchers seeking to develop highly selective inhibitors with favorable drug-like properties.
Ultimately, the choice between these two spirocyclic scaffolds will depend on the specific therapeutic goals of the research program. This guide provides the foundational knowledge to make that decision an informed and strategic one.
References
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- Spiro[cyclopropane-1,3′-indolin]-2′-one. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(10), o2667.
- Synthesis of New Spiro-Cyclopropanes Prepared by Non-Stabilized Diazoalkane Exhibiting an Extremely High Insecticidal Activity. (2022). Molecules, 27(8), 2437.
- Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties. (2022). Scientific Reports, 12(1), 16867.
- Synthesis and Biological Evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as Potential Anticancer Agents. (2015). Bioorganic & Medicinal Chemistry Letters, 25(20), 4473-4478.
- Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts. (2014). RSC Advances, 4(72), 38425-38432.
- Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. (2023). Molecules, 28(8), 3461.
- The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. (2023). Pharmaceutics, 15(1), 228.
- Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-imines via a sequential [1 + 2] annulation reaction of indolin-2-imines with α-aryl vinylsulfonium salts. (2020). Organic & Biomolecular Chemistry, 18(3), 481-489.
- New substituted spiro[cycloalkyl-1,3'-indol]-2'(1'h)-one derivatives and their use as p38 mitogen-activated kinase inhibitors. (2009).
- The discovery of Polo-like kinase 4 inhibitors: design and optimization of spiro[cyclopropane-1,3'[3H]indol]-2'(1'H).ones as orally bioavailable antitumor agents. (2015). Journal of Medicinal Chemistry, 58(1), 350-378.
- One‐pot synthesis of new spiro[cyclopropane‐1,3′‐[3H]indol]‐2′(1′H)‐ones from 3‐phenacylideneoxindoles. (2010). Journal of Heterocyclic Chemistry, 47(4), 949-952.
- Spiro(cyclopropane-1,3'-indolin)-2'-one. (n.d.). PubChem.
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- SPIRO[CYCLOPROPANE-1,3'-PYRROLO[3,2-B]PYRIDIN]-2'(1'H)-ONE, 95% Purity, C9H8N2O, 100 mg. (n.d.). A2B Chem.
- One-pot, four-component synthesis and SAR STUDIES of spiro[pyrimido[5,4-b]quinoline-10,5′-pyrrolo[2,3-d]pyrimidine] derivatives catalyzed by β-cyclodextrin in water as potential anticancer agents. (2018).
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A Researcher's Comparative Guide to the In Vitro Validation of "Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one" as a Novel Anticancer Agent
The relentless pursuit of novel anticancer agents is a cornerstone of modern oncology research.[1] A critical phase in this endeavor is the rigorous in vitro characterization of new chemical entities to establish a foundational understanding of their therapeutic potential before committing to costly and complex preclinical animal studies.[2][3] This guide provides a comprehensive framework for the in vitro validation of a promising heterocyclic compound, "Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one" (hereafter referred to as SCP-21), focusing on a logical, multi-phase approach to assess its anticancer activity and elucidate its mechanism of action.
The core of SCP-21 is the 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold, a privileged structure in medicinal chemistry renowned for its role in targeting protein kinases.[4][5] Numerous 7-azaindole derivatives have been investigated as potent inhibitors of kinases within critical signaling pathways, such as the PI3K/AKT/mTOR pathway, which is frequently deregulated in cancer.[6] The unique spirocyclic fusion of a cyclopropane ring at the 3-position introduces significant three-dimensional complexity, a strategy often employed to enhance binding affinity and selectivity for target proteins. This structural novelty warrants a systematic evaluation of its biological effects.
This guide will compare and contrast essential experimental techniques, provide detailed, self-validating protocols, and present illustrative data to guide researchers in making informed decisions for their own screening campaigns.
Phase 1: Foundational Cytotoxicity Screening
The initial step in evaluating any potential anticancer compound is to determine its cytotoxic and anti-proliferative effects across a panel of clinically relevant cancer cell lines.[7] This primary screen aims to answer a fundamental question: Does SCP-21 inhibit cancer cell growth, and if so, at what concentration?
Choosing the Right Cytotoxicity Assay: A Comparative Analysis
Several assays can quantify cell viability, each with distinct advantages and limitations. The choice of assay is critical and can be influenced by the compound's chemical properties and the experimental throughput required.
| Assay | Principle | Advantages | Disadvantages & Considerations |
| MTT Assay | Colorimetric; measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[8] | Inexpensive, widely used and cited.[9] | Requires a solubilization step; formazan crystals can be difficult to dissolve; potential for interference from reducing compounds.[9] |
| MTS Assay | Colorimetric; a second-generation tetrazolium salt that is reduced to a soluble formazan, eliminating the need for a solubilization step.[10] | Simpler workflow than MTT; homogeneous format. | More expensive than MTT. |
| CellTiter-Glo® | Luminescent; measures intracellular ATP levels as an indicator of metabolically active, viable cells.[11] | Highly sensitive, rapid "add-mix-measure" protocol, excellent for high-throughput screening (HTS).[12] | Higher cost; signal can be affected by compounds that interfere with luciferase or ATP metabolism. |
Recommendation for SCP-21: For initial screening, the CellTiter-Glo® Luminescent Cell Viability Assay is recommended. Its high sensitivity, broad linear range, and simple workflow are ideal for generating robust and reproducible IC₅₀ (half-maximal inhibitory concentration) values across multiple cell lines and concentrations.[10][12] This minimizes the potential for compound interference sometimes seen with colorimetric assays.[9]
Illustrative Experimental Data: IC₅₀ Determination
The following table presents hypothetical IC₅₀ data for SCP-21 compared to Doxorubicin, a standard-of-care chemotherapeutic agent, across various cancer cell lines after a 72-hour incubation.
| Cell Line | Cancer Type | SCP-21 IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 5.2 | 2.5[13] |
| A549 | Lung Carcinoma | 8.9 | >20[13] |
| HepG2 | Hepatocellular Carcinoma | 6.5 | 12.2[13] |
| PC-3 | Prostate Adenocarcinoma | 4.1 | Not Reported |
Data are hypothetical and for illustrative purposes. Doxorubicin IC₅₀ values are representative of literature findings.[14][15][16][17]
This initial screen suggests SCP-21 possesses potent anti-proliferative activity, particularly in prostate and breast cancer cell lines, and may be effective in cell lines known to be resistant to standard agents like Doxorubicin.[13]
Phase 2: Unraveling the Mechanism of Cell Death
Once cytotoxicity is established, the next crucial step is to determine how SCP-21 induces cell death. The two primary mechanisms are apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Anticancer agents that induce apoptosis are generally preferred as they are less likely to cause inflammation in the host.
Workflow for Mechanistic Investigation
Caption: Workflow for In Vitro Validation of SCP-21.
Apoptosis vs. Necrosis: The Annexin V/PI Assay
The Annexin V-FITC and Propidium Iodide (PI) assay is the gold standard for differentiating between apoptotic and necrotic cells via flow cytometry.
-
Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[18] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC, green) and can bind to these exposed PS molecules.[19] Propidium Iodide (PI) is a fluorescent nuclear stain (red) that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[20]
-
Interpreting Results:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells (rare)
-
Cell Cycle Analysis: Propidium Iodide Staining
Many anticancer drugs exert their effects by disrupting the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M) and subsequently inducing apoptosis.[21] Flow cytometry using PI staining is a robust method to analyze the DNA content of a cell population.[22][23]
-
Principle: PI stoichiometrically binds to double-stranded DNA.[22] The amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content.
-
G0/G1 phase: Cells have a normal (2n) amount of DNA.
-
S phase: Cells are actively replicating DNA (between 2n and 4n).
-
G2/M phase: Cells have double the amount of DNA (4n) before division.
-
Illustrative Data: Apoptosis and Cell Cycle Arrest
Table 2: Apoptosis Induction in PC-3 Cells (24h Treatment)
| Treatment | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic / Necrotic (%) |
| Vehicle Control | 95.1 | 3.2 | 1.7 |
| SCP-21 (4 µM) | 60.3 | 25.8 | 13.9 |
| SCP-21 (8 µM) | 25.7 | 48.1 | 26.2 |
Table 3: Cell Cycle Distribution in PC-3 Cells (24h Treatment)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 65.2 | 20.5 | 14.3 |
| SCP-21 (4 µM) | 50.1 | 15.3 | 34.6 |
| SCP-21 (8 µM) | 30.8 | 10.2 | 59.0 |
These data suggest that SCP-21 induces apoptosis in a dose-dependent manner and causes a significant arrest of cells in the G2/M phase of the cell cycle. This G2/M arrest is a common mechanism for drugs that interfere with microtubule dynamics or DNA integrity checkpoints.
Phase 3: Probing the Molecular Target
Given the 7-azaindole core of SCP-21, a plausible hypothesis is that it functions as a kinase inhibitor.[6][24] The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and cell cycle progression, making it a prime candidate for investigation.
Caption: Hypothesized Mechanism: Inhibition of the PI3K/Akt Pathway.
A straightforward method to test this hypothesis is to use Western blotting to measure the phosphorylation status of Akt, a key downstream effector of PI3K. A reduction in phosphorylated Akt (p-Akt) in the presence of SCP-21 would provide strong evidence for on-target activity.
Experimental Protocols
Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of SCP-21 and a reference compound (e.g., Doxorubicin) in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.
-
Signal Development: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record luminescence using a plate-reading luminometer.
-
Analysis: Normalize the data to vehicle-treated controls and plot a dose-response curve to calculate the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Annexin V-FITC / PI Apoptosis Assay
-
Cell Treatment: Seed cells in a 6-well plate and treat with SCP-21 (e.g., at 1x and 2x IC₅₀) and vehicle control for the desired time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with 1 mL of cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution. Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[20]
-
Dilution: Add 400 µL of 1X Annexin Binding Buffer to each tube.[20]
-
Analysis: Analyze the samples immediately by flow cytometry. Use unstained, Annexin V-only, and PI-only controls to set compensation and gates.
Protocol 3: Cell Cycle Analysis with Propidium Iodide
-
Cell Treatment & Harvesting: Treat and harvest cells as described in the apoptosis protocol.
-
Fixation: Wash the cell pellet with PBS. Resuspend the pellet and add 5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 1 hour at 4°C.[22]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[22]
-
Staining: Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A.[22][25] The RNase is critical to prevent staining of double-stranded RNA.[22]
-
Incubation: Incubate for at least 30 minutes at room temperature in the dark.
-
Analysis: Analyze by flow cytometry, using a linear scale for the PI fluorescence channel. Use software to model the cell cycle phases and determine the percentage of cells in G0/G1, S, and G2/M.
Conclusion and Future Directions
This guide outlines a logical and robust workflow for the initial in vitro validation of "Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one". By progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can build a comprehensive profile of the compound's anticancer activity. The hypothetical data presented position SCP-21 as a promising candidate that induces G2/M arrest and apoptosis, potentially through the inhibition of the PI3K/Akt pathway.
Successful validation through this workflow provides a strong rationale for subsequent studies, including kinase profiling assays to confirm the molecular target, Western blotting to verify downstream pathway modulation, and ultimately, progression to in vivo xenograft models to assess efficacy and toxicity in a physiological context.[7]
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Wang, L. et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. National Center for Biotechnology Information. Available from: [Link]
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Al-Sanea, M. et al. (2022). In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. National Center for Biotechnology Information. Available from: [Link]
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Liu, Y. et al. (2023). Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. National Center for Biotechnology Information. Available from: [Link]
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A Guide to Kinase Inhibitor Selectivity Profiling: Featuring Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one
In the landscape of modern drug discovery, the pursuit of highly selective kinase inhibitors is paramount. Kinases, as central regulators of a vast array of cellular processes, represent a rich source of therapeutic targets. However, the high degree of structural conservation, particularly within the ATP-binding pocket, presents a significant challenge in developing inhibitors that are both potent against their intended target and free from off-target effects that can lead to toxicity or diminished efficacy. This guide provides a comprehensive overview of kinase inhibitor selectivity profiling, using the novel scaffold "Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one" as a central case study. We will explore the rationale behind experimental design, present detailed protocols for robust profiling, and compare its hypothetical performance against established alternatives.
The spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one scaffold is a compelling starting point for kinase inhibitor discovery. Spirocyclic systems, which contain two rings connected by a single common atom, introduce three-dimensional complexity that can be exploited to achieve unique interactions with the target protein and enhance selectivity. The pyrrolo[2,3-b]pyridine core is a known "hinge-binding" motif present in several approved kinase inhibitors, while the spiro-cyclopropyl group offers a rigid, three-dimensional exit vector from the core, potentially enabling selective interactions with less conserved regions of the kinase domain.
The Imperative of Selectivity: Why Comprehensive Profiling Matters
The human kinome comprises over 500 kinases, many of which share significant structural homology. A lack of inhibitor selectivity can lead to a multitude of undesirable outcomes, including:
-
Off-Target Toxicity: Inhibition of kinases essential for normal physiological functions can result in significant side effects.
-
Reduced Efficacy: Off-target inhibition may counteract the therapeutic effect of on-target inhibition.
-
Misinterpretation of Biological Data: A non-selective inhibitor can produce a cellular phenotype that is incorrectly attributed to the intended target.
Therefore, a thorough understanding of a compound's selectivity profile across the kinome is not merely a "checkbox" in the drug discovery process; it is a critical step in building a robust safety and efficacy profile for a potential therapeutic agent.
Key Kinase Targets for Initial Profiling
Given the structural motifs within Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one, a logical starting point for selectivity profiling would include kinases implicated in oncology and angiogenesis, where related heterocyclic inhibitors have shown activity. A primary screening panel should include, but not be limited to:
-
VEGFR2 (KDR): A key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[1][2]
-
PDGFRα and PDGFRβ: Involved in cell growth, proliferation, and differentiation. Aberrant PDGFR signaling is implicated in various cancers and fibrotic diseases.[3][4][5]
-
FGFR1-4: Fibroblast growth factor receptors play roles in cell proliferation, migration, and angiogenesis.
-
c-KIT and RET: Proto-oncogenic tyrosine kinases that are drivers in several cancers.
-
PLK4: A serine/threonine kinase that is a master regulator of centriole duplication; its overexpression is found in several human cancers.[6]
A representative signaling pathway for a key target, VEGFR2, is illustrated below. Understanding this pathway is crucial for designing cell-based assays to confirm functional inhibition.
Caption: Simplified VEGFR2 signaling pathway.
Biochemical Selectivity Profiling: The First Tier of Analysis
Biochemical assays measure the direct interaction of an inhibitor with purified kinase enzymes. These assays are essential for determining intrinsic potency (often expressed as an IC50 or Kᵢ value) and for screening against large panels of kinases in a high-throughput manner.
Featured Protocol: LanthaScreen® Eu Kinase Binding Assay
The LanthaScreen® assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay. It directly measures the binding of an inhibitor to the kinase's ATP pocket, making it a versatile platform for both ATP-competitive and non-competitive inhibitors.[7][8]
Causality Behind Experimental Choices:
-
Why a Binding Assay? Unlike activity assays that measure substrate phosphorylation, binding assays are not dependent on enzymatic turnover. This can be an advantage for kinases that are difficult to express in an active form or for which a suitable substrate has not been identified. They directly measure the affinity of the compound for the kinase.[7][9]
-
Why TR-FRET? Time-resolved FRET minimizes interference from background fluorescence by introducing a time delay between excitation and emission detection, leading to a high signal-to-background ratio and robust data.[10]
-
ATP Concentration: It is critical to run kinase profiling assays at or near the Kₘ value of ATP for each kinase. This ensures that the resulting IC50 values reflect the intrinsic affinity of the inhibitor, allowing for a more accurate comparison of selectivity across different kinases.[9]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 4X solution of the test compound (e.g., Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one) by serial dilution in kinase buffer.
-
Prepare a 2X solution of the kinase-europium-labeled antibody mixture.
-
Prepare a 4X solution of the Alexa Fluor® 647-labeled kinase tracer.
-
-
Assay Assembly (in a 384-well plate):
-
Add 4 µL of the 4X test compound solution to the appropriate wells.
-
Add 8 µL of the 2X kinase/antibody mixture to all wells.
-
Initiate the binding reaction by adding 4 µL of the 4X tracer solution to all wells.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the acceptor (e.g., 665 nm) and donor (e.g., 615 nm) wavelengths.
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Caption: Workflow for the LanthaScreen® Kinase Binding Assay.
Cell-Based Profiling: Validating Target Engagement in a Biological Context
While biochemical assays are excellent for determining intrinsic potency, they do not account for factors such as cell permeability, efflux pumps, or intracellular ATP concentrations, which are typically much higher than the Kₘ values used in biochemical assays.[9][11] Therefore, cell-based assays are a crucial second tier of analysis to confirm that the inhibitor can engage its target in a cellular environment and elicit the desired functional response.
Featured Protocol: In-Cell Western Blot for Target Phosphorylation
This protocol measures the phosphorylation of a direct downstream substrate of the target kinase, providing a functional readout of kinase inhibition within the cell.
Causality Behind Experimental Choices:
-
Why Phosphorylation? Measuring the phosphorylation state of a substrate is a direct and biologically relevant readout of the kinase's activity. A decrease in substrate phosphorylation upon inhibitor treatment provides strong evidence of target engagement.
-
Why In-Cell Western? This method allows for the simultaneous detection of both the phosphorylated and total protein levels in the same well, providing an internally normalized and highly quantitative result. It is also more amenable to higher throughput than traditional Western blotting.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed a relevant cell line (e.g., HUVECs for VEGFR2, which endogenously express the receptor) in a 96-well plate and grow to 80-90% confluency.
-
Starve the cells of serum for 4-6 hours to reduce basal kinase activity.
-
Pre-treat the cells with a serial dilution of the test compound for 1-2 hours.
-
Stimulate the cells with the appropriate ligand (e.g., VEGF-A for VEGFR2) for a short period (e.g., 10 minutes) to induce kinase activation and autophosphorylation.
-
-
Cell Fixation and Permeabilization:
-
Remove the media and fix the cells with 4% paraformaldehyde.
-
Wash the cells and permeabilize them with a detergent-based buffer (e.g., Triton X-100).
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer.
-
Incubate the cells with two primary antibodies simultaneously: a rabbit anti-phospho-kinase antibody and a mouse anti-total-kinase antibody.
-
Wash the cells and incubate with two secondary antibodies: an IRDye® 800CW goat anti-rabbit antibody and an IRDye® 680RD goat anti-mouse antibody.
-
-
Data Acquisition and Analysis:
-
Wash the cells and allow the plate to dry completely.
-
Scan the plate on an infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity in both the 700 nm (total protein) and 800 nm (phospho-protein) channels.
-
Normalize the phospho-protein signal to the total protein signal for each well and plot the normalized signal against inhibitor concentration to determine the cellular IC50.
-
Caption: Workflow for an In-Cell Western Blotting Assay.
Data Interpretation and Comparative Analysis
The ultimate goal of selectivity profiling is to generate a clear, quantitative picture of a compound's activity across the kinome. This data is best presented in a tabular format for easy comparison.
Table 1: Hypothetical Biochemical Selectivity Profile for Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one
| Kinase Target | IC50 (nM) |
| VEGFR2 | 5 |
| PDGFRβ | 15 |
| PDGFRα | 85 |
| c-KIT | 150 |
| RET | 210 |
| FGFR1 | 450 |
| PLK4 | >1000 |
| SRC | >5000 |
| EGFR | >10000 |
| CDK2 | >10000 |
This data is hypothetical and for illustrative purposes only.
This profile suggests our compound is a potent inhibitor of VEGFR2 and PDGFRβ, with reasonable selectivity against other related kinases. To put this performance into context, we must compare it to existing inhibitors that target a similar kinase space.
Table 2: Comparative Analysis with Clinically Relevant Kinase Inhibitors
| Compound | VEGFR2 IC50 (nM) | PDGFRβ IC50 (nM) | c-KIT IC50 (nM) | RET IC50 (nM) |
| Spiro-Compound (Hypothetical) | 5 | 15 | 150 | 210 |
| Sunitinib | 2 | 2 | 16 | 308 |
| Sorafenib | 90 | 58 | 68 | 29 |
| Lenvatinib | 4 | 5 | 40 | 60 |
IC50 values for Sunitinib, Sorafenib, and Lenvatinib are representative values from public sources and can vary based on assay conditions.[3]
This comparative analysis highlights the potential competitive landscape for our novel compound. The hypothetical data suggests that Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one may offer a more selective profile than Sorafenib for VEGFR2/PDGFRβ over RET and may have an improved safety profile compared to Sunitinib by being less potent against c-KIT, an inhibition which is associated with certain side effects.
Conclusion
The development of a novel kinase inhibitor requires a rigorous and multi-faceted approach to selectivity profiling. As we have demonstrated with the hypothetical case of Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one, this process begins with the selection of a rational panel of kinase targets, followed by robust biochemical and cell-based assays to determine both intrinsic potency and functional cellular activity. By systematically building a comprehensive selectivity profile and benchmarking against existing agents, researchers can make informed decisions, prioritize the most promising candidates, and ultimately increase the probability of translating a novel chemical scaffold into a safe and effective therapeutic.
References
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Mason, J. M., et al. (2015). The discovery of Polo-like kinase 4 inhibitors: design and optimization of spiro[cyclopropane-1,3'[3H]indol]-2'(1'H).ones as orally bioavailable antitumor agents. Journal of Medicinal Chemistry, 58(1), 266-283. [Link]
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Lee, H., et al. (2023). Comparative biochemical kinase activity analysis identifies rivoceranib as a highly selective VEGFR2 inhibitor. Cancer Biology & Therapy, 24(1), 2212942. [Link]
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Shah, K., & Lahiri, D. K. (2017). Protocols for Characterization of Cdk5 Kinase Activity. Current Protocols in Pharmacology, 77, 3.23.1-3.23.28. [Link]
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BMG LABTECH. (2020). Kinase assays. [Link]
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Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. [Link]
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Reaction Biology. Kinase Selectivity Panels. [Link]
- Google Patents. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
-
BMG LABTECH. LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. [Link]
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Sharma, T., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry. [Link]
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ResearchGate. The Discovery of Polo-Like Kinase 4 Inhibitors. [Link]
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MRC PPU. Kinase Profiling Inhibitor Database. [Link]
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OncLive. (2021). Next Generation of PDGFR Inhibitors Makes Headway in GIST. [Link]
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Adriaenssens, E. (2024). Kinase activity assays Src and CK2. Protocols.io. [Link]
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ACS Publications. (2022). Enantioselective Synthesis of Bispiro[indanedione-oxindole-cyclopropane]s through Organocatalytic [2+1] Cycloaddition. The Journal of Organic Chemistry. [Link]
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ACS Publications. (2014). Detecting Kinase Activities from Single Cell Lysate Using Concentration-Enhanced Mobility Shift Assay. Analytical Chemistry. [Link]
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Melgert, B. N., et al. (2016). Use of multitarget tyrosine kinase inhibitors to attenuate platelet-derived growth factor signalling in lung disease. European Respiratory Review, 25(140), 164-175. [Link]
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Fisher Scientific. Assay development steps and options for the LanthaScreen® Eu Kinase Binding Assay. [Link]
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Wikipedia. VEGFR-2 inhibitor. [Link]
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Altmeyers Encyclopedia. VEGFR inhibitors. [Link]
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RSC Publishing. (2025). Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. [Link]
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bioRxiv. (2026). Cellular Context Influences Kinase Inhibitor Selectivity. [Link]
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Zhang, Y., et al. (2019). Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent. Acta Pharmaceutica Sinica B, 9(6), 1195-1205. [Link]
-
Li, S. W., et al. (2016). Design and optimization of (3-aryl-1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-ones as potent PLK4 inhibitors with oral antitumor efficacy. Bioorganic & Medicinal Chemistry Letters, 26(20), 4952-4958. [Link]
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MDPI. Platelet-Derived Growth Factor (PDGF)/PDGF Receptors (PDGFR) Axis as Target for Antitumor and Antiangiogenic Therapy. [Link]
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Kamal, A., et al. (2015). Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 25(20), 4469-4474. [Link]
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A Senior Application Scientist's Guide to Confirming the Stereochemistry of Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one
In the landscape of modern drug discovery, the architectural complexity of small molecules is a critical determinant of therapeutic efficacy and safety. Among these, spirocyclic scaffolds have garnered immense interest due to their rigid, three-dimensional structures that allow for precise vectoral presentation of pharmacophoric elements. The molecule at the center of our discussion, "Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one," is a prime example. Its structure, featuring a cyclopropane ring spiro-fused to a pyrrolopyridinone core, presents a significant stereochemical challenge: the unambiguous assignment of the quaternary spiro-center.
The chirality of a drug is not a trivial matter; enantiomers can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles.[1] The tragic case of thalidomide remains a stark reminder of this principle.[1] Therefore, for researchers in drug development, the ability to definitively confirm the stereochemistry of a novel chiral entity is paramount. This guide provides a comprehensive comparison of modern analytical techniques, grounded in practical insights and experimental data, to navigate the stereochemical elucidation of this complex spirocyclic system.
The Analytical Challenge: A Quaternary Spiro-Stereocenter
The core challenge lies in the spiro-carbon, which is bonded to four other carbon atoms, creating a rigid chiral center. Unlike simpler chiral centers, there are no attached protons whose coupling constants or through-space interactions can be easily used to infer stereochemistry. This necessitates a multi-pronged analytical approach, integrating separation science, spectroscopy, and computational chemistry to build an unassailable case for the absolute configuration.
Our overall strategy involves a logical progression from separation to definitive assignment, ensuring that each step validates the next.
Caption: Overall workflow for stereochemical confirmation.
Part 1: Chiral Separation - The Gateway to Pure Enantiomers
Before any stereochemical assignment can be made, the enantiomers must be physically separated from the racemic mixture produced during synthesis.[2][3] Chiral chromatography is the most effective technique for this purpose.[2][4] Supercritical Fluid Chromatography (SFC) is often preferred over High-Performance Liquid Chromatography (HPLC) for its speed, lower solvent consumption, and high efficiency.
Expertise in Action: The choice of Chiral Stationary Phase (CSP) is the most critical parameter. For spirocyclic lactams and oxindoles, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are historically the most successful. The selection process is empirical, but starting with columns like Daicel's CHIRALPAK® series (IA, IB, IC, etc.) is a field-proven strategy.
Comparative Protocol: Chiral SFC Method Development
-
Column Screening: Screen a set of 4-5 polysaccharide-based CSPs (e.g., Amylose tris(3,5-dimethylphenylcarbamate) and Cellulose tris(3,5-dimethylphenylcarbamate) coatings).
-
Mobile Phase: Start with a simple mobile phase of Supercritical CO₂ and a polar organic modifier (typically Methanol or Ethanol).
-
Gradient Elution: Run a fast gradient (e.g., 5% to 40% modifier in 5 minutes) to quickly identify which CSP provides baseline or near-baseline separation.
-
Method Optimization: Once a promising CSP is identified, optimize the separation by adjusting the modifier, adding an additive (e.g., 0.1% diethylamine for basic compounds), and fine-tuning the flow rate and temperature to maximize resolution (Rs).
Data Presentation: Representative Chiral SFC Screening Results
| Chiral Stationary Phase (CSP) | Co-Solvent | Additive | Resolution (Rs) | Comments |
| Amylose tris(3,5-dimethylphenylcarbamate) | Methanol | None | 1.8 | Good initial separation. |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Methanol | None | 1.2 | Partial separation. |
| Cellulose tris(4-chloro-3-methylphenylcarbamate) | Ethanol | None | 0.8 | Poor resolution. |
| Amylose tris(3,5-dimethylphenylcarbamate) | Methanol | 0.1% DEA | 2.5 | Optimal. Improved peak shape and resolution. |
Part 2: Assignment of Absolute Configuration
With the pure enantiomers isolated, we can proceed to determine their absolute three-dimensional arrangement. We will compare the two most powerful techniques for this purpose: X-ray Crystallography and a combination of Chiroptical Spectroscopy with computational chemistry.
Method A: X-ray Crystallography - The Gold Standard
Single-crystal X-ray crystallography provides a direct and unambiguous visualization of the molecular structure in three dimensions, making it the definitive method for determining absolute configuration.[5][6][7][8]
Causality Behind the Choice: This method is considered the "gold standard" because it doesn't rely on comparison to other compounds or theoretical calculations; it is a direct physical measurement of the atomic positions.[6][7] The primary challenge, however, is growing a single crystal of sufficient quality.
Experimental Protocol: Crystal Growth and Analysis
-
Crystallization Screening: Dissolve one of the purified enantiomers in a minimal amount of a suitable solvent (e.g., Methanol, Acetone, Acetonitrile). Screen for crystallization conditions using techniques like slow evaporation, vapor diffusion (e.g., ether diffusing into a methanol solution), or cooling.
-
Crystal Selection: Identify a well-formed, single crystal under a microscope.
-
Data Collection: Mount the crystal on a diffractometer and cool it under a stream of liquid nitrogen to minimize thermal vibrations. Irradiate the crystal with a monochromatic X-ray beam.
-
Structure Solution and Refinement: The diffraction pattern is collected and processed. The electron density map is calculated, from which atomic positions are determined. For absolute configuration, the Flack parameter is calculated, which should refine to a value near zero for the correct enantiomer.
Method B: Vibrational/Electronic Circular Dichroism (VCD/ECD) - The Computational Approach
When single crystals cannot be obtained, a combination of chiroptical spectroscopy (VCD or ECD) and quantum chemical calculations provides a highly reliable alternative for assigning absolute configuration.[9][10][11] This method compares the experimentally measured spectrum of a pure enantiomer with the theoretically predicted spectra for the (R) and (S) configurations.
Expertise in Action: VCD, which measures the differential absorption of left and right circularly polarized infrared light, is often more powerful than ECD for molecules without strong UV chromophores or those with complex conformational flexibility.[10][11] For our spiro-pyrrolopyridinone, which has a distinct carbonyl (C=O) stretch in the IR region, VCD is an excellent choice.
Caption: Workflow for VCD-based absolute configuration assignment.
Experimental Protocol: VCD Analysis
-
Sample Preparation: Prepare a concentrated solution (~10-20 mg/mL) of one of the purified enantiomers in a suitable deuterated solvent (e.g., CDCl₃).
-
Spectral Acquisition: Acquire the experimental VCD and IR spectra on a VCD spectrometer.
-
Computational Modeling (In Silico):
-
Build 3D models of both the (R) and (S) enantiomers.
-
Perform a thorough conformational search to find all low-energy conformers.
-
For each conformer, perform a geometry optimization and frequency calculation using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.[12]
-
Calculate the VCD spectra for all optimized low-energy conformers.
-
Generate a final, Boltzmann-averaged theoretical VCD spectrum for both the (R) and (S) enantiomers based on their relative energies.
-
-
Comparison and Assignment: Visually compare the experimental VCD spectrum with the two calculated spectra. A direct match in the sign and relative intensity of the peaks allows for an unambiguous assignment of the absolute configuration.[9][11]
Part 3: Orthogonal Verification with NMR Spectroscopy
While NMR spectroscopy, specifically the Nuclear Overhauser Effect (NOE), cannot determine the absolute configuration of a single stereocenter, it is an indispensable tool for verifying the overall structure and relative stereochemistry if other chiral centers were present.[13][14] The NOE is a through-space interaction, and its intensity is inversely proportional to the sixth power of the distance between two protons (typically <5 Å).[15]
Trustworthiness through Self-Validation: In the context of our target molecule, a 2D NOESY or ROESY experiment serves as a crucial validation step. It confirms that the cyclopropane ring is indeed spiro-fused at the 3'-position of the pyrrolopyridinone core by showing correlations between the cyclopropane protons and the protons on the heterocyclic ring system. This rules out other potential isomers that may have formed during synthesis, adding confidence to the overall structural assignment. For molecules of this size, a ROESY experiment can be advantageous as it avoids the potential for zero-crossing or negative NOEs that can complicate interpretation.[15][16]
Comparative Summary of Methodologies
| Technique | Information Provided | Key Advantage | Key Limitation | When to Use |
| Chiral SFC/HPLC | Separates enantiomers | High throughput, essential first step | Provides no structural information | Always. To obtain pure enantiomers for analysis. |
| X-ray Crystallography | Unambiguous absolute configuration | The definitive "gold standard" | Requires high-quality single crystals | Gold Standard. When suitable crystals can be grown. |
| VCD/ECD + DFT | Reliable absolute configuration | Does not require crystals | Computationally intensive; requires expertise | Primary Alternative. When crystallography is not feasible. |
| NMR (NOE/ROE) | Relative stereochemistry & structure verification | Verifies connectivity and conformation | Cannot assign absolute configuration of a single center | Always. As an orthogonal method to confirm the overall molecular structure. |
Conclusion and Recommended Workflow
Confirming the stereochemistry of a novel and complex molecule like Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one demands a rigorous, multi-faceted approach. No single technique can provide the necessary level of confidence in isolation.
The most robust and self-validating workflow is as follows:
-
Separate the enantiomers using optimized chiral SFC.
-
Verify the molecular constitution and rule out isomers for each enantiomer using 1D and 2D NMR, including a NOESY or ROESY experiment.
-
Assign the absolute configuration. Attempt to generate single crystals for X-ray analysis as the primary goal. If unsuccessful, use the powerful and highly reliable VCD/DFT computation method.
By systematically integrating these separation, spectroscopic, and computational tools, researchers and drug development professionals can achieve an unassailable confirmation of stereochemistry, ensuring the integrity and safety of their novel chemical entities.
References
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Millet, R., et al. (2002). Design, synthesis, and x-ray crystallographic analysis of two novel spirolactam systems as .beta.-turn mimics. The Journal of Organic Chemistry. Available at: [Link]
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Stephens, P. J., et al. (2008). Determination of the Absolute Configurations of Natural Products via Density Functional Theory Calculations of Vibrational Circular Dichroism, Electronic Circular Dichroism, and Optical Rotation: The Iridoids Plumericin and Isoplumericin. The Journal of Organic Chemistry. Available at: [Link]
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Unknown Author. (n.d.). Chiral Separation of Spiro-compounds and Determination Configuration. ResearchGate. Available at: [Link]
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Procter, D. J., et al. (2022). Cyclopropane-Fused N-Heterocycles via Aza-Heck-Triggered C(sp3)–H Functionalization Cascades. Journal of the American Chemical Society. Available at: [Link]
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Shaw, J. T., et al. (2021). Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. PubMed. Available at: [Link]
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Armstrong, D. W., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. MDPI. Available at: [Link]
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Kamal, A., et al. (2016). Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts. RSC Advances. Available at: [Link]
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Zhang, Y., et al. (2022). Computational methods and points for attention in absolute configuration determination. Frontiers in Chemistry. Available at: [Link]
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Bouř, P., et al. (n.d.). Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism. PubMed Central. Available at: [Link]
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Unknown Author. (2018). NOESY and ROESY. University of Missouri. Available at: [Link]
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Houk, K. N., & Beckwith, A. L. J. (2023). Clarifying Stereochemical Outcomes in Radical-Initiated Vinyl Cyclopropane Cycloadditions within the Beckwith-Houk Framework. ChemRxiv. Available at: [Link]
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Raston, C. L., et al. (2006). Syntheses of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid and cyclopropa[c]quinoline-7b-carboxylic acid and their derivatives. The UWA Profiles and Research Repository. Available at: [Link]
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Unknown Author. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. VTechWorks. Available at: [Link]
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Scaffidi, A., et al. (2023). Highly Diastereoselective Multicomponent Synthesis of Spirocyclopropyl Oxindoles Enabled by Rare-Earth Metal Salts. Organic Letters. Available at: [Link]
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Buma, W. J., et al. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Available at: [Link]
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Unknown Author. (n.d.). (a) Characteristic NOE/ROE correlations to determine the cis or trans.... ResearchGate. Available at: [Link]
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Boukhris, S., et al. (2022). Synthesis of New Spiro-Cyclopropanes Prepared by Non-Stabilized Diazoalkane Exhibiting an Extremely High Insecticidal Activity. National Institutes of Health. Available at: [Link]
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Unknown Author. (n.d.). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. ResearchGate. Available at: [Link]
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Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Georgia State University Sites. Available at: [Link]
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Chen, Z. (n.d.). Synthesis of spiro cyclopropane-oxyindole compounds by organic catalytic reaction. Journal of Xiangtan University. Available at: [Link]
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Kannappan, V. (2022). Separating mirrored molecules. Chiralpedia. Available at: [Link]
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Unknown Author. (n.d.). Rotating Frame NOE: ROE. Glycopedia. Available at: [Link]
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Sui, J., et al. (2023). ENANTIOMER PURIFICATION THROUGH ACHIRAL CHROMATOGRAPHY: INTEGRATING SIMULATED MOVING BED AND SELF-DISPROPORTIONATION OF ENANTIOMERS. Ukrainian Chemistry Journal. Available at: [Link]
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Unknown Author. (n.d.). Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. PubMed Central. Available at: [Link]
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EPG Pathshala. (2015). Spectroscopic methods for determination of Absolute Configuration of Coordination Complexes (CHE). YouTube. Available at: [Link]
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Charette, A. (2023). (PDF) Cyclopropanes to Spirocyclic Amine-Boranes: Merging Metal Free C‒H Bond Activation and C‒C Bond Cleavage. ResearchGate. Available at: [Link]
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Kamal, A., et al. (2015). Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents. PubMed. Available at: [Link]
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Maslivets, A. N., et al. (n.d.). Synthesis of spiro(pyrrol-2,5'-pyrrolo[2,3-d]pyrimidine)2',4',5,6'-tetraones by the reaction of pyrrolo[2,1-c][5][17]oxazinetriones with 6-aminopyrimidine-2,4-diones. Perm State University. Available at: [Link]
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A Researcher's Guide to the In Vivo Efficacy of Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one Analogs as Novel MDM2-p53 Inhibitors
Introduction: A New Angle on a Classic Target
The tumor suppressor protein p53, often called the "guardian of the genome," is a critical regulator of cell cycle, apoptosis, and DNA repair.[1] Its inactivation is a hallmark of over 50% of human cancers.[1] However, in a large subset of remaining tumors, p53 is functional but held in check by its primary negative regulator, the E3 ubiquitin ligase MDM2 (also known as HDM2 in humans).[1] Overexpression of MDM2 sequesters p53 and targets it for proteasomal degradation, effectively silencing its tumor-suppressive activities.
This dynamic presents a compelling therapeutic opportunity: disrupting the MDM2-p53 protein-protein interaction (PPI) can unleash p53, leading to selective apoptosis in cancer cells while sparing normal tissues.[1] This strategy has driven the development of several classes of small molecule inhibitors. Among the most promising are compounds built on a spiro-oxindole scaffold, which have shown high potency in blocking this critical PPI.[2][3] This guide focuses on a specific, novel subclass: Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one compounds (hereafter referred to as "Spiro-CPP analogs"). We will provide a comparative overview of their efficacy, a detailed protocol for in vivo evaluation, and a discussion of their potential advantages over other therapeutic alternatives.
Mechanism of Action: Restoring the Guardian's Power
Spiro-CPP analogs, like other spiro-oxindole inhibitors, function as p53 mimetics.[4] The p53 protein binds to a deep hydrophobic cleft on the MDM2 protein, primarily through the interactions of three key amino acid residues: Phe19, Trp23, and Leu26.[1] The rigid, three-dimensional structure of the spiro-oxindole core is exquisitely designed to position functional groups that mimic these exact residues, allowing it to dock into the MDM2 cleft with high affinity and effectively evict p53.[4][5]
By competitively inhibiting the MDM2-p53 interaction, Spiro-CPP analogs achieve two critical downstream effects:
-
Stabilization of p53: The constant degradation of p53 is halted, leading to a rapid accumulation of the protein within the tumor cell.
-
Activation of p53 Pathway: The now-abundant and active p53 can translocate to the nucleus and initiate the transcription of its target genes, such as CDKN1A (p21) and PUMA, which drive cell cycle arrest and apoptosis, respectively.
The ultimate result is the selective elimination of cancer cells that are dependent on MDM2 overexpression for their survival.
Comparative Landscape: Spiro-CPP Analogs vs. The Field
The ultimate value of a new therapeutic agent is determined by its performance relative to existing options. The primary competitors for Spiro-CPP analogs fall into two categories: other investigational MDM2 inhibitors and established standard-of-care chemotherapies.
-
Other MDM2 Inhibitors: The most well-known are the Nutlins (e.g., Idasanutlin/RG7388), which are cis-imidazoline analogs.[6] While demonstrating clinical activity, their development has faced challenges. Other classes include piperidinones (e.g., AMG232) and dual MDM2/MDMX inhibitors.[6] The key differentiators for a new agent like the Spiro-CPP class are improved potency, a better pharmacokinetic profile (e.g., oral bioavailability, half-life), and a more favorable safety margin.
-
Standard Chemotherapy: Agents like Doxorubicin or Cisplatin are DNA-damaging agents that can activate p53, but their action is non-specific, leading to significant toxicity in healthy tissues.[6] The major advantage of MDM2 inhibitors is their targeted mechanism, which should translate to a wider therapeutic window.
The following table provides a comparative summary of in vivo efficacy data from a representative xenograft model (e.g., SJSA-1 osteosarcoma, which is p53-wildtype and MDM2-amplified).
| Compound Class | Representative Agent | Dosing Regimen (Mouse) | Tumor Growth Inhibition (TGI, %) | Body Weight Loss (%) | Key Notes |
| Spiro-CPP Analog | SP-404 (Hypothetical) | 50 mg/kg, oral, QD | >95% | < 5% (Well tolerated) | High oral bioavailability, potent tumor regression observed. |
| Cis-imidazoline | Idasanutlin (RG7388) | 100 mg/kg, oral, QD | ~70-80% | ~10% | Clinical-stage compound; efficacy established but with some observed toxicity.[6] |
| Piperidinone | AMG232 | 100 mg/kg, oral, QD | ~85% | < 10% | Potent inhibitor, also in clinical development.[6] |
| Standard Chemo | Doxorubicin | 5 mg/kg, i.v., QW | ~60% | >15% (Significant) | Non-targeted; significant toxicity is a major limitation. |
Note: Data for Idasanutlin and AMG232 are representative values derived from publicly available preclinical studies. Data for SP-404 is hypothetical to illustrate the target product profile.
Protocol: In Vivo Efficacy Assessment in a Human Tumor Xenograft Model
This protocol describes a robust, self-validating workflow for assessing the in vivo efficacy of a novel Spiro-CPP analog compared to a clinical benchmark.
Objective: To determine the anti-tumor efficacy and tolerability of a lead Spiro-CPP analog (e.g., SP-404) in an MDM2-amplified, p53-wildtype human cancer xenograft model.
Causality & Rationale: The choice of model is critical. We use the MCF-7 breast cancer cell line, which is known to have wild-type p53, making it sensitive to p53 reactivation.[5] Immunodeficient mice (e.g., NOD-SCID) are required to prevent rejection of the human tumor graft. The endpoints—tumor volume and body weight—provide a direct measure of efficacy and toxicity, respectively.
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Comparative Benchmarking of Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one: A Guide for Drug Discovery Professionals
This guide provides a comprehensive benchmarking analysis of the novel compound, Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one, against established therapeutic agents. Our objective is to furnish researchers, scientists, and drug development professionals with a rigorous, data-driven comparison to inform future research and development efforts. By examining the structural motifs, potential mechanisms of action, and relevant biological assays, we aim to contextualize the potential of this spirocyclic compound within the current landscape of targeted therapies.
Introduction: Deconstructing the Subject Compound
Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one is a unique heterocyclic molecule featuring two key structural components: a spiro-cyclopropane-oxindole core and a pyrrolo[2,3-b]pyridine (azaindole) moiety. This distinctive architecture suggests a potential for multifaceted biological activity.
-
The Spirooxindole Scaffold: The spirooxindole core is a prominent feature in numerous natural products and synthetic compounds, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] Compounds with a similar spiro[cyclopropane-1,3'-indolin]-2'-one structure have demonstrated significant anticancer effects by inducing apoptosis and cell cycle arrest in various cancer cell lines.[3]
-
The Pyrrolo[2,3-b]pyridine (7-Azaindole) Moiety: This nitrogen-containing heterocyclic system is a well-established pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors. Derivatives of this scaffold have been successfully developed as inhibitors of various kinases, including Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and Cyclin-Dependent Kinases (CDKs), leading to approved therapies for cancers and inflammatory diseases.[4][5][6][7]
Given this structural composition, we hypothesize that Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one may act as a kinase inhibitor with potential applications in oncology and/or inflammatory conditions. This guide will therefore benchmark the compound against established drugs from relevant kinase inhibitor classes.
Selection of Comparator Drugs
For a meaningful comparison, we have selected two FDA-approved kinase inhibitors that are representative of the potential target classes for our subject compound:
-
Tofacitinib (Xeljanz®): A potent inhibitor of the Janus kinase (JAK) family, primarily JAK1 and JAK3. It is approved for the treatment of autoimmune diseases such as rheumatoid arthritis and psoriatic arthritis. The pyrrolo[2,3-d]pyrimidine core of tofacitinib is structurally related to the pyrrolo[2,3-b]pyridine of our lead compound.
-
Erdafitinib (Balversa®): A pan-inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases (FGFR1-4).[2][8] It is approved for the treatment of metastatic urothelial carcinoma harboring specific FGFR genetic alterations.[9]
We will also briefly discuss the landscape of p38 MAPK inhibitors, as related spiro-compounds have been investigated for this target, although no drugs from this class have yet gained regulatory approval due to toxicity concerns.[10][11][12][13]
Comparative Mechanism of Action
The primary mechanism of action for both Tofacitinib and Erdafitinib is the inhibition of ATP binding to the kinase domain of their respective target proteins, thereby blocking downstream signaling pathways crucial for cell proliferation, survival, and differentiation.
The JAK-STAT Pathway and Tofacitinib
The JAK-STAT signaling pathway is a critical regulator of immune responses. Upon cytokine binding to their receptors, associated JAKs are activated, leading to the phosphorylation of STAT (Signal Transducer and Activator of Transcription) proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of inflammatory genes. Tofacitinib inhibits JAKs, thus interrupting this inflammatory cascade.
Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.
The FGFR Signaling Pathway and Erdafitinib
FGFRs are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), dimerize and autophosphorylate, activating downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways. These pathways are pivotal in cell proliferation, survival, and angiogenesis. In cancers with FGFR aberrations, these pathways are constitutively active. Erdafitinib blocks this aberrant signaling.[2][8][14]
Caption: Erdafitinib inhibits aberrant FGFR signaling.
Experimental Protocols for Comparative Evaluation
To objectively benchmark Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one, a series of standardized in vitro and cell-based assays are required. The following protocols provide a framework for this evaluation.
In Vitro Kinase Inhibition Assay
Rationale: This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. It is the primary method for determining a compound's potency (IC50) and selectivity against a panel of kinases.
Protocol:
-
Kinase Panel Selection: Select a panel of purified kinases including, at a minimum, JAK1, JAK2, JAK3, TYK2, FGFR1, FGFR2, FGFR3, FGFR4, and p38α.
-
Reagents:
-
Purified recombinant human kinases.
-
Substrate peptide (specific for each kinase).
-
ATP (at a concentration approximating the Michaelis-Menten constant, Km).
-
Test compound (Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one) and comparator drugs (Tofacitinib, Erdafitinib) in a 10-point serial dilution.
-
Assay buffer.
-
Detection reagent (e.g., ADP-Glo™, Promega).
-
-
Procedure:
-
Add kinase, substrate, and test compound/vehicle to a 384-well plate.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to vehicle controls.
-
Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Proliferation Assay
Rationale: This assay assesses the ability of a compound to inhibit the growth of cancer cell lines. It provides a measure of the compound's cellular potency and its ability to engage its target within a biological system.
Protocol:
-
Cell Line Selection: Choose a panel of cancer cell lines with known dependencies on the target pathways. For example:
-
FGFR-dependent: NCI-H1581 (FGFR1 amplification), RT112 (FGFR3 fusion).
-
JAK-STAT dependent: HEL (JAK2 V617F mutation).
-
As a negative control, use a cell line lacking these dependencies.
-
-
Reagents:
-
Selected cancer cell lines.
-
Appropriate cell culture medium and supplements.
-
Test compound and comparators in serial dilution.
-
Cell viability reagent (e.g., CellTiter-Glo®, Promega).
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with the serially diluted compounds.
-
Incubate for 72 hours.
-
Measure cell viability using the chosen reagent and a plate reader.
-
-
Data Analysis:
-
Calculate the percent viability relative to vehicle-treated cells.
-
Plot percent viability versus log[compound concentration] to determine the GI50 (concentration for 50% growth inhibition).
-
Caption: A typical preclinical drug discovery workflow.
Quantitative Data Comparison
The following tables summarize hypothetical, yet plausible, experimental data for our subject compound against the selected benchmarks. Actual experimental results would need to be generated following the protocols outlined above.
Table 1: In Vitro Kinase Inhibition Profile (IC50, nM)
| Kinase | Spiro[...]-one (Hypothetical) | Tofacitinib (Reported) | Erdafitinib (Reported) |
| JAK1 | 50 | 1.2 | >10,000 |
| JAK2 | 250 | 20 | >10,000 |
| JAK3 | 5 | 1.0 | >10,000 |
| FGFR1 | 800 | >10,000 | 1.2 |
| FGFR2 | 950 | >10,000 | 2.5 |
| FGFR3 | 750 | >10,000 | 2.9 |
| p38α | >5,000 | >10,000 | >5,000 |
Table 2: Cellular Proliferation (GI50, nM)
| Cell Line | Spiro[...]-one (Hypothetical) | Tofacitinib (Reported) | Erdafitinib (Reported) |
| HEL (JAK2 mutant) | 300 | 50 | >10,000 |
| RT112 (FGFR3 fusion) | >5,000 | >10,000 | 10 |
| A549 (Control) | >10,000 | >10,000 | >10,000 |
Discussion and Future Directions
Based on our hypothetical data, Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one exhibits potent inhibitory activity against JAK3 and moderate activity against JAK1, with weaker off-target effects on FGFRs. The cellular data corroborates this, showing growth inhibition in a JAK-dependent cell line. This profile suggests that the compound is a promising lead for development as a JAK inhibitor, potentially for autoimmune diseases or certain hematological malignancies.
The spiro-cyclopropane moiety may contribute to the compound's unique selectivity profile and favorable physicochemical properties. However, further investigation is warranted. Key next steps in the evaluation of this compound should include:
-
Comprehensive Kinase Profiling: A broad kinase screen (e.g., >400 kinases) is essential to fully understand the selectivity profile and identify potential off-target liabilities.
-
Mechanism of Action Confirmation: Western blot analysis should be performed to confirm the inhibition of STAT phosphorylation in relevant cell lines upon treatment with the compound.
-
Pharmacokinetic Profiling: In vivo studies in animal models are necessary to determine the compound's pharmacokinetic properties, such as oral bioavailability, half-life, and tissue distribution.[15][16][17][18]
-
In Vivo Efficacy Studies: Evaluation in animal models of disease (e.g., collagen-induced arthritis for autoimmune applications, or a xenograft model for oncology) is the ultimate test of the compound's therapeutic potential.
Conclusion
Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one represents a promising chemical scaffold that merges the biologically active spirooxindole core with the kinase-targeting azaindole moiety. Preliminary theoretical benchmarking suggests a potential role as a JAK inhibitor. The detailed experimental framework provided in this guide offers a clear path for the rigorous evaluation of this and similar compounds, enabling data-driven decisions in the complex process of drug discovery and development.
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Al-Warhi, T., et al. (2023). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. MDPI. Available at: [Link]
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Wang, W., et al. (2020). An overview of spirooxindole as a promising scaffold for novel drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]
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National Alopecia Areata Foundation. (2024). FDA-Approved JAK Inhibitors. NAAF. Available at: [Link]
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Massive Bio. (2024). Erdafitinib. Massive Bio. Available at: [Link]
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Worldwide Antimalarial Resistance Network. (2017). Synthesis and characterization of spirooxindole derivatives as potential antimalarial agents. WWARN. Available at: [Link]
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Al-Warhi, T., et al. (2023). The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. Molecules. Available at: [Link]
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Sunkari, S., et al. (2020). Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. ACS Omega. Available at: [Link]
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Masoud, V., & Xu, K. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Journal of Clinical Medicine. Available at: [Link]
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Patnaik, A., et al. (2016). A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer. Clinical Cancer Research. Available at: [Link]
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Podar, K., & Shah, J. (2020). Selinexor: A First-in-Class Nuclear Export Inhibitor for Management of Multiply Relapsed Multiple Myeloma. The Oncologist. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one
As researchers and scientists at the forefront of drug discovery, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The novel chemical entities we synthesize, such as Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one, require meticulous handling from cradle to grave. This guide provides a procedural framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our approach is grounded in the core principles of laboratory safety, emphasizing a proactive and informed methodology for waste management.
Chemical Profile and Hazard Identification
Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one (CAS RN: 1416438-78-2) is a heterocyclic compound whose full toxicological and ecological impact is not yet extensively documented. However, available safety information indicates that it must be handled as a hazardous substance.[1][2] The precautionary principle dictates that in the absence of comprehensive data, we treat substances with unknown properties as potentially hazardous.
The known hazard profile, derived from supplier safety information, is summarized below.
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
| Signal Word | Warning |
Table 1: Summary of Known Hazards for Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one.[1][2][3]
The pyrrolo[2,3-b]pyridine core is a privileged scaffold in medicinal chemistry, found in numerous biologically active agents, including FDA-approved drugs.[4] As such, waste containing this compound may be subject to regulations for pharmaceutical waste, which strictly prohibits disposal via the sewer system.[5][6][7]
Pre-Disposal: Segregation and Storage
Proper management of chemical waste begins at the point of generation. The following steps are critical to ensure safety and compliance before the final disposal.
Step 1: Immediate Segregation At the conclusion of an experiment, immediately segregate all waste containing Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one. This includes:
-
Solid Waste: Unused or expired pure compounds, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any solid reaction byproducts.
-
Liquid Waste: Reaction mixtures, purification fractions (e.g., from chromatography), and contaminated solvents.
-
Sharps and Glassware: Contaminated needles, syringes, pipettes, and broken glassware.
Causality: Segregation prevents unintentional and potentially hazardous reactions between incompatible chemicals.[8][9][10] For instance, mixing this nitrogen-containing heterocyclic compound with strong acids or oxidizers could lead to a vigorous reaction.
Step 2: Container Selection and Labeling
-
Containers: Use only chemically compatible, leak-proof containers with secure lids. For solid waste, a clearly labeled, sealed bag or a wide-mouth solid waste container is appropriate. For liquid waste, use a designated solvent waste container.
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one"
-
The approximate concentration and quantity of the waste
-
The primary hazards (e.g., "Irritant," "Harmful")
-
The date of accumulation
-
Trustworthiness: Proper labeling is a cornerstone of a self-validating safety system. It communicates the risks to everyone in the laboratory and is a legal requirement for waste handlers.[8][11]
Step 3: Designated Satellite Accumulation Area (SAA) Store the labeled waste containers in a designated Satellite Accumulation Area within the laboratory.[10] This area should be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Away from drains, heat sources, and direct sunlight.[12][13]
-
Equipped with secondary containment (e.g., a spill tray) to capture any potential leaks.
Disposal Protocol: A Step-by-Step Guide
The disposal of Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one must be handled by a licensed professional waste disposal service.[14] Laboratory personnel should never attempt to treat or dispose of this chemical on their own.
Step 1: Waste Characterization Based on the known hazards, this compound is classified as a hazardous waste. It is not a listed hazardous waste by the EPA, but it exhibits hazardous characteristics (toxicity, irritancy).[15][16]
Step 2: Preparing for Collection
-
Solid Waste: Ensure the solid waste container is securely sealed. If using a bag, it should be placed inside a rigid outer container for transport.
-
Liquid Waste: Ensure the liquid waste container is tightly capped. Do not overfill containers; leave at least 10% headspace to allow for vapor expansion.[9]
-
Empty Containers: Any container that held the pure substance should be considered hazardous waste and disposed of accordingly, unless triple-rinsed. The rinsate from the cleaning process must be collected as hazardous liquid waste.[11]
-
Contaminated Sharps: Collect in a designated, puncture-resistant sharps container labeled as "Hazardous Waste Sharps."[8]
Step 3: Arranging for Professional Disposal Contact your institution's Environmental Health and Safety (EHS) office or a contracted licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.[11][14] Provide them with a complete and accurate description of the waste stream.
Step 4: Record Keeping Maintain a log of all hazardous waste generated, including the chemical name, quantity, and date of disposal. This documentation is crucial for regulatory compliance and for tracking the laboratory's waste generation.
The following diagram illustrates the decision-making workflow for the disposal of waste containing Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one.
Caption: Disposal workflow for Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one.
Emergency Procedures for Spills
In the event of a spill, the primary objective is to ensure personnel safety and prevent environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Control Ignition Sources: If the compound was in a flammable solvent, extinguish all nearby flames and turn off spark-producing equipment.
-
Consult SDS and EHS: Refer to the Safety Data Sheet for the spilled material (if available) and contact your EHS office for guidance.
-
Cleanup (if trained): Only personnel trained in hazardous spill cleanup should perform this task.
-
Wear appropriate PPE: a lab coat, safety goggles, and chemical-resistant gloves. For larger spills or powders, respiratory protection may be necessary.
-
For solid spills, carefully sweep or scoop the material into a hazardous waste container. Avoid creating dust.[17]
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the spill.
-
-
Decontaminate: Clean the spill area with an appropriate solvent, collecting all cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office.
By adhering to these rigorous, evidence-based protocols, we can uphold our commitment to safety and scientific excellence, ensuring that our pursuit of knowledge does not come at the cost of our well-being or the environment.
References
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CDN Isotopes. Safety Data Sheet Cyclopropane-1,1,2,2-d4 (gas).
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Environmental Protection Agency (EPA). Hazardous Waste Listings.
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Achmem. Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one Safety Information.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
